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  • Product: Propyl 4-[(2-bromoacetyl)amino]benzoate
  • CAS: 349121-03-5

Core Science & Biosynthesis

Foundational

Propyl 4-[(2-bromoacetyl)amino]benzoate: A Technical Guide to Cysteine-Targeted Covalent Modification

Introduction and Chemical Architecture The development of targeted covalent inhibitors (TCIs) and chemical probes has fundamentally shifted modern drug discovery. By incorporating an electrophilic "warhead" onto a select...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Architecture

The development of targeted covalent inhibitors (TCIs) and chemical probes has fundamentally shifted modern drug discovery. By incorporating an electrophilic "warhead" onto a selective recognition scaffold, researchers can achieve irreversible target engagement, leading to prolonged pharmacodynamics and high potency[1]. Propyl 4-[(2-bromoacetyl)amino]benzoate represents a prototypical bifunctional molecule used in these applications.

This compound merges two distinct chemical domains:

  • The Recognition Scaffold (Propyl 4-aminobenzoate core): Structurally homologous to local anesthetics like benzocaine and risocaine, the propyl benzoate moiety provides significant lipophilicity. This hydrophobic core drives non-covalent affinity, guiding the molecule into lipophilic binding pockets or allosteric sites of target proteins.

  • The Electrophilic Warhead (2-bromoacetamide): The nitrogen of the aniline core is acylated with a 2-bromoacetyl group. Alpha-haloacetamides are classic electrophiles that exhibit a strong preference for nucleophilic attack by the sulfhydryl groups of cysteine residues[2].

By understanding the interplay between the non-covalent binding of the propyl benzoate core and the irreversible alkylation driven by the bromoacetamide, researchers can utilize this compound as a foundational fragment for Activity-Based Protein Profiling (ABPP) or as a starting point for TCI development[2].

Mechanism of Action: Bimolecular Nucleophilic Substitution ( )

The covalent modification of proteins by propyl 4-[(2-bromoacetyl)amino]benzoate proceeds via an


 mechanism[3]. The reaction is highly dependent on the microenvironment of the target amino acid. While bromoacetamides can theoretically react with histidine or lysine, they exhibit a kinetic preference for cysteine due to the superior nucleophilicity of the thiolate anion (

)[4].
Causality in Reaction Dynamics

The intrinsic


 of a free cysteine thiol is approximately 8.3. However, within the microenvironment of an enzyme active site, adjacent basic residues (like histidine or arginine) can depress this 

to between 5.5 and 7.0. This localized deprotonation ensures that the cysteine exists predominantly as a highly reactive thiolate at physiological pH (7.4)[5].

When the propyl benzoate core docks into the target site, it brings the electrophilic


-carbon of the bromoacetamide into close proximity with the hyper-reactive thiolate. The thiolate attacks the 

-carbon, displacing the bromide leaving group in a concerted transition state, resulting in a stable, irreversible thioether linkage[3].

SN2_Mechanism Thiolate Protein Cysteine (Thiolate, -S⁻) TS S_N2 Transition State [S ··· CH₂ ··· Br]⁻ Thiolate->TS Nucleophilic Attack Probe Propyl 4-[(2-bromoacetyl)amino]benzoate (Electrophile) Probe->TS Adduct Covalent Thioether Adduct (Alkylated Protein) TS->Adduct Bond Formation Bromide Bromide Ion (Leaving Group, Br⁻) TS->Bromide Bond Cleavage

Diagram 1: SN2 mechanism of cysteine alkylation by a bromoacetamide electrophile.

Quantitative Data and Warhead Selection

When designing a covalent labeling experiment, selecting the correct halogen leaving group is critical. The reactivity of haloacetamides follows the trend of leaving group ability: Iodo > Bromo > Chloro [4].

While iodoacetamides are highly reactive, they often suffer from poor selectivity, alkylating off-target residues like lysine and the N-terminus during prolonged incubations[4]. Conversely, chloroacetamides are highly selective but react slowly[2]. The bromoacetamide warhead in propyl 4-[(2-bromoacetyl)amino]benzoate strikes an optimal balance, offering robust reaction kinetics with a lower propensity for off-target modifications compared to its iodo-counterpart[3].

Table 1: Physicochemical Properties of Propyl 4-[(2-bromoacetyl)amino]benzoate
PropertyValueSignificance
Chemical Formula

Defines the atomic composition.
Molecular Weight 300.15 g/mol Ideal fragment size for FBDD (Fragment-Based Drug Discovery).
Electrophile 2-BromoacetamideBalanced

reactivity; optimal for cysteine targeting.
Lipophilicity (LogP) ~2.8 (Estimated)Ensures membrane permeability and hydrophobic pocket affinity.
Table 2: Relative Reactivity of Haloacetamide Warheads
Warhead TypeRelative ReactivityTarget SelectivityPrimary Application
Iodoacetamide HighLow (High off-target risk)Global proteomics, complete denaturation alkylation[4].
Bromoacetamide ModerateModerate-HighTargeted covalent probes, selective bioconjugation[3].
Chloroacetamide LowHigh (Strictly Cysteine)Highly specific targeted covalent inhibitors (TCIs)[2].

Experimental Workflow: Covalent Labeling Protocol

To maintain scientific integrity and reproducibility, the experimental conditions for utilizing propyl 4-[(2-bromoacetyl)amino]benzoate must be strictly controlled. The following protocol outlines a self-validating system for in vitro protein labeling.

Causality Behind Experimental Choices
  • Buffer Selection: HEPES or Phosphate buffers (pH 7.4) are strictly required. Do not use Tris buffer. Tris contains a primary amine that, over extended incubations, will compete with the protein for the bromoacetamide electrophile, reducing labeling efficiency.

  • Avoidance of Thiol-based Reducing Agents: Dithiothreitol (DTT) and

    
    -mercaptoethanol (BME) must be excluded from the labeling phase. These reagents contain highly reactive free thiols that will rapidly quench the bromoacetamide warhead. If disulfide reduction is necessary prior to labeling, use Tris(2-carboxyethyl)phosphine (TCEP), which lacks a thiol group.
    
  • Reaction Quenching: The reaction is intentionally terminated by adding excess DTT. This floods the system with competing thiols, instantly neutralizing any unreacted probe and locking the kinetic state of the experiment for accurate downstream analysis[3].

Step-by-Step Methodology
  • Protein Preparation: Dilute the target protein to 1–5 µM in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl. Ensure the buffer is completely free of DTT or BME.

  • Reduction (Optional): If targeting sterically hindered or disulfide-bound cysteines, add 1 mM TCEP and incubate for 30 minutes at room temperature. (Note: While TCEP is thiol-free, high concentrations can slowly degrade haloacetamides. It is best practice to perform a buffer exchange to remove TCEP prior to labeling, though not strictly mandatory if probe concentration is high).

  • Probe Preparation: Prepare a 10 mM stock solution of propyl 4-[(2-bromoacetyl)amino]benzoate in anhydrous DMSO.

  • Covalent Labeling: Add the probe to the protein solution to achieve a final concentration of 50–100 µM (maintaining DMSO < 5% v/v to prevent protein denaturation). Incubate at 37°C for 1 to 4 hours.

  • Quenching: Terminate the reaction by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes at room temperature[3].

  • Analysis: Proceed to intact protein LC-MS/MS to determine the mass shift (+219.07 Da corresponding to the propyl 4-(acetamido)benzoate adduct after the loss of the bromide ion) or perform bottom-up proteomics to identify the specific site of modification.

Workflow Step1 1. Protein Preparation (HEPES Buffer pH 7.4, strictly NO DTT/BME) Step2 2. Disulfide Reduction (Optional) (Use TCEP, followed by buffer exchange) Step1->Step2 Step3 3. Covalent Labeling (Incubate with Propyl 4-[(2-bromoacetyl)amino]benzoate) Step2->Step3 Step4 4. Reaction Quenching (Add excess DTT to neutralize unreacted probe) Step3->Step4 Step5 5. Downstream Analysis (LC-MS/MS for mass shift validation) Step4->Step5

Diagram 2: Standardized workflow for targeted covalent labeling using bromoacetamides.

Conclusion

Propyl 4-[(2-bromoacetyl)amino]benzoate is a highly effective, rationally designed electrophilic probe. By leveraging the lipophilic binding characteristics of the propyl benzoate core alongside the balanced


 reactivity of the 2-bromoacetamide warhead, researchers can achieve selective, irreversible modification of target cysteines. Strict adherence to buffer compatibility and quenching protocols ensures high-fidelity data, making this compound an invaluable asset in the toolkit of modern drug development and chemical biology.

References

1.[1] Covalent Inhibition in Drug Discovery. National Center for Biotechnology Information (NIH / PMC). Available at: 2.[2] Advanced approaches of developing targeted covalent drugs. National Center for Biotechnology Information (NIH / PMC). Available at: 3.[5] New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. ACS Publications. Available at: 4.[4] A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency. Benchchem. Available at: 5.[3] 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers. Benchchem. Available at:

Sources

Exploratory

Targeted Covalent Modification via α-Bromoacetamides: A Technical Guide on Propyl 4-[(2-bromoacetyl)amino]benzoate (CAS 349121-03-5)

Executive Summary In the rapidly evolving landscape of chemical biology and targeted covalent inhibitor (TCI) drug discovery, the selection of the electrophilic "warhead" dictates both the efficacy and the safety profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of chemical biology and targeted covalent inhibitor (TCI) drug discovery, the selection of the electrophilic "warhead" dictates both the efficacy and the safety profile of a molecule. Propyl 4-[(2-bromoacetyl)amino]benzoate (CAS 349121-03-5) is a highly specialized electrophilic building block[1]. Featuring an α-bromoacetamide moiety conjugated to a propyl benzoate scaffold, this compound functions as a finely tuned, soft electrophile designed for the highly selective alkylation of nucleophilic cysteine residues in target proteins[2].

This whitepaper provides an in-depth mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for the synthesis and application of this compound in bioconjugation and covalent drug development.

Physicochemical Profiling

Understanding the baseline properties of CAS 349121-03-5 is critical for predicting its behavior in organic synthesis and aqueous biological buffers. The quantitative data is summarized below.

PropertyValue / Description
Chemical Name Propyl 4-[(2-bromoacetyl)amino]benzoate
CAS Registry Number 349121-03-5
Molecular Formula C₁₂H₁₄BrNO₃
Molecular Weight 300.15 g/mol
Warhead Class α-Haloacetamide
Electrophilicity Soft Electrophile (Low E_LUMO)
Target Nucleophile Thiolate Anion (Cysteine)
Conjugation Linkage Irreversible Thioether Bond

Mechanistic Rationale: The Bromoacetamide Advantage

The design of covalent probes requires balancing reactivity with proteome-wide selectivity. The choice of the α-bromoacetamide warhead in CAS 349121-03-5 is driven by two fundamental chemical principles:

Tuned S_N2 Kinetics via HSAB Theory

According to Hard-Soft Acid-Base (HSAB) theory, the low Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) of haloacetamides classifies them as "soft" electrophiles, driving their preferential reaction with "soft" nucleophiles like cysteine thiols[2]. The leaving group ability of the halogen dictates the reaction kinetics: I > Br >> Cl.

  • Causality for Bromine: Iodoacetamides are hyper-reactive and frequently cause off-target alkylation of lysine or histidine residues. Conversely, chloroacetamides can be kinetically too slow for efficient labeling. Bromoacetamides offer the optimal kinetic "Goldilocks" zone, ensuring rapid cysteine engagement while maintaining strict chemoselectivity[3].

Irreversible Thioether Stability vs. Maleimides

While maleimides are ubiquitous in thiol bioconjugation, the resulting thiosuccinimide ether is susceptible to retro-Michael addition in biological fluids. This reversibility leads to "payload migration," where the covalent modifier detaches and binds to off-target blood thiols, such as human serum albumin[4].

  • Causality for Bromoacetamide: The S_N2 nucleophilic substitution of a bromoacetamide yields a highly stable, practically irreversible thioether bond[5], making it vastly superior for in vivo applications, including Antibody-Drug Conjugates (ADCs) and long-acting TCIs.

SN2_Mechanism Cys Cysteine Thiolate (Soft Nucleophile) Transition SN2 Transition State [S···C···Br]‡ Cys->Transition Nucleophilic Attack Warhead CAS 349121-03-5 (Soft Electrophile) Warhead->Transition Alpha-Carbon Product Stable Thioether Adduct + Bromide Ion Transition->Product Bromide Displacement

SN2 nucleophilic substitution mechanism of cysteine alkylation by α-bromoacetamide.

Synthesis & Structural Validation Protocol

To utilize CAS 349121-03-5 as a building block, it must be synthesized with high purity to prevent cross-reactivity from unreacted starting materials.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of propyl 4-aminobenzoate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM is an aprotic solvent that solubilizes the reagents without acting as a competing nucleophile, preventing the premature hydrolysis of the bromoacetyl bromide.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the highly corrosive HBr byproduct generated during the reaction without attacking the electrophilic warhead.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of bromoacetyl bromide.

    • Causality: The acylation is highly exothermic. Maintaining a 0°C environment prevents the formation of di-acylated side products and preserves the integrity of the labile carbon-bromine bond.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography. Validate the structure via ¹H-NMR (look for the distinct singlet of the α-protons adjacent to the bromine at ~4.0 ppm) and LC-MS (m/z[M+H]⁺ ≈ 300.0).

Bioconjugation & Covalent Labeling Workflow

When deploying CAS 349121-03-5 to covalently modify a target protein (e.g., a kinase with a reactive active-site cysteine), maintaining strict environmental controls is paramount to ensure a self-validating, reproducible system.

Step-by-Step Methodology
  • Protein Reduction: Treat the target protein (10-50 µM) with 1-5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes.

    • Causality: Standard reducing agents like DTT or β-mercaptoethanol contain free thiols that will competitively consume the bromoacetamide warhead[5]. TCEP efficiently reduces disulfide bonds to free cysteines but lacks a nucleophilic thiol, preserving the warhead for the protein.

  • Buffer Exchange & pH Control: Exchange the protein into a slightly basic buffer (e.g., 50 mM HEPES, pH 7.5–8.0).

    • Causality: The pKa of a typical cysteine sulfhydryl is ~8.3. A pH of 7.5–8.0 ensures a sufficient population of the highly nucleophilic thiolate anion to drive the reaction, while remaining low enough to keep lysine residues (pKa ~10.5) protonated and unreactive, ensuring absolute chemoselectivity[5].

  • Warhead Incubation: Add a 10-fold molar excess of CAS 349121-03-5 (dissolved in DMSO, final DMSO concentration <5% v/v) and incubate for 2 hours at room temperature.

  • Quenching: Add 50 mM L-Cysteine to the reaction mixture and incubate for 15 minutes.

    • Causality: Excess L-Cysteine acts as a "sacrificial nucleophile," rapidly consuming any unreacted bromoacetamide to halt the reaction at a precise timepoint, preventing artifactual labeling during downstream processing[5].

  • LC-MS/MS Validation: Analyze the intact protein mass via LC-MS to confirm a mass shift of +219.09 Da (mass of the adduct minus the displaced bromide). Perform tryptic digest and MS/MS peptide mapping to confirm the exact site of cysteine alkylation.

Labeling_Workflow Step1 1. Protein Reduction Use TCEP (Avoid DTT/BME) Step2 2. Buffer Exchange pH 7.5-8.5 (Optimize Thiolate) Step1->Step2 Step3 3. Warhead Addition 10x Molar Excess CAS 349121-03-5 Step2->Step3 Step4 4. Quenching Add Excess L-Cysteine Step3->Step4 Step5 5. Validation LC-MS/MS Intact Mass Analysis Step4->Step5

Step-by-step workflow for the covalent modification of target proteins using CAS 349121-03-5.

References

  • Guidechem. "5324-15-2 cas号5324-15-2分子式、结构式、MSDS、熔点、沸点 (CAS 349121-03-5)". Guidechem Product Directory. 1

  • BenchChem. "Side reactions of bromoacetamide group in bioconjugation". BenchChem Technical Support. 5

  • National Institutes of Health (NIH). "Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts". PMC. 2

  • Vector Laboratories. "Maleimide Reaction Chemistry". Vector Labs Technical Resources. 4

  • MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues". MDPI Open Access Journals. 6

  • ACS Publications. "Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus". American Chemical Society. 3

Sources

Foundational

Propyl 4-(Bromoacetamido)benzoate: A Technical Guide for Advanced Chemical Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Propyl 4-(bromoacetamido)benzoate is a bifunctional chemical reagent of significant interest in the fields of chemical b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyl 4-(bromoacetamido)benzoate is a bifunctional chemical reagent of significant interest in the fields of chemical biology, proteomics, and pharmaceutical sciences. This molecule integrates a stable propyl ester, a central aromatic scaffold derived from 4-aminobenzoic acid (PABA), and a highly reactive bromoacetyl group. The bromoacetyl moiety acts as a potent electrophile, enabling selective and covalent modification of nucleophilic residues, most notably the sulfhydryl groups found in cysteine. This property makes it an invaluable tool for a range of applications, including the development of affinity-based chemical probes, the synthesis of protein-peptide conjugates, and as a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and key applications, complete with detailed experimental protocols and safety considerations to empower its effective use in advanced research settings.

Introduction: The Convergence of Functionality

Aromatic amines and their derivatives are foundational structures in medicinal chemistry and materials science.[1] Among these, esters of 4-aminobenzoic acid serve as versatile scaffolds. The parent compound, propyl 4-aminobenzoate (also known as risocaine), is recognized as a local anesthetic.[2] By chemically modifying the nucleophilic amino group, we can introduce new functionalities, transforming a simple aromatic ester into a sophisticated chemical tool.

The introduction of an α-haloamide, specifically a bromoacetyl group, imparts a powerful electrophilic character to the molecule.[3] α-haloamides are a class of compounds renowned for their reactivity as building blocks in organic synthesis.[3] The bromoacetyl group is particularly effective as a sulfhydryl-reactive crosslinker, forming stable thioether bonds with cysteine residues under physiological conditions.[4] This specific reactivity is the cornerstone of its utility in bioconjugation chemistry.[5]

This guide focuses on the synthesis and application of Propyl 4-(bromoacetamido)benzoate, a molecule designed for covalent targeting. We will explore the causal logic behind its synthesis, the analytical methods for its validation, its predictable reactivity, and its proven applications in the laboratory.

Synthesis Pathway and Experimental Protocols

The synthesis of propyl 4-(bromoacetamido)benzoate is a two-step process. First, the precursor, propyl 4-aminobenzoate, is prepared via Fischer esterification. Second, this precursor undergoes N-acylation using a bromoacetyl halide.

Step 1: Synthesis of Propyl 4-aminobenzoate (Precursor)

The precursor is synthesized through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] Using an excess of the alcohol (n-propanol) serves the dual purpose of acting as the solvent and shifting the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[7]

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Conditions cluster_products Products PABA 4-Aminobenzoic Acid reaction_node PABA->reaction_node Propanol n-Propanol (Excess) Propanol->reaction_node H2SO4 H₂SO₄ (cat.) H2SO4->reaction_node Heat Reflux Heat->reaction_node Product1 Propyl 4-aminobenzoate Water H₂O reaction_node->Product1 + reaction_node->Product1 reaction_node->Water

Experimental Protocol: Fischer Esterification [2][8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminobenzoic acid (10.0 g, 72.9 mmol).

  • Reagent Addition: Add 100 mL of n-propanol, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) with constant stirring. The acid acts as the catalyst for the esterification.[6]

  • Reflux: Heat the mixture to reflux (approx. 97°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold water to precipitate the product.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess sulfuric acid until effervescence ceases and the pH is neutral (~7).

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield propyl 4-aminobenzoate.

Step 2: Bromoacetylation of Propyl 4-aminobenzoate

The bromoacetyl derivative is formed via nucleophilic acyl substitution. The primary amine of the precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide.[9] A non-nucleophilic base, such as triethylamine, is crucial to scavenge the hydrogen bromide (HBr) byproduct, preventing protonation of the starting amine and driving the reaction to completion.

Synthesis_Step2 cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Precursor Propyl 4-aminobenzoate reaction_node Precursor->reaction_node Reagent Bromoacetyl Bromide Reagent->reaction_node Base Triethylamine (Et₃N) Base->reaction_node Solvent DCM, 0°C to RT Solvent->reaction_node Product Propyl 4-(Bromoacetamido)benzoate Byproduct Et₃N·HBr reaction_node->Product + reaction_node->Product reaction_node->Byproduct

Experimental Protocol: Bromoacetylation [9]

  • Reaction Setup: Dissolve propyl 4-aminobenzoate (5.0 g, 27.9 mmol) and triethylamine (4.6 mL, 33.5 mmol, 1.2 eq) in 100 mL of anhydrous dichloromethane (DCM) in a three-necked flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of bromoacetyl bromide (2.9 mL, 33.5 mmol, 1.2 eq) in 20 mL of anhydrous DCM dropwise over 30 minutes. CAUTION: Bromoacetyl bromide is highly corrosive, toxic, and a lachrymator; handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction to completion by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash is essential to remove any acidic impurities like bromoacetic acid.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient.[10] Combine the pure fractions and remove the solvent to obtain the final product.

Safety Considerations
  • Bromoacetyl Bromide/Chloride: These reagents are highly corrosive, toxic, and water-reactive. They are also potent lachrymators.[11] Always handle them in a well-ventilated chemical fume hood, wearing safety goggles, a face shield, and chemical-resistant gloves.[3]

  • Acid/Base Handling: Concentrated sulfuric acid and triethylamine are corrosive. Handle with care.

  • Solvents: Dichloromethane is a volatile organic solvent. Avoid inhalation and ensure proper ventilation.

Physicochemical Properties and Characterization

The final product, propyl 4-(bromoacetamido)benzoate, is expected to be a stable, crystalline solid at room temperature. Its identity and purity must be confirmed through a suite of analytical techniques.

Predicted Physicochemical Properties
PropertyPrecursor (Propyl 4-aminobenzoate)Derivative (Propyl 4-(bromoacetamido)benzoate)Rationale for Change
Molecular Formula C₁₀H₁₃NO₂C₁₂H₁₄BrNO₃Addition of a C₂H₂BrO group.
Molecular Weight 179.22 g/mol 300.14 g/mol Increased mass from the bromoacetyl moiety.
Appearance White to cream crystals/powder[12]Expected to be a white to off-white solidN-acylation typically results in a solid product.
Melting Point 71-77 °C[12]Expected to be higherIncreased molecular weight and potential for hydrogen bonding via the amide N-H leads to stronger intermolecular forces.
Solubility Soluble in organic solvents (DCM, EtOAc, Ethanol)Soluble in similar organic solventsThe core structure remains largely nonpolar.
Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.[13]

  • ¹H NMR: The transformation from a primary amine to a secondary amide results in predictable changes. The broad singlet for the -NH₂ protons of the precursor (around 4.0 ppm) will be replaced by a single, sharp amide proton (-NH) signal further downfield (typically >8.0 ppm). A new singlet corresponding to the two protons of the bromoacetyl methylene group (-COCH₂Br) will appear around 4.0-4.2 ppm. The aromatic and propyl ester protons will show slight shifts.[14][15]

  • ¹³C NMR: The carbonyl carbon of the newly formed amide will appear around 165 ppm. The methylene carbon of the bromoacetyl group (-CH₂Br) will be observed in the 25-30 ppm region. Aromatic carbons will also exhibit shifts due to the change in the electronic nature of the nitrogen substituent (from -NH₂ to -NHCOR).[13]

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups.[16]

  • Precursor (Propyl 4-aminobenzoate): Shows characteristic N-H stretching bands for a primary amine (two sharp peaks around 3350-3450 cm⁻¹).[17] It also displays a C=O stretch for the ester around 1715 cm⁻¹.

  • Product (Propyl 4-(bromoacetamido)benzoate): The two N-H bands of the primary amine will be replaced by a single N-H stretching band for the secondary amide (around 3300 cm⁻¹). A new, strong C=O stretching band for the amide (Amide I band) will appear around 1670-1690 cm⁻¹. The ester C=O stretch will remain.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.[18]

  • The key diagnostic feature for propyl 4-(bromoacetamido)benzoate is the presence of a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[19] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.[20]

Chemical Reactivity and Mechanistic Insights

The utility of propyl 4-(bromoacetamido)benzoate is defined by the reactivity of its bromoacetyl group. This group functions as a potent and selective alkylating agent, primarily targeting soft nucleophiles.

The Bromoacetyl Group: A Tuned Electrophile

The bromoacetyl moiety is an α-haloamide. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, facilitating an Sₙ2 reaction mechanism.

Primary Application: Selective Alkylation of Thiols

The most significant reaction of the bromoacetyl group is its alkylation of sulfhydryl (thiol) groups, such as those on cysteine residues in proteins and peptides.[4][21] The thiolate anion (R-S⁻), which is present at neutral to slightly alkaline pH, is a strong nucleophile that rapidly attacks the electrophilic methylene carbon, displacing the bromide ion to form a highly stable thioether bond.[5]

// Reactants Reagent [label=<

R'—NH—C(=O)—CH₂—Br Propyl 4-(bromoacetamido)benzoate

];

Thiol [label=<

R—S⁻ Thiolate (e.g., Cysteine)

];

// Transition State TS [label=<

[R—S···CH₂···Br]⁻ Sₙ2 Transition State

, shape=box, style="rounded,dashed", color="#5F6368"];

// Products Product [label=<

R'—NH—C(=O)—CH₂—S—R Stable Thioether Linkage

];

Bromide [label="Br⁻"];

// Edges Thiol -> Reagent:c [label="Nucleophilic Attack", color="#4285F4", fontcolor="#4285F4"]; Reagent -> TS [style=invis]; TS -> Product [label="Bond Formation", color="#34A853", fontcolor="#34A853"]; TS -> Bromide [label="Leaving Group Departure", color="#EA4335", fontcolor="#EA4335"];

// Invisible nodes for layout subgraph { rank=same; Thiol; Reagent; } subgraph { rank=same; Product; Bromide; } } .enddot Caption: Sₙ2 mechanism for the alkylation of a thiol.

This reaction is highly efficient and selective for sulfhydryls at a pH of around 7-8.5. While other nucleophilic residues like histidine and lysine can react, the rate is significantly slower, allowing for high selectivity by controlling pH and reaction time.[4]

Applications in Research and Drug Development

The specific and stable covalent bond formation enabled by propyl 4-(bromoacetamido)benzoate makes it a powerful tool in several advanced applications.

Bioconjugation and Crosslinking

The ability to selectively target cysteine residues allows for the site-specific conjugation of this molecule onto proteins or peptides.[22] This can be used to:

  • Attach Reporter Groups: The propyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to fluorescent dyes, biotin, or other tags, effectively turning the molecule into a labeling agent.

  • Protein-Protein Conjugation: If conjugated to one protein, the exposed ester or aromatic ring can be further functionalized to link to a second protein, creating well-defined protein conjugates.[5]

  • Create Cyclic Peptides: When incorporated at the N-terminus of a peptide that also contains a cysteine residue, intramolecular reaction leads to the formation of a stable cyclic peptide, a common strategy for improving peptide stability and bioactivity.[23]

Development of Affinity-Based Chemical Probes

Affinity-based probes are essential for identifying and studying protein targets in complex biological systems.[24][25] Propyl 4-(bromoacetamido)benzoate can serve as the reactive "warhead" in such probes. The PABA-ester portion can be synthetically elaborated into a ligand that provides affinity for a specific protein target. Once the probe binds non-covalently to the target's active site, the proximate bromoacetyl group can react with a nearby nucleophile (ideally a cysteine), creating a permanent covalent bond. This allows for:

  • Target Identification and Validation: Covalently labeling a target protein in a complex mixture (e.g., a cell lysate) allows for its subsequent isolation and identification by mass spectrometry.[26]

  • Active Site Mapping: Identifying the specific residue that has been covalently modified can provide crucial information about the topology of the protein's binding pocket.[21]

Intermediate in Multi-Step Organic Synthesis

Beyond bioconjugation, this molecule is a versatile building block. The bromoacetyl group can participate in a wide range of C-C, C-N, C-O, and C-S bond-forming reactions.[3] The aromatic ring can undergo further substitution, and the ester can be hydrolyzed or transesterified, providing multiple handles for constructing complex molecules for pharmaceutical and materials science applications.[1][27]

Conclusion and Future Outlook

Propyl 4-(bromoacetamido)benzoate is more than a simple chemical; it is a precisely designed tool for covalent chemistry. By combining the stability of an aromatic ester with the selective reactivity of a bromoacetyl group, it provides a robust platform for researchers aiming to label, link, and probe biological systems with high specificity. Its synthesis is straightforward, its reactivity is predictable, and its applications are impactful, spanning from fundamental proteomics research to the development of novel therapeutics. As the demand for targeted covalent inhibitors and sophisticated chemical probes continues to grow, the strategic use of well-characterized reagents like propyl 4-(bromoacetamido)benzoate will remain a critical component of the modern drug discovery and chemical biology toolkit.

References

  • Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007). Taylor & Francis Online. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Available at: [Link]

  • Supporting information. (n.d.). Rsc.org. Available at: [Link]

  • Isopropyl 4-aminobenzoate. (n.d.). PMC. Available at: [Link]

  • Mass spectra of organic compounds containing bromine and chlorine. (n.d.). ACS Publications. Available at: [Link]

  • The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. (2026). ACS Publications. Available at: [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Supporting Information: Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). University of Oregon. Available at: [Link]

  • 24.10 Spectroscopy of Amines. (n.d.). NC State University Libraries. Available at: [Link]

  • Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. (n.d.). PubMed. Available at: [Link]

  • Infrared Spectroscopy. (n.d.). MSU Chemistry. Available at: [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. (1990). PubMed. Available at: [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.). Google Patents.
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]

  • Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

  • Practical Synthesis of Fragment - Supporting Information. (n.d.). University of Strathclyde. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. Available at: [Link]

  • Propyl Benzoate synthesis by HPMC/PVA immobilized CCL. (n.d.). ResearchGate. Available at: [Link]

  • AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. (n.d.). IP.com. Available at: [Link]

  • Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. (2025). PMC. Available at: [Link]

  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Available at: [Link]

  • 13 C NMR Spectrum (1D, 252 MHz, H 2 O, predicted) (NP0232678). (n.d.). NP-MRD. Available at: [Link]

  • the synthesis of n propyl benzoate. (2021). YouTube. Available at: [Link]

  • Synthesis of n-propyl benzoate. (n.d.). PrepChem.com. Available at: [Link]

  • Bromoacetyl Chloride. (2025). ResearchGate. Available at: [Link]

  • Covalent Labeling of Matrix Metalloproteases with Affinity-Based Probes Containing Tuned Reactive N-Acyl-N-Alkyl Sulfonamide Cleavable Linkers. (2024). PubMed. Available at: [Link]

  • New Role for an Old Probe: Affinity Labeling of Oxylipid Protein Conjugates by N '-Aminooxymethylcarbonylhydrazino d -biotin. (2025). ResearchGate. Available at: [Link]

  • Covalent Labeling of Matrix Metalloproteases with Affinity-Based Probes Containing Tuned Reactive N-Acyl-N-Alkyl Sulfonamide Cleavable Linkers. (2024). PMC. Available at: [Link]

  • Peroxynitrite-Activated Conditional Chemical Probe for the Affinity-Based Protein Modification. (2025). PubMed. Available at: [Link]

  • Selective bromoacetylation of alkyl hexopyranosides: a facile preparation of intermediates for the synthesis of (1----6)-linked oligosaccharides. (n.d.). PubMed. Available at: [Link]

Sources

Exploratory

Propyl 4-(2-bromoacetamido)benzoate: Structural Dynamics, Reactivity Profiling, and Covalent Targeting Workflows

Executive Summary & Chemical Rationale In the evolving landscape of targeted covalent inhibitors (TCIs) and chemical proteomics, Propyl 4-(2-bromoacetamido)benzoate emerges as a highly modular, tripartite electrophilic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the evolving landscape of targeted covalent inhibitors (TCIs) and chemical proteomics, Propyl 4-(2-bromoacetamido)benzoate emerges as a highly modular, tripartite electrophilic probe. Designed to selectively alkylate nucleophilic cysteine residues, this compound integrates a tunable lipophilic tail (propyl ester), a rigid spatial scaffold (4-aminobenzoate), and a finely calibrated reactive warhead (


-bromoacetamide).

Unlike hyper-reactive iodoacetamides that suffer from off-target toxicity, or sluggish acrylamides that require highly activated microenvironments, the bromoacetamide moiety offers a "Goldilocks" reactivity profile. It is sufficiently electrophilic to capture target cysteines via an


 mechanism while maintaining stability against rapid intracellular depletion by glutathione (GSH). This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic causality, and validated experimental workflows for covalent drug discovery.

Physicochemical & Pharmacokinetic Profiling

The architectural design of Propyl 4-(2-bromoacetamido)benzoate dictates its behavior in aqueous assay buffers and lipid bilayers. The propyl ester serves a dual purpose: it enhances membrane permeability (LogP optimization) and can act as a prodrug moiety, susceptible to intracellular esterases to yield the more polar carboxylic acid active species.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Implication in Drug Design
Molecular Weight 300.15 g/mol Ideal for fragment-based drug discovery (FBDD); allows room for further functionalization.
Chemical Formula C₁₂H₁₄BrNO₃Halogenated nature provides a distinct isotopic signature (M / M+2) in mass spectrometry.
Topological Polar Surface Area 55.4 ŲExcellent cell permeability; well within the Lipinski limit (< 140 Ų).
LogP (Estimated) 2.8 - 3.2Optimal lipophilicity for passive membrane diffusion and hydrophobic pocket binding.
H-Bond Donors / Acceptors 1 / 3The amide NH can participate in critical target-binding interactions prior to covalent attack.
Rotatable Bonds 6Balances conformational flexibility with the rigidity of the benzoate core.

Mechanistic Dynamics: The Bromoacetamide Warhead

The defining feature of this compound is its


-bromoacetamide warhead. The covalent modification of a target cysteine follows a two-step kinetic model: initial reversible binding (

or

) followed by an irreversible

nucleophilic substitution (

).

The choice of the halogen leaving group is the most critical determinant of intrinsic reactivity. The established reactivity scale for cysteine-targeting electrophiles is: acrylamide < chloroacetamide < bromoacetamide < iodoacetamide [3].

While iodoacetamides are ubiquitous in proteomics, their hyper-reactivity leads to the alkylation of off-target residues (e.g., lysine, histidine, and methionine oxidation artifacts) [2]. Conversely, chloroacetamides exhibit high specificity but possess a half-life of ~3.2 hours in standard GSH assays, which can be too slow for targets with low binding affinity [1]. The bromoacetamide warhead provides a superior balance, exhibiting a GSH half-life of approximately 0.08 hours, ensuring rapid target engagement while minimizing off-target proteome reactivity [1].

G A Propyl 4-(2-bromoacetamido)benzoate (Covalent Pro-drug/Probe) B Cellular Entry (Lipophilic Propyl Ester) A->B Diffusion C Non-Covalent Pre-Complexation (Benzoate Scaffold Recognition) B->C Target Binding (Kd) D SN2 Cysteine Alkylation (Bromoacetamide Warhead) C->D Nucleophilic Attack (kinact) E Irreversible Target Inhibition & Downstream Modulation D->E Covalent Adduct Formation

Fig 1. Mechanistic pathway of target engagement and covalent inhibition.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true covalent engagement from assay artifacts.

Protocol 1: Intrinsic Electrophilicity Profiling (GSH Half-Life Assay)

Objective: To quantify the intrinsic reactivity of the bromoacetamide warhead by measuring its pseudo-first-order half-life (


) against glutathione (GSH).
Causality:  This assay ensures the compound is not overly reactive (which would cause pan-assay interference) nor entirely inert.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of Propyl 4-(2-bromoacetamido)benzoate in anhydrous DMSO. Prepare a 100 mM GSH stock in PBS (pH 7.4).

  • Reaction Initiation: In a 96-well plate, mix the compound (final concentration 100 µM) with GSH (final concentration 5 mM) in PBS (pH 7.4) at 37 °C. The vast excess of GSH ensures pseudo-first-order kinetics.

  • Internal Standard Addition: Include 10 µM of an inert internal standard (e.g., carbamazepine) to normalize LC-MS injection volumes.

  • Time-Course Quenching: At defined intervals (0, 5, 15, 30, 60, and 120 minutes), transfer 10 µL of the reaction mixture into 90 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The low pH and organic solvent instantly precipitate proteins (if present) and protonate the GSH thiolate, halting the

    
     reaction.
    
  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the depletion of the parent compound mass (m/z 300.15).

  • Data Processing: Plot the natural log of the normalized peak area versus time. The slope of the linear regression yields the rate constant (

    
    ), from which 
    
    
    
    .
Protocol 2: Intact Protein Mass Spectrometry for Covalent Validation

Objective: To confirm 1:1 stoichiometric covalent adduct formation between the compound and a purified recombinant target protein containing a reactive cysteine. Causality: Validates the mechanism of action and rules out non-specific multi-site labeling or protein aggregation.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Crucial: Avoid buffers containing primary amines (Tris) or thiols (DTT,

    
    -mercaptoethanol) which will compete for the bromoacetamide.
    
  • Labeling Reaction: Add Propyl 4-(2-bromoacetamido)benzoate to a final concentration of 20 µM (10-fold molar excess). Include a vehicle control (DMSO only). Incubate at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound. Causality: Removing excess ligand prevents artifactual labeling during the ionization process in the mass spectrometer.

  • LC-TOF Analysis: Inject the desalted protein onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Use a rapid gradient (5% to 95% acetonitrile with 0.1% formic acid over 5 minutes).

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope to a zero-charge mass spectrum. A successful reaction will show a single mass shift of +219.09 Da (loss of HBr during the alkylation event).

Structural Modularity & Structure-Activity Relationship (SAR)

The true power of Propyl 4-(2-bromoacetamido)benzoate lies in its modularity. Each domain can be systematically altered to optimize target affinity and pharmacokinetic properties.

SAR Core 4-Aminobenzoate Core (Spatial Linker) Ester Propyl Ester (Lipophilicity/Prodrug) Core->Ester Attached via Ester Warhead 2-Bromoacetamide (Electrophilic Warhead) Warhead->Core Attached via Amide Target Cysteine Thiol (Biological Target) Target->Warhead SN2 Attack

Fig 2. Structural modularity and structure-activity relationship (SAR) logic.
  • The Warhead Region: Substituting the bromine for chlorine reduces reactivity, which may be necessary if the target cysteine is situated in a highly activating microenvironment (e.g., surrounded by basic residues that lower the thiol pKa).

  • The Core Region: Moving the acetamido group from the para to the meta or ortho position alters the vector of the warhead, allowing researchers to probe different spatial geometries within a binding pocket.

  • The Ester Region: Hydrolysis of the propyl ester yields the free carboxylic acid, drastically dropping the LogP and restricting the compound to the extracellular space, useful for targeting membrane-bound receptors without intracellular off-target effects.

Conclusion

Propyl 4-(2-bromoacetamido)benzoate represents a highly optimized chemical tool for covalent biology. By leveraging the balanced electrophilicity of the bromoacetamide group and the tunable physicochemical properties of the benzoate ester, researchers can achieve rapid, specific, and irreversible target engagement. Adhering to the rigorous, self-validating analytical workflows described herein ensures that the resulting pharmacological data is both robust and translationally relevant.

References

  • Recent Advances in Covalent Drug Discovery. MDPI. Available at:[Link]

  • Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus. ACS Publications. Available at:[Link]

Foundational

PABA Propyl Ester Derivatives in Medicinal Chemistry: Pharmacokinetics, Synthesis, and Formulation

Executive Summary Para-aminobenzoic acid (PABA) derivatives represent a foundational class of compounds in medicinal chemistry, primarily recognized for their utility as local anesthetics. While the ethyl ester (Benzocai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Para-aminobenzoic acid (PABA) derivatives represent a foundational class of compounds in medicinal chemistry, primarily recognized for their utility as local anesthetics. While the ethyl ester (Benzocaine) and butyl ester (Butamben) are widely documented, the propyl ester derivative—Propyl 4-aminobenzoate (Risocaine) —offers a unique intermediate pharmacological profile[1]. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pathways, and laboratory protocols required for the synthesis and in vivo formulation of PABA propyl ester derivatives.

Pharmacological Mechanisms & Causality

Mechanism of Action: Voltage-Gated Sodium Channel (VGSC) Blockade

Risocaine, like other ester-type local anesthetics, functions as a membrane-stabilizing agent. It reversibly decreases the rate of depolarization and repolarization in excitable neuronal membranes. The causality of this blockade relies on a highly specific "ion-trapping" mechanism:

  • Membrane Penetration: The uncharged, lipophilic base of the propyl ester diffuses across the lipid bilayer of the neuronal membrane.

  • Intracellular Protonation: Upon entering the relatively acidic intracellular environment, the molecule becomes protonated (ionized).

  • Receptor Binding: The charged cation binds to the specific local anesthetic binding site on the cytoplasmic face of the fast voltage-gated sodium (

    
    ) channels[2].
    
  • Action Potential Abortion: This physical blockade interrupts

    
     influx, preventing the membrane from reaching the threshold potential required to propagate a pain signal[2].
    

G N1 Risocaine (Uncharged) Extracellular Space N2 Diffusion across Lipid Bilayer N1->N2 N3 Risocaine (Uncharged) Intracellular Space N2->N3 N4 Protonation (Ion-Trapping) Cytoplasmic pH N3->N4 N5 Risocaine-H+ (Charged Cation) N4->N5 N6 Binding to VGSC (Cytoplasmic Face) N5->N6 N7 Blockade of Na+ Influx (Action Potential Aborted) N6->N7

Figure 1: Intracellular ion-trapping and VGSC blockade mechanism of Risocaine.

Structure-Activity Relationship (SAR) and Pharmacokinetics

The length of the alkyl chain in PABA esters directly dictates the molecule's lipophilicity, which in turn governs its brain uptake and duration of action. When administered systemically, ester-type anesthetics are rapidly hydrolyzed by mammalian tissue and plasma esterases into the inactive free acid (PABA) and the corresponding alcohol[1].

The propyl chain of Risocaine strikes a critical pharmacokinetic balance. As demonstrated in steady-state plasma condition studies in rat models, the brain-to-plasma partition coefficient (


) increases linearly with the alkyl chain length[1]. Benzocaine (ethyl) exhibits lower membrane permeability, while Butamben (butyl) exhibits high retention but potentially elevated systemic toxicity. Risocaine provides an intermediate 

value, making it highly effective for targeted topical or localized neuroleptic applications without excessive CNS accumulation.
Quantitative Data: Pharmacokinetic Comparison

The following table summarizes the brain uptake efficiency of various local anesthetics based on a 2-compartment model with Michaelis-Menten elimination[1].

Local AnestheticChemical ClassAlkyl Chain LengthBrain Uptake (

Value)
Relative Lipophilicity
ProcaineAmino esterN/A (Diethylaminoethyl)1.1Low
Benzocaine (PABA-Et)PABA esterC2 (Ethyl)1.9Low-Medium
LidocaineAmino amideN/A2.2Medium
Risocaine (PABA-Pr) PABA ester C3 (Propyl) 2.7 High
Butamben (PABA-Bu)PABA esterC4 (Butyl)3.6Very High

Data Source: Brain uptake of local anesthetics under steady-state plasma conditions[1].

Chemical Synthesis: Fischer Esterification

The standard synthesis of Propyl 4-aminobenzoate utilizes a Fischer esterification reaction between 4-aminobenzoic acid (PABA) and n-propanol.

Causality of Reagents:

  • Excess n-propanol: Acts as both the solvent and the reactant. By using a vast molar excess, Le Chatelier's principle drives the equilibrium toward the ester product[3][4].

  • Sulfuric Acid (

    
    ):  Serves a dual purpose as a proton donor (catalyst) to activate the carbonyl carbon of PABA, and as a dehydrating agent to sequester the water byproduct, further driving the reaction forward[4].
    
  • Sodium Bicarbonate (

    
    ) Quench:  Critical for purification. It neutralizes the 
    
    
    
    catalyst and deprotonates any unreacted PABA, converting it into a water-soluble sodium salt that partitions into the aqueous layer, while the target propyl ester remains in the organic phase[3].
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, combine 1.5 g of 4-aminobenzoic acid with 10 mL of anhydrous n-propanol[4]. Swirl until a heterogeneous suspension forms.

  • Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (

    
    ) dropwise. Note: The reaction is exothermic; the addition will cause the PABA to fully dissolve as the amine group is temporarily protonated.
    
  • Reflux: Add boiling chips. Attach a Liebig condenser and heat the mixture to reflux (approx. 97°C) for 60 to 90 minutes. Monitor via TLC until the PABA spot is consumed[3][4].

  • Neutralization: Allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of chilled distilled water and 10%

    
     solution. Add 
    
    
    
    until the effervescence of
    
    
    ceases and the pH reaches 8.0–9.0[3].
  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract with 3 x 20 mL of an organic solvent (e.g., ethyl acetate or toluene). The unreacted PABA sodium salt will remain in the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Crystallization: Recrystallize the crude product from a minimal amount of hot ethanol/water to yield pure Propyl 4-aminobenzoate as white to pale yellow crystals (Melting point: 72–76 °C)[4][5].

Formulation & Preparation for In Vivo Studies

Because Risocaine is a highly lipophilic ester, it is practically insoluble in water. Administering it for in vivo neuroleptic or pharmacokinetic studies requires a carefully engineered co-solvent system to prevent precipitation upon introduction to aqueous biological fluids.

Causality of Formulation Components:

  • DMSO (10%): A powerful aprotic solvent used to completely disrupt the crystal lattice of the pure compound and force initial solvation.

  • PEG300 (40%): A hydrophilic polymer that acts as a co-solvent. It surrounds the dissolved drug molecules, preventing them from rapidly aggregating when water is introduced.

  • Tween-80 (5%): A non-ionic surfactant. It lowers the surface tension and forms micelles, trapping the lipophilic ester to maintain a stable, uniform suspension.

  • Saline (45%): Adjusts the final osmolarity for safe intraperitoneal or oral injection[6].

Step-by-Step Formulation Protocol (2.5 mg/mL Dosing Solution)

This protocol yields 1 mL of a suspended solution suitable for oral or intraperitoneal injection[6].

  • Stock Preparation: Dissolve 25.0 mg of Risocaine in 1 mL of pure DMSO to create a 25.0 mg/mL stock solution. (Store at -80°C if not used immediately)[6].

  • Initial Solvation: In a sterile vial, add 100 µL of the DMSO stock solution.

  • Co-solvent Addition: Add 400 µL of PEG300 to the vial. Vortex vigorously for 30 seconds to ensure a homogenous mixture.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex again until completely integrated.

  • Aqueous Dilution: Slowly add 450 µL of 0.9% Saline dropwise while gently swirling.

  • Final Processing: If any phase separation or micro-precipitation occurs, subject the vial to ultrasonic bath sonication for 5–10 minutes until a uniform suspended solution is achieved[6].

G S1 4-Aminobenzoic Acid (PABA) + n-Propanol S2 Acid Catalysis (H2SO4) Reflux (97°C) S1->S2 S3 Neutralization (NaHCO3) & Organic Extraction S2->S3 S4 Recrystallization (Propyl 4-aminobenzoate) S3->S4 S5 Formulation Cascade: DMSO -> PEG300 -> Tween-80 -> Saline S4->S5 S6 In Vivo Dosing Suspension (2.5 mg/mL) S5->S6

Figure 2: End-to-end workflow from chemical synthesis to in vivo formulation of Risocaine.

References

  • Local anesthetic - wikidoc.wikidoc.org.
  • Lidocaine Hydrochloride | CID 6314 - PubChem.nih.gov.
  • Risocaine | CID 7174 - PubChem - NIH.nih.gov.
  • Propyl 4-Aminobenzoate | 94-12-2 - TCI Chemicals.tcichemicals.com.
  • Risocaine (Propyl 4-aminobenzoate) | Nerve Relaxant - MedchemExpress.medchemexpress.com.
  • Attempted synthesis of propyl 4 aminobenzoate - Sciencemadness Discussion Board.sciencemadness.org.
  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification - ACS Publications.acs.org.

Sources

Exploratory

Electrophilic PABA Derivatives for Protein Labeling: A Technical Guide

Introduction: The Strategic Imperative for Covalent Protein Labeling In the intricate landscape of proteomics, drug discovery, and diagnostics, the ability to selectively tag and study proteins is paramount. Protein labe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Covalent Protein Labeling

In the intricate landscape of proteomics, drug discovery, and diagnostics, the ability to selectively tag and study proteins is paramount. Protein labeling, the process of attaching a detectable tag to a protein, allows researchers to track, purify, and analyze proteins within complex biological systems.[1] While numerous non-covalent methods exist, covalent labeling—the formation of a stable, permanent bond between a probe and a protein—offers unparalleled advantages in terms of signal stability and robustness, making it indispensable for applications ranging from target identification to the development of next-generation therapeutics.

The design of a covalent probe is a tale of two components: a recognition element that directs the probe to the protein of interest and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the protein surface to form a permanent bond.[2][3][4][5][6] The choice of both components is critical for achieving desired selectivity and reactivity.

This guide focuses on a promising, yet underexplored, scaffold for the construction of such probes: p-aminobenzoic acid (PABA) . As a biocompatible molecule and a precursor in the synthesis of folic acid in many organisms, PABA offers a versatile and synthetically tractable foundation for creating novel labeling reagents.[7][8] By functionalizing the PABA core with a diverse array of electrophilic warheads, we can generate a toolkit of chemical probes tailored for specific applications and target residues. This document provides a technical deep-dive into the design principles, reaction mechanisms, and experimental protocols for utilizing electrophilic PABA derivatives in protein labeling.

Part 1: The Chemistry of Covalent Modification: A Warhead Arsenal

The efficacy of a covalent probe is dictated by its electrophilic warhead. The ideal warhead possesses sufficient reactivity to label its target residue under physiological conditions but remains stable enough to avoid off-target reactions.[9] There are over 100 different electrophilic warheads used in covalent ligand design, each with distinct preferences for specific nucleophilic amino acid residues.[2][3][4]

Key Electrophilic Warheads and Their Mechanisms

The nucleophilicity of amino acid side chains generally follows the order Cys > His > Lys > Tyr > Ser/Thr, making cysteine a frequent target for covalent modification due to the high reactivity of its thiol group.[10] However, a growing arsenal of warheads enables the targeting of other residues, significantly expanding the scope of covalent labeling.[11]

  • Sulfonyl Fluorides (-SO₂F): These electrophiles are renowned for their unique reactivity profile, often described as "click chemistry" due to their high efficiency and biocompatibility.[12][13] Initially recognized for targeting serine proteases, sulfonyl fluorides have been shown to react with a broad range of nucleophilic residues, including tyrosine, lysine, histidine, serine, and threonine, often driven by proximity effects within a protein's binding pocket.[9][11][14][15] The reaction proceeds via a sulfur(VI) fluoride exchange (SuFEx) mechanism, forming a highly stable sulfonamide or sulfonate ester bond.[12][16]

  • Acrylamides (-NHC(O)CH=CH₂): As classic Michael acceptors, acrylamides are widely used for their high selectivity towards cysteine residues.[10][17][18] The nucleophilic thiol of cysteine attacks the β-carbon of the acrylamide, forming a stable thioether bond.[19] While highly selective, their reactivity is generally considered moderate, which can be advantageous for targeted covalent inhibitor design where binding affinity precedes the covalent reaction.[10]

  • Vinyl Sulfones (-SO₂CH=CH₂): Similar to acrylamides, vinyl sulfones are Michael acceptors that readily react with nucleophiles like the thiol group of cysteine.[20][21] They are often used as irreversible inhibitors for cysteine proteases and have been developed into probes for protein tyrosine phosphatases (PTPs).[20][22][23] The resulting thioether linkage is stable, making vinyl sulfones a reliable choice for permanent labeling.

  • Chloroacetamides (-NHC(O)CH₂Cl): These reagents are effective alkylating agents, primarily targeting cysteine residues through a nucleophilic substitution reaction where the thiol displaces the chloride ion.[24][25] This forms a stable thioether bond and effectively blocks the cysteine from forming disulfide bonds.[24] Chloroacetamides are also known to react with methionine residues, a factor to consider during experimental design and data analysis.[26]

dot graph "Sulfonyl_Fluoride_Mechanism" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="7.6,4", dpi=100]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} caption: Sulfonyl Fluoride reaction with Tyrosine.

Part 2: Designing Electrophilic PABA Derivatives

The true power of this system lies in its modularity. The PABA scaffold serves as a versatile building block, allowing for the strategic attachment of various electrophilic warheads.[27] The amino group and the carboxylic acid group of PABA provide two distinct handles for chemical modification, enabling the synthesis of a diverse library of labeling reagents.

  • Amide Linkage: The amino group of PABA can be readily acylated to attach warheads like acrylamides or chloroacetamides.

  • Ester or Amide Linkage: The carboxylic acid can be activated and coupled with warheads containing amine or alcohol functionalities. For instance, a sulfonyl fluoride-containing amine could be coupled to form a stable amide bond.

This modular design allows a researcher to select a warhead based on the desired target residue and then attach it to the PABA core, which can also be further modified (e.g., with a reporter tag like a fluorophore or biotin) to facilitate downstream detection and analysis.

Table 1: A Virtual Library of PABA-Based Probes
PABA Derivative NameElectrophilic WarheadPrimary Target Residue(s)Reaction MechanismPotential Applications
PABA-AcrylamideAcrylamideCysteineMichael AdditionTargeted covalent inhibition, Cysteine-specific labeling
PABA-Sulfonyl FluorideSulfonyl FluorideTyr, Lys, Ser, Thr, HisSuFExActivity-based protein profiling, Broad-spectrum labeling
PABA-Vinyl SulfoneVinyl SulfoneCysteineMichael AdditionCysteine protease inhibition, Specific labeling
PABA-ChloroacetamideChloroacetamideCysteineNucleophilic SubstitutionCysteine blocking, Proteomics sample preparation

Part 3: Experimental Workflow for Protein Labeling

A successful protein labeling experiment requires careful planning and execution. The following protocol provides a generalized, self-validating workflow for labeling a purified protein in vitro with a hypothetical PABA-based electrophilic probe. This protocol is based on established methodologies for covalent labeling.[28][29]

G

Detailed Step-by-Step Protocol

Objective: To covalently label a purified protein with a PABA-based electrophilic probe and confirm the modification.

Materials:

  • Purified protein of interest (in a suitable buffer, e.g., PBS)

  • PABA-electrophile probe stock solution (e.g., 10 mM in DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 1 M Dithiothreitol (DTT) or L-cysteine)

  • SDS-PAGE materials (gels, running buffer, loading dye)

  • Mass spectrometer for analysis

Procedure:

  • Reagent Preparation:

    • Thaw the purified protein solution on ice. Determine its concentration accurately.

    • Prepare a working solution of the PABA-probe by diluting the DMSO stock into the Reaction Buffer. Causality Note: Preparing the probe solution fresh minimizes hydrolysis and ensures consistent reactivity.

  • Labeling Reaction Setup:

    • In a microcentrifuge tube, combine the purified protein and the diluted PABA-probe. A typical starting point is a 5- to 10-fold molar excess of the probe relative to the protein.[28]

    • Example: For a 50 µL reaction, combine 5 µL of 50 µM protein stock with 5 µL of 500 µM probe stock in 40 µL of Reaction Buffer. This yields a final concentration of 5 µM protein and 50 µM probe (10-fold excess).

    • Include a negative control (e.g., protein + DMSO vehicle) to compare against.

  • Incubation:

    • Incubate the reaction at a controlled temperature, typically between room temperature and 37°C. Incubation times can range from 30 minutes to several hours.[28][29]

    • Trustworthiness Note: Optimization is key. Run a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal incubation time for your specific protein and probe.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction and prevent non-specific modification, add a quenching reagent. A high concentration of a small molecule nucleophile like DTT or L-cysteine will consume any unreacted electrophilic probe.

    • Add DTT to a final concentration of 10-20 mM and incubate for an additional 15 minutes.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading buffer to your labeled and control samples, boil, and load onto a polyacrylamide gel.

    • After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Blue). A successful covalent modification may result in a slight upward shift in the molecular weight of the labeled protein band compared to the control.

    • If the PABA-probe included a fluorescent tag, the gel can be imaged directly on a fluorescent scanner before staining.

Part 4: Validation and Site Identification by Mass Spectrometry

While SDS-PAGE provides initial evidence of labeling, mass spectrometry (MS) is the gold standard for confirming covalent modification and precisely identifying the labeled amino acid residue(s).[30][31][32]

Mass Spectrometry Workflow
  • Sample Preparation: The labeled protein band is excised from the SDS-PAGE gel, or the reaction mixture is used directly. The protein is subjected to in-gel or in-solution digestion, typically with trypsin, to generate a mixture of peptides.[32]

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[32]

    • MS1 Scan: The mass spectrometer first measures the mass-to-charge ratio of the intact peptides. Peptides that have been covalently modified by the PABA-probe will exhibit a specific mass increase corresponding to the mass of the adducted probe.

    • MS2 Scan (Tandem MS): The instrument then isolates these modified peptides and fragments them. The resulting fragmentation pattern (MS/MS spectrum) allows for the sequencing of the peptide and pinpointing the exact amino acid residue that carries the modification.[33]

  • Data Analysis:

    • Specialized software is used to search the acquired MS/MS spectra against the known sequence of the target protein.[32]

    • The search parameters must be configured to include the mass of the PABA-probe adduct as a potential "variable modification" on nucleophilic residues (e.g., Cys, Lys, Tyr).

    • Successful identification of a peptide with the correct mass shift and a high-quality MS/MS spectrum that confirms the sequence and modification site provides definitive proof of covalent labeling.

dot graph "MS_Validation" { graph [fontname="Arial", rankdir=TB, splines=true, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Mass spectrometry validation workflow.

Conclusion and Future Outlook

The development of electrophilic p-aminobenzoic acid derivatives represents a significant step forward in the design of bespoke chemical probes for protein analysis. The modularity of the PABA scaffold, combined with the diverse reactivity of modern electrophilic warheads, provides researchers with a powerful and adaptable platform for covalent labeling. By understanding the underlying chemical principles and adhering to rigorous experimental and analytical workflows, scientists can leverage these novel reagents to explore protein function, validate drug targets, and unlock new insights into complex biological processes. The continued exploration of new warheads and functionalization strategies for the PABA core promises to further expand this exciting and valuable chemical toolbox.

References

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  • Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2049–2059. [Link]

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  • Bobyleva, L. G., et al. (2022). Reactive Acrylamide-Modified DNA Traps for Accurate Cross-Linking with Cysteine Residues in DNA–Protein Complexes Using Mismatch Repair Protein MutS as a Model. International Journal of Molecular Sciences, 23(8), 4165. [Link]

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Foundational

A Senior Application Scientist's Guide to Propyl 4-[(2-bromoacetyl)amino]benzoate: Synthesis, Quality Control, and Application as a Covalent Probe

Abstract In the field of targeted drug discovery and chemical biology, precision tools are paramount. Propyl 4-[(2-bromoacetyl)amino]benzoate emerges as a significant, yet specialized, chemical probe.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of targeted drug discovery and chemical biology, precision tools are paramount. Propyl 4-[(2-bromoacetyl)amino]benzoate emerges as a significant, yet specialized, chemical probe. Its architecture combines a propyl p-aminobenzoate (a common scaffold in medicinal chemistry) with a highly reactive 2-bromoacetyl group. This bromoacetyl moiety functions as an electrophilic "warhead," capable of forming irreversible covalent bonds with nucleophilic residues on protein targets. This guide provides an in-depth, field-proven perspective for researchers on the strategic sourcing of precursors, a detailed protocol for its synthesis and purification, rigorous methods for quality control, and the mechanistic basis for its application as a targeted covalent inhibitor.

Strategic Sourcing & Synthesis: From Precursor to Probe

A crucial first insight for any research campaign is that Propyl 4-[(2-bromoacetyl)amino]benzoate is not typically available as a stock chemical. Its reactive nature makes it more suitable for de novo synthesis immediately prior to use. The primary strategic decision, therefore, involves sourcing the stable and readily available precursor: Propyl 4-aminobenzoate .

Sourcing the Precursor: Propyl 4-aminobenzoate

The quality of your final compound is dictated by the quality of your starting materials. Several reputable suppliers provide high-purity Propyl 4-aminobenzoate. When selecting a supplier, the key metrics are purity, documentation (Certificate of Analysis), and lot-to-lot consistency.

SupplierProduct Number (Example)Purity SpecificationCAS NumberNotes
TCI America A0274>98.0%94-12-2Often provides detailed purity data (e.g., by titration).[1][2]
MilliporeSigma (Aldrich) BL3H97A46CCC98%94-12-2Extensive safety and handling documentation available.[3]
Santa Cruz Biotechnology sc-239103N/A94-12-2Marketed for research use, suitable for synthesis applications.[4]

This table is for illustrative purposes; researchers should always verify current product numbers and specifications directly with the supplier.

Synthesis Protocol: N-Bromoacetylation of Propyl 4-aminobenzoate

The conversion of the precursor amine to the desired bromoacetamide is a standard N-acylation reaction. The primary challenge is controlling the high reactivity of the acylating agent, bromoacetyl bromide. The causality behind this protocol is to maintain a cold, non-nucleophilic environment to prevent side reactions and ensure selective acylation of the aniline nitrogen.

Core Reaction: Propyl 4-aminobenzoate + Bromoacetyl bromide → Propyl 4-[(2-bromoacetyl)amino]benzoate + HBr

Materials:

  • Propyl 4-aminobenzoate (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Pyridine, anhydrous (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, dissolve Propyl 4-aminobenzoate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (1.2 eq). Pyridine acts as a non-nucleophilic base to quench the HBr byproduct generated during the reaction, preventing it from protonating the starting amine and shutting down the reaction.

  • Acylation: Dilute bromoacetyl bromide (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred reaction mixture over 30-45 minutes. The slow addition at 0 °C is critical to control the exothermic reaction and minimize the formation of impurities.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 2-4 hours).

  • Workup - Quenching: Once complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Wash the organic layer sequentially with 1 M HCl (2x), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. The washes remove the pyridine hydrochloride salt and other aqueous-soluble species.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often pure enough for many applications. However, for high-purity requirements, purification can be achieved by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel.[5]

Visualization of Synthesis Workflow

The following diagram outlines the logical flow from precursor to purified final product.

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification P4A Propyl 4-aminobenzoate in DCM PYR Add Pyridine P4A->PYR COOL Cool to 0 °C PYR->COOL BABr Add Bromoacetyl Bromide (dropwise) COOL->BABr 1.0 eq amine STIR Stir & Monitor by TLC BABr->STIR QUENCH Quench with 1M HCl STIR->QUENCH Reaction Complete EXTRACT Wash (HCl, H2O, NaHCO3, Brine) QUENCH->EXTRACT DRY Dry (MgSO4) & Concentrate EXTRACT->DRY PURIFY Purify (Recrystallization/Chromatography) DRY->PURIFY PRODUCT Final Product: Propyl 4-[(2-bromoacetyl)amino]benzoate PURIFY->PRODUCT

Sources

Exploratory

Novel Local Anesthetic Intermediates Containing Bromoacetyl Groups: Synthesis, Characterization, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The development of novel local anesthetics with improved efficacy, duration of action, and safety profiles is a signifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel local anesthetics with improved efficacy, duration of action, and safety profiles is a significant objective in medicinal chemistry. This technical guide provides a comprehensive overview of a promising class of compounds: local anesthetic intermediates featuring a bromoacetyl group. The bromoacetyl moiety is explored not merely as a structural component but as a versatile, dual-functionality handle. It plays a crucial role in the synthesis of the anesthetic core while simultaneously offering a reactive site for subsequent covalent modifications, enabling the development of long-acting formulations, targeted drug delivery systems, and novel therapeutic conjugates. This whitepaper details the core synthetic strategies, critical experimental parameters, physicochemical characterization protocols, and in vitro biological evaluation methods pertinent to these intermediates. By synthesizing field-proven insights with established chemical principles, this guide serves as an authoritative resource for professionals engaged in the design and development of next-generation local anesthetics.

Introduction: The Quest for Advanced Local Anesthetics

Local anesthetics are indispensable in clinical practice for managing acute and chronic pain by reversibly blocking nerve impulse transmission.[1][2] Their mechanism of action relies on the inhibition of voltage-gated sodium channels within the neuronal membrane, which prevents depolarization and the propagation of action potentials.[3][4] The archetypal structure of a local anesthetic consists of three components: a lipophilic aromatic ring, a hydrophilic amine group, and an intermediate ester or amide linkage.[5][6] The physicochemical properties dictated by this structure—specifically lipophilicity, pKa, and protein-binding capacity—govern the agent's potency, onset, and duration of action.[4][7]

While classic agents like lidocaine and bupivacaine are effective, the drive to enhance their therapeutic window continues. Key goals include prolonging the duration of the anesthetic block to improve postoperative pain management, reducing systemic toxicity, and creating formulations with controlled-release properties.[8][9] This has led to the exploration of chemical modifications of existing anesthetic scaffolds.[6] The introduction of a bromoacetyl group represents a strategic approach to creating advanced anesthetic intermediates. This moiety is not just a passive structural element but an active functional group that provides significant synthetic and therapeutic advantages.

The Bromoacetyl Group: A Dual-Functionality Moiety

The utility of the bromoacetyl group in this context stems from its dual chemical reactivity. It is a bifunctional reagent containing both a highly electrophilic acyl group and a carbon atom attached to a good leaving group (bromide).[10]

  • Acylating Agent: The carbonyl carbon of the bromoacetyl group is highly susceptible to nucleophilic attack. This allows for the straightforward N-acylation of primary or secondary amines, a foundational step in building the amide linkage common to many local anesthetics like lidocaine.[10][11]

  • Alkylation Site: The α-carbon bearing the bromine atom is an electrophilic center. It readily reacts with nucleophiles, particularly soft nucleophiles like thiols (sulfhydryl groups), via an S(_N)2 mechanism to form a stable thioether bond.[12][13]

This dual nature allows for a two-stage synthetic strategy. First, the bromoacetyl group is used to construct the core anesthetic intermediate. Second, the preserved bromoacetyl handle can be used for covalent conjugation to other molecules, such as polymers for sustained release or targeting ligands.[14] This reactive handle is notably stable under various conditions but can be selectively targeted by sulfhydryl groups at physiological pH.[13][15]

Synthesis of Bromoacetyl-Containing Intermediates

The primary route to synthesizing these intermediates involves a two-step sequence: N-acylation of a substituted aniline followed by a nucleophilic substitution to introduce the hydrophilic amine. The synthesis of a key bromoacetyl intermediate, a precursor to lidocaine analogues, serves as an illustrative example.

Core Synthetic Strategy: N-Acylation

The foundational step is the reaction of a substituted aniline (e.g., 2,6-dimethylaniline) with bromoacetyl chloride or bromoacetyl bromide. This reaction forms the critical amide bond of the intermediate.

Synthesis_Pathway cluster_0 Step 1: Intermediate Synthesis A Substituted Aniline (e.g., 2,6-dimethylaniline) C N-Acylation (Amide Bond Formation) A->C Nucleophilic Attack B Bromoacetyl Halide (e.g., Bromoacetyl Chloride) B->C D Bromoacetyl Intermediate (e.g., N-(2,6-dimethylphenyl)-2-bromoacetamide) C->D Product

Caption: General Synthetic Pathway for Bromoacetyl Intermediates.

Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-bromoacetamide

This protocol details the synthesis of a core bromoacetyl intermediate, a direct precursor for lidocaine-type anesthetics.

Materials:

  • 2,6-dimethylaniline (1.0 eq.)

  • Bromoacetyl chloride (1.05 eq.)

  • Sodium acetate (1.2 eq.)

  • Glacial acetic acid

  • Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq.) and sodium acetate (1.2 eq.) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Add bromoacetyl chloride (1.05 eq.), dissolved in a small amount of glacial acetic acid, dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with water to remove acetic acid and salts.[16]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified N-(2,6-dimethylphenyl)-2-bromoacetamide.

  • Dry the product under vacuum. The expected yield is typically high, often exceeding 80%.

Causality Behind Experimental Choices
  • Choice of Acylating Agent: Bromoacetyl chloride is often preferred due to its higher reactivity compared to the corresponding acid, leading to faster reaction times and higher yields.[10]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of bromoacetyl chloride is critical to minimize side reactions, such as the formation of di-acylated products or degradation of the starting material.[17]

  • Use of a Base: Sodium acetate acts as a weak base to neutralize the HCl generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Stoichiometry: A slight excess of the acylating agent can be used to ensure complete consumption of the valuable aniline starting material. However, a large excess should be avoided to prevent over-alkylation side reactions where the product of one reaction acts as a nucleophile in another.[17]

Physicochemical Characterization

Confirming the identity and purity of the synthesized bromoacetyl intermediate is a critical, self-validating step. This is achieved through a combination of spectroscopic methods.[18]

Spectroscopic Analysis

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides unambiguous structural confirmation.[19]

Technique Expected Observation for N-(2,6-dimethylphenyl)-2-bromoacetamide Interpretation
¹H NMR Singlet, ~2.2 ppm (6H)Singlet, ~4.1 ppm (2H)Multiplet, ~7.1-7.2 ppm (3H)Broad Singlet, ~8.5-9.5 ppm (1H)Two equivalent methyl groups on the aromatic ring.Methylene protons (CH₂) adjacent to the bromine atom.[20] Aromatic protons.Amide proton (N-H).
¹³C NMR ~18 ppm~30 ppm~127-135 ppm~165 ppmMethyl carbons.Methylene carbon (CH₂-Br).Aromatic carbons.Carbonyl carbon (C=O) of the amide.
FT-IR (cm⁻¹) ~3250-3300 (N-H stretch)~1660-1680 (C=O stretch, Amide I)~1520-1550 (N-H bend, Amide II)~600-700 (C-Br stretch)Presence of the secondary amide N-H bond.Confirmation of the amide carbonyl group.[21]Confirmation of the amide linkage.Presence of the carbon-bromine bond.
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the calculated molecular weight. Isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible.Confirms the molecular weight of the compound and the presence of one bromine atom.
Protocol: Spectroscopic Characterization
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • FT-IR: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

    • MS: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the spectra using standard parameters on the respective instruments.

  • Data Analysis: Interpret the resulting spectra to confirm that the chemical shifts, vibrational frequencies, and mass-to-charge ratio match the expected structure of the bromoacetyl intermediate.

Mechanism of Action & Structure-Activity Relationship (SAR)

While the intermediate itself is not the final active pharmaceutical ingredient (API), its structure dictates the properties of the final anesthetic.

Interaction with Voltage-Gated Sodium Channels

The final anesthetic derived from the bromoacetyl intermediate will act by blocking voltage-gated sodium channels.[2][22] The molecule, in its un-ionized form, crosses the neuronal membrane. Once inside the cell, it exists in equilibrium with its ionized form, which binds to a specific receptor site on the intracellular side of the sodium channel, stabilizing it in an inactive state and preventing nerve depolarization.[3][23]

Influence of the Bromoacetyl Group on Pharmacodynamics

The structure of the intermediate has a profound impact on the key physicochemical properties that determine anesthetic efficacy.[7][8]

  • Lipophilicity: The aromatic ring and its substituents are the primary determinants of lipid solubility, which correlates with anesthetic potency.[24][25] Highly lipophilic compounds more readily penetrate the nerve membrane. The bromoacetyl group can modulate the overall lipophilicity of the molecule.

  • pKa: The pKa of the hydrophilic amine (added in the subsequent synthetic step) determines the proportion of ionized and un-ionized forms at physiological pH (7.4). A pKa closer to 7.4 results in a larger fraction of the un-ionized base, which can cross the nerve membrane faster, leading to a more rapid onset of action.[1][24]

  • Protein Binding: Increased lipophilicity and molecular size are generally associated with higher protein binding.[7][25] This property correlates with a longer duration of action, as the drug is less readily cleared from the nerve membrane and surrounding tissues.[22]

The bromoacetyl intermediate provides a rigid scaffold that can be systematically modified (e.g., by reacting it with different amines) to fine-tune these properties and optimize the anesthetic profile.

In Vitro Biological Evaluation

Before proceeding to more complex anesthetic models, the intermediates and their derivatives must be screened for potential toxicity.

Evaluation_Workflow A Synthesized Bromoacetyl Intermediate Derivative B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 on Cancer & Non-cancerous Cell Lines B->C D Calculate Selectivity Index (SI) C->D E Proceed to Anesthetic Activity Models D->E Favorable SI F Stop/Redesign (High Toxicity) D->F Unfavorable SI

Caption: Workflow for Synthesis and Evaluation of Novel Intermediates.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental for evaluating the potential toxic effects of a compound on living cells.[26][27] They provide essential information regarding the therapeutic index.[28] The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[26][28]

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cell lines (e.g., HEK293 for non-cancerous, HeLa or MCF-7 for cancerous)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin

  • Test compound (bromoacetyl derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[26][28] A higher IC₅₀ value indicates lower cytotoxicity.

Future Directions: The Bromoacetyl Group as a Reactive Handle

The most compelling feature of these intermediates is the potential for the bromoacetyl group to serve as a reactive handle for covalent modification.[12] This opens up numerous avenues for advanced drug design.

Reactivity_Mechanism Anesthetic Anesthetic Intermediate with -COCH₂Br Reaction SN2 Reaction (pH dependent) Anesthetic->Reaction Thiol Nucleophile (e.g., Cysteine Thiol, R-SH) Thiol->Reaction Nucleophilic Attack on CH₂ Conjugate Stable Thioether Conjugate -CO-CH₂-S-R Reaction->Conjugate Forms Covalent Bond

Caption: Mechanism of Bromoacetyl Reactivity with Nucleophiles.

  • Prolonged Duration of Action: By conjugating the bromoacetyl intermediate to a macromolecule like a polymer or albumin via a thiol linkage, the resulting anesthetic could be localized at the injection site, creating a slow-release depot and significantly extending the duration of the nerve block.[9]

  • Targeted Delivery: The intermediate could be attached to ligands that bind to specific receptors on nerve cells, potentially increasing selectivity and reducing off-target effects.

  • Cyclic Analogues: If the final anesthetic molecule also contains a cysteine residue, the bromoacetyl group can react intramolecularly with the thiol to form a cyclic peptide-like structure, which can alter the compound's conformation and binding properties.[14]

Conclusion

Novel local anesthetic intermediates containing bromoacetyl groups represent a highly strategic platform in modern drug development. The bromoacetyl moiety provides a robust and efficient route for the synthesis of the core amide structure characteristic of many potent local anesthetics. More importantly, it endows the intermediate with a reactive handle that can be leveraged for sophisticated chemical modifications. The protocols and principles outlined in this guide demonstrate a clear pathway from rational design and synthesis to physicochemical characterization and initial biological screening. By understanding the causality behind the experimental choices and the dual functionality of the bromoacetyl group, researchers are well-equipped to explore this versatile class of compounds to develop safer, more effective, and longer-acting local anesthetics.

References

  • Woo, S. W. et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. Google Vertex AI.
  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. Available at: [Link]

  • NYSORA. (2018). Clinical Pharmacology of Local Anesthetics. NYSORA. Available at: [Link]

  • Onizuka, S., Yonaha, T., & Tsuneyoshi, I. (2011). Local Anesthetics with High Lipophilicity are Toxic, While Local Anesthetics with Low pka Induce More Apoptosis in Human Leukemia Cells. Journal of Anesthesia & Clinical Research. Available at: [Link]

  • Mather, L. E., & Tucker, G. T. (2016). Properties, Absorption, and Disposition of Local Anesthetic Agents. Anesthesia Key. Available at: [Link]

  • McComas, M., & Maciver, M. B. (2017). A Primer on Local Anesthetics for Plastic Surgery. Clinics in Plastic Surgery. Available at: [Link]

  • University of Queensland. (n.d.). LOCAL ANAESTHETICS. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2019). The development of local anesthetics and their applications beyond anesthesia. International Journal of Molecular Sciences. Available at: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Fisyuk, A. S., et al. (2025). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. ResearchGate. Available at: [Link]

  • Habbab, W., & Tadisina, S. (2023). Local Anesthetics. Medscape. Available at: [Link]

  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available at: [Link]

  • Pacha, O., et al. (2017). Adjuvants to local anesthetics: Current understanding and future trends. Journal of Anaesthesiology Clinical Pharmacology. Available at: [Link]

  • Khan, J. S., et al. (2024). Sustained release local anesthetics for pain management: relevance and formulation approaches. Journal of Pain Research. Available at: [Link]

  • University of California, Irvine. (n.d.). Synthesis of Lidocaine. Available at: [Link]

  • LITFL. (2021). Local Anaesthetics - Part One. Available at: [Link]

  • Tam, J. P., & Rao, C. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.
  • Wang, P., et al. (2010). Processes for the alkylation of secondary amine groups of morphinan derivatives. Google Patents.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Rubenstein, D. A., & Yin, W. (2005). Lidocaine analogs and methods of making and using same. Google Patents.
  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. Available at: [Link]

  • World Federation of Societies of Anaesthesiologists. (n.d.). Anaesthesia. Available at: [Link]

  • Brycki, B., et al. (2016). Spectroscopic Methods and Theoretical Studies of Bromoacetyl Substituted Derivatives of Bile Acids. ResearchGate. Available at: [Link]

  • WikiAnesthesia. (2022). Local anesthetics. Available at: [Link]

  • Creative Bioarray. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • Chemistry Steps. (2025). Synthesis of Lidocaine. Available at: [Link]

  • Ritter, J. B., et al. (2010). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PLOS ONE. Available at: [Link]

  • Mărgărit, M. C., et al. (2014). An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. Clujul Medical. Available at: [Link]

  • Zimmer, C., et al. (2014). In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. International Wound Journal. Available at: [Link]

  • Nguyen-Thi-Thanh, B., et al. (2024). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Chemical Education. Available at: [Link]

  • Zaragoza, F., & Petersen, T. E. (2003). Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. ResearchGate. Available at: [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]

  • Gururaja, T. L., et al. (1995). Synthesis and Use of a New Bromoacetyl-Derivatized Heterotrifunctional Amino Acid for Conjugation of Cyclic RGD-containing Peptides Derived From Human Bone Sialoprotein. Bioconjugate Chemistry. Available at: [Link]

  • Kim, D., & Lambert, T. H. (2013). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. Available at: [Link]

  • Utkal University. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications. Cambridge University Press. (Note: A direct URL to the specific content is not available, but the reference points to a well-established textbook on amine synthesis.)

Sources

Protocols & Analytical Methods

Method

Synthesis of Propyl 4-[(2-bromoacetyl)amino]benzoate from propyl 4-aminobenzoate

This Application Note and Protocol details the synthesis of Propyl 4-[(2-bromoacetyl)amino]benzoate , a critical intermediate often utilized as a "linker" scaffold in the development of muscarinic receptor antagonists (e...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of Propyl 4-[(2-bromoacetyl)amino]benzoate , a critical intermediate often utilized as a "linker" scaffold in the development of muscarinic receptor antagonists (e.g., analogues of Rispenzepine) and local anesthetic derivatives.

Part 1: Strategic Context & Mechanism

This protocol describes the N-acylation of Propyl 4-aminobenzoate (Risocaine) using Bromoacetyl bromide. This transformation introduces a highly reactive


-haloacyl moiety, converting the nucleophilic aniline into an electrophilic "warhead" capable of subsequent 

reactions with secondary amines (e.g., piperazines).
Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of bromoacetyl bromide, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the bromide ion (

    
    ) as a leaving group to reform the carbonyl bond.
    
  • Deprotonation: The resulting protonated amide is neutralized by a non-nucleophilic base (e.g., Triethylamine or Pyridine), driving the equilibrium forward and preventing the formation of HBr, which could degrade the ester or salt the amine.

Key Challenges & Solutions:

  • Challenge: Over-acylation or polymerization.

    • Solution: Strict temperature control (

      
      ) and dropwise addition of the acid bromide prevent side reactions.
      
  • Challenge: Hydrolysis of the Acyl Bromide.

    • Solution: Use of anhydrous solvents (DCM or THF) and an inert atmosphere (

      
       or Ar) is mandatory.
      

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleHazards
Propyl 4-aminobenzoate 179.221.0SubstrateIrritant, Skin Sensitizer
Bromoacetyl bromide 201.861.2ElectrophileCorrosive, Lachrymator , Toxic
Triethylamine (TEA) 101.191.5Base ScavengerFlammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolventVolatile, Carcinogen susp.
1M HCl (aq) -WashQuench/PurifyCorrosive
Step-by-Step Methodology
Phase A: Reaction Setup
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with Propyl 4-aminobenzoate (5.0 g, 27.9 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (5.8 mL, 41.8 mmol) to the solution.

  • Cooling: Submerge the flask in an ice/water bath and cool to

    
    . Allow 15 minutes for thermal equilibration.
    
Phase B: Acylation
  • Reagent Addition: Dilute Bromoacetyl bromide (3.0 mL, 33.5 mmol) in 10 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Controlled Dropwise: Add the bromide solution dropwise over 30–45 minutes. Crucial: Maintain internal temperature below

    
     to avoid di-acylation.
    
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

    • Checkpoint: Monitor reaction progress via TLC (30% Ethyl Acetate in Hexanes). The starting aniline (

      
      ) should disappear, replaced by the less polar amide product (
      
      
      
      ).
Phase C: Workup & Purification
  • Quench: Cool the mixture back to

    
     and carefully quench with water  (20 mL).
    
  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 
       mL 1M HCl  (Removes unreacted amine and TEA).
      
    • 
       mL Sat. 
      
      
      
      (Neutralizes residual acid).
    • 
       mL Brine  (Dries the organic phase).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield a crude solid.
    
  • Recrystallization: Recrystallize the crude solid from hot Ethanol or a Toluene/Heptane mixture to obtain white crystalline needles.

Expected Results
  • Yield: 85–92%

  • Appearance: White to off-white crystalline solid.

  • Melting Point:

    
     (Derivative dependent; verify with standard).
    
  • Characterization:

    • IR: Amide I band (

      
      ), Ester Carbonyl (
      
      
      
      ).
    • 1H-NMR (CDCl3):

      
       4.0 (s, 2H, 
      
      
      
      ), 4.2 (t, 2H,
      
      
      ), 7.6 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 8.4 (bs, 1H, NH).

Part 3: Visualization & Workflow

The following diagram illustrates the critical path for the synthesis, highlighting the thermal control points and purification logic.

SynthesisWorkflow Start Start: Propyl 4-aminobenzoate + DCM + TEA Cooling Cool to 0°C (Ice Bath) Start->Cooling Thermal equilibration Addition Dropwise Addition: Bromoacetyl Bromide Cooling->Addition Control exotherm Reaction Reaction: Warm to RT Stir 2-3 Hours Addition->Reaction Formation of Amide Quench Quench: Water Addition Phase Separation Reaction->Quench TLC Confirmation Wash Wash Cycle: 1. 1M HCl (Remove Base) 2. NaHCO3 (Neutralize) 3. Brine (Dry) Quench->Wash DCM Layer Purify Crystallization: Ethanol or Toluene Wash->Purify Crude Solid Product Final Product: Propyl 4-[(2-bromoacetyl)amino]benzoate Purify->Product Isolation

Caption: Step-by-step workflow emphasizing thermal control during electrophile addition and the sequential wash protocol for high-purity isolation.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. Retrieved from

  • Organic Syntheses. (1998). Synthesis of N-Acyl Derivatives via Acid Bromides. Org. Synth. 1998, 75, 124. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Propyl 4-aminobenzoate. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Bromoacetyl Bromide. Retrieved from

Sources

Application

Application Note: Chemoselective N-Acylation of Risocaine with Bromoacetyl Bromide

Introduction and Mechanistic Rationale The synthesis of complex local anesthetics, neuronal voltage-gated sodium channel (NVSC) blockers, and transient receptor potential (TRP) channel modulators frequently relies on the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of complex local anesthetics, neuronal voltage-gated sodium channel (NVSC) blockers, and transient receptor potential (TRP) channel modulators frequently relies on the functionalization of primary aromatic amines[1]. Risocaine (propyl 4-aminobenzoate) is a well-characterized local anesthetic that serves as an excellent nucleophilic scaffold. Reacting risocaine with bromoacetyl bromide yields propyl 4-(2-bromoacetamido)benzoate, an


-bromoamide intermediate that acts as a highly versatile electrophile for subsequent amination or coupling steps[2].
Causality in Experimental Design

This protocol is engineered for high chemoselectivity and yield based on the following mechanistic principles:

  • Electrophilic Differentiation: Bromoacetyl bromide possesses two reactive sites: a highly reactive, "hard" acyl bromide carbon and a less reactive, "soft" alkyl bromide carbon. The primary aromatic amine of risocaine selectively attacks the acyl carbon via nucleophilic acyl substitution, ensuring amidation occurs exclusively without premature N-alkylation[3].

  • Thermal Control: The formation of the tetrahedral intermediate and subsequent collapse is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and suppresses side reactions, such as di-acylation.

  • Acid Scavenging: The reaction generates hydrobromic acid (HBr) in stoichiometric amounts. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge HBr. Without an acid scavenger, HBr would protonate unreacted risocaine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion.

Mechanism R Risocaine (Nucleophile) I Tetrahedral Intermediate (Oxyanion hole) R->I Nucleophilic attack B Bromoacetyl Bromide (Electrophile) B->I P Propyl 4-(2-bromoacetamido)benzoate (Target Amide) I->P Bromide departure H HBr Byproduct I->H Proton loss S TEA·HBr Salt (Precipitate) H->S Neutralization T Triethylamine (TEA) (Acid Scavenger) T->S

Mechanistic pathway of nucleophilic acyl substitution and HBr scavenging.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Risocaine 179.221.001.79 gPrimary Nucleophile
Bromoacetyl bromide 201.841.102.22 g (0.96 mL)Acylating Agent
Triethylamine (TEA) 101.191.501.52 g (2.10 mL)Acid Scavenger
Dichloromethane (DCM) 84.93-20.0 mLNon-nucleophilic Solvent

Note: Bromoacetyl bromide is a potent lachrymator and highly moisture-sensitive. All manipulations involving this reagent must be performed in a well-ventilated fume hood using anhydrous solvents.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Each phase includes observational checkpoints to ensure the reaction is proceeding as thermodynamically predicted.

Phase 1: Preparation and Initiation
  • Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Dissolution: Add 1.79 g (10 mmol) of risocaine to the flask. Inject 15 mL of anhydrous DCM to dissolve the amine.

  • Base Addition: Inject 2.10 mL (15 mmol) of anhydrous TEA into the stirring solution. The solution should remain clear.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Acylation
  • Electrophile Preparation: In a separate dry vial, dilute 0.96 mL (11 mmol) of bromoacetyl bromide in 5 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the bromoacetyl bromide solution dropwise over 15–20 minutes.

    • Self-Validation Checkpoint: As the addition proceeds, a white precipitate (TEA·HBr salt) will begin to form, confirming the generation of HBr and the progression of the acylation[2].

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature and stir for 2 to 4 hours.

Phase 3: Reaction Monitoring (TLC)
  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Silica gel, 70:30 Hexanes/Ethyl Acetate).

    • Observation: Risocaine is highly UV-active and stains positively (orange/red) with Ninhydrin. The target amide will appear as a new, less polar UV-active spot (higher

      
      ) that is Ninhydrin-negative, confirming the consumption of the primary amine.
      
Phase 4: Quenching and Work-up
  • Quenching: Cool the mixture back to 0 °C and slowly add 10 mL of saturated aqueous sodium bicarbonate (

    
    ).
    
    • Causality: This neutralizes any residual bromoacetyl bromide (converting it to water-soluble bromoacetic acid) and dissolves the precipitated TEA·HBr salts.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash the combined organic layers sequentially with 15 mL of 0.1 M HCl (to remove trace unreacted TEA and risocaine), followed by 15 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
    
Phase 5: Purification
  • Recrystallization: The crude propyl 4-(2-bromoacetamido)benzoate can typically be purified by recrystallization from hot ethanol or an ethyl acetate/hexane mixture to afford a white crystalline solid.

Workflow A 1. Dissolve Risocaine & TEA in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Dropwise Addition of Bromoacetyl Bromide B->C D 4. Stir at RT (2-4 hours) C->D E 5. Aqueous Work-up (NaHCO3 / Brine) D->E F 6. Purification (Recrystallization) E->F

Experimental workflow for the N-acylation of risocaine with bromoacetyl bromide.

Analytical Characterization

To verify the structural integrity of the synthesized propyl 4-(2-bromoacetamido)benzoate, the following spectroscopic signals should be observed:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the disappearance of the broad primary amine singlet (
    
    
    4.0 ppm) and the appearance of a sharp singlet integrating to 2 protons at
    
    
    4.0–4.2 ppm, corresponding to the
    
    
    -bromo
    
    
    group. A broad downfield singlet (
    
    
    8.5 ppm) will indicate the newly formed amide
    
    
    .
  • IR Spectroscopy: The primary amine N-H stretching doublets (3400, 3300

    
    ) will be replaced by a single sharp amide N-H stretch (
    
    
    
    3350
    
    
    ) and a strong amide I carbonyl stretch (
    
    
    1680
    
    
    ).

References

  • Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ester substituted ion channel blockers and methods for use. Google Patents (US11643404B2).

Sources

Method

Using Propyl 4-[(2-bromoacetyl)amino]benzoate as a cysteine reactive probe

Application Note Topic: Propyl 4-[(2-bromoacetyl)amino]benzoate as a Chemoselective Probe for Cysteine Reactivity Profiling Abstract The amino acid cysteine, with its unique thiol side chain, is a focal point of protein...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Topic: Propyl 4-[(2-bromoacetyl)amino]benzoate as a Chemoselective Probe for Cysteine Reactivity Profiling

Abstract

The amino acid cysteine, with its unique thiol side chain, is a focal point of protein function, regulation, and drug discovery.[1] Its nucleophilic and redox-active nature allows it to serve in catalysis, metal coordination, and structural stabilization through disulfide bonds.[1] The reactivity of a given cysteine is finely tuned by its local protein microenvironment, making it a "functional hotspot" in the proteome.[2] This application note provides a comprehensive guide to the use of Propyl 4-[(2-bromoacetyl)amino]benzoate (PBP) , a targeted covalent probe, for the identification and characterization of reactive cysteine residues. PBP utilizes a bromoacetyl "warhead," a classic electrophile that reacts with high specificity towards the nucleophilic thiolate form of cysteine.[3] We present the underlying chemical principles, detailed protocols for labeling purified proteins and complex proteomes, and guidelines for data analysis and interpretation, empowering researchers to leverage this tool in chemical biology and drug development.[4][5]

Principles of Cysteine-Reactive Probes

Covalent chemical probes are indispensable tools in chemical proteomics, enabling the study of protein function and the identification of new therapeutic targets directly in native biological systems.[6][7][8] The strategy of targeting specific amino acids has yielded profound insights, with cysteine being a particularly attractive target due to the unique nucleophilicity of its thiol group.[1][3]

The Bromoacetyl Warhead

Propyl 4-[(2-bromoacetyl)amino]benzoate (PBP) belongs to the class of α-haloacetyl reagents, which are well-established for their ability to covalently modify cysteine residues.[9] The reactivity of this "warhead" is governed by a classic bimolecular nucleophilic substitution (SN2) reaction.

Mechanism of Action: The reaction is initiated by the nucleophilic attack of a deprotonated cysteine (thiolate, RS⁻) on the electrophilic α-carbon of the bromoacetyl group. This forms a stable thioether bond and releases a bromide ion. The pKa of a cysteine thiol is crucial; only the more nucleophilic thiolate anion can efficiently initiate the reaction.[10] While the pKa of free cysteine is ~8.5, the protein microenvironment can dramatically lower this value, making certain cysteines highly reactive at physiological pH.[1][10]

Figure 1: Reaction of PBP with a protein cysteine residue. The cysteine thiolate attacks the carbon bearing the bromine atom, forming a stable thioether linkage.

Selectivity and Reactivity

While highly reactive towards cysteines, bromoacetamides can, under certain conditions (e.g., high pH or prolonged incubation), react with other nucleophilic residues like histidine or lysine. However, under controlled experimental conditions (typically pH 7.0-8.0), the reaction is highly chemoselective for cysteine. The propyl benzoate moiety of PBP increases its lipophilicity, which may enhance its ability to cross cell membranes and interact with proteins in hydrophobic pockets.

Probe Characteristics and Handling

Physical and Chemical Properties
PropertyValue
Chemical Formula C₁₂H₁₄BrNO₃
Molecular Weight 300.15 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Ethanol. Poorly soluble in water.
Safety and Handling

Propyl 4-[(2-bromoacetyl)amino]benzoate is an alkylating agent and should be handled with care.

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[12] Avoid inhalation of dust and contact with skin and eyes.[13]

  • Storage: Store tightly sealed in a cool, dry, and well-ventilated place. For long-term storage, keep at -20°C.

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of PBP in anhydrous DMSO (e.g., 10-100 mM).

  • Allow the PBP vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of PBP in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Experimental Protocols

The following protocols provide a framework for using PBP to label purified proteins and for proteome-wide analysis. Optimization of probe concentration and incubation time is recommended for each specific system.

Protocol 3.1: Labeling of a Purified Protein

This protocol is designed to validate the reactivity of PBP with a specific protein of interest and to optimize labeling conditions.

Figure 3: Workflow for chemoproteomic profiling with PBP. This workflow enables the identification of PBP-modified cysteines across the proteome.

Step-by-Step Methodology:

  • Proteome Preparation: Harvest cells and wash with cold PBS. Lyse the cells in a non-denaturing buffer (e.g., PBS) via sonication or Dounce homogenization on ice. Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cell debris.

    • Rationale: Maintaining proteins in their native conformation is crucial for ensuring that probe reactivity reflects the authentic accessibility and microenvironment of the cysteine residues. [14]2. Proteome Labeling: Determine the protein concentration of the supernatant (e.g., via BCA assay). Dilute the proteome to a final concentration of 1-2 mg/mL. Add the PBP stock solution to the desired final concentration (e.g., 100 µM). Incubate for 1 hour at room temperature. A DMSO-only control should be run in parallel.

  • Denaturation, Reduction, and Alkylation: Denature the proteins by adding Urea to 8M or by another method. Reduce all remaining cysteine residues by adding DTT to 10 mM and incubating for 1 hour. Subsequently, alkylate these newly reduced cysteines by adding iodoacetamide (IAM) to 20 mM and incubating for 45 minutes in the dark.

    • Rationale: This step "caps" all cysteines that did not react with the PBP probe. This is critical for subsequent mass spectrometry analysis, ensuring that cysteines are not left as free thiols which can form disulfide bonds. [15]4. Protein Digestion: Dilute the sample to reduce the urea concentration to <1.5 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute and dry the peptides under vacuum.

  • LC-MS/MS Analysis: Reconstitute the peptides in a suitable solvent for mass spectrometry and analyze using a high-resolution Orbitrap or qTOF mass spectrometer. [16][17]

Data Analysis and Interpretation

Expected Mass Shifts

The covalent modification of a cysteine residue by Propyl 4-[(2-bromoacetyl)amino]benzoate results in a specific mass increase. This allows for the unambiguous identification of labeled peptides during mass spectrometry analysis.

ModificationReactantMass Shift (Monoisotopic)
PBP Labeling Propyl 4-[(2-bromoacetyl)amino]benzoate+219.0578 Da
Capping Iodoacetamide (IAM)+57.0215 Da
Mass Spectrometry Data Analysis
  • Database Search: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger).

  • Variable Modifications: Configure the search parameters to include the following variable modifications on cysteine:

    • Carbamidomethyl (from IAM capping): +57.0215 Da

    • PBP modification: +219.0578 Da

  • Identification: A peptide is considered successfully labeled if it is identified with high confidence (e.g., <1% FDR) and contains a cysteine residue with the +219.0578 Da mass modification. The MS/MS (or MS2) spectrum should contain fragment ions (b- and y-ions) that confirm the location of the modification on the specific cysteine residue within the peptide sequence.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Labeling Efficiency 1. Incomplete reduction of protein disulfides.2. Reducing agent present during labeling.3. Probe concentration too low or incubation time too short.4. Target cysteine is not solvent-accessible or has a high pKa.1. Increase concentration or incubation time of the reducing agent (TCEP).2. Ensure complete removal of reducing agent via buffer exchange.3. Optimize probe concentration and incubation time.4. Consider partial denaturation if native accessibility is not required.
Non-specific Labeling 1. Probe concentration is too high.2. Incubation time is too long.3. Reaction pH is too high (>8.5), promoting reaction with other nucleophiles.1. Perform a dose-response experiment to find the optimal concentration.2. Perform a time-course experiment to minimize incubation time.3. Maintain reaction pH between 7.0 and 8.0.
Low Peptide Identification in MS 1. Inefficient protein digestion.2. Poor peptide recovery during cleanup.3. PBP-modified peptides are too hydrophobic and are lost.1. Ensure digest conditions are optimal (pH, temperature, enzyme ratio).2. Check SPE protocol and ensure proper conditioning and elution.3. Modify LC gradient to include a higher percentage of organic solvent.

References

  • Vertex AI Search. (n.d.). Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery.
  • Ghosh, A., et al. (2019). Development of a new fluorescent probe for cysteine detection in processed food samples. Food Chemistry.
  • MDPI. (2025). Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples.
  • PMC. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
  • PubMed. (2018). Characterization of cysteine thiol modifications based on protein microenvironments and local secondary structures.
  • Creative Proteomics. (n.d.). Proteomics Analysis of Cysteinylation.
  • PMC - NIH. (n.d.). Proteomic approaches to the characterization of protein thiol modification.
  • PubMed. (2023). Fluorescent probe for highly selective detection of cysteine in living cells.
  • Vertex AI Search. (n.d.). Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery.
  • PMC. (n.d.). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases.
  • Springer Protocols. (n.d.). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens.
  • ChemRxiv. (n.d.). A Perspective on Cysteine-Reactive Activity-based Probes.
  • RSC Publishing. (2025). A perspective on cysteine-reactive activity-based probes.
  • MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
  • bioRxiv. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
  • RSC Publishing. (2018). Cysteine-reactive probes and their use in chemical proteomics.
  • ACS Publications. (2020). Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites.
  • ThermoFisher. (2013). Mapping of Cysteine Knot and Disulfide Bonds in Recombinantly Expressed Proteins by Mass Spectrometry.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). 4'-Bromoacetanilide SAFETY DATA SHEET.
  • ThermoFisher. (n.d.). SAFETY DATA SHEET.
  • PMC. (n.d.). Efficient Site-Specific Labeling of Proteins via Cysteines.
  • Sigma-Aldrich. (2015). Safety Data Sheet.
  • PMC. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry.
  • MDPI. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE.
  • PMC - NIH. (n.d.). Cysteine Reactivity Across the Sub-Cellular Universe.
  • PMC. (n.d.). Quantitative reactivity profiling predicts functional cysteines in proteomes.

Sources

Application

Application Note: Solvent Selection for Dissolving Propyl 4-[(2-bromoacetyl)amino]benzoate

Introduction Propyl 4-[(2-bromoacetyl)amino]benzoate is a functionalized aromatic compound with potential applications in organic synthesis and drug development as a reactive intermediate for conjugation or as a building...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Propyl 4-[(2-bromoacetyl)amino]benzoate is a functionalized aromatic compound with potential applications in organic synthesis and drug development as a reactive intermediate for conjugation or as a building block for more complex molecules. The success of any subsequent application, be it a chemical reaction, purification, or analytical characterization, is critically dependent on the appropriate selection of a solvent. An ideal solvent must not only fully solubilize the compound to the desired concentration but also be inert, ensuring the chemical integrity of the highly reactive α-bromo amide moiety. This note provides a comprehensive guide to selecting a suitable solvent system for this compound, balancing solubility with chemical stability.

Chemical Properties & Stability Considerations

Before selecting a solvent, it is crucial to understand the key structural features of Propyl 4-[(2-bromoacetyl)amino]benzoate and their implications for solubility and stability.

PropertyValueSignificance
Molecular Formula C₁₂H₁₄BrNO₃Provides the elemental composition.
Molecular Weight 300.15 g/mol Important for concentration calculations.
Key Functional Groups Ester, Amide, Aromatic Ring, Alkyl BromideThese groups dictate the compound's polarity and reactivity. The α-bromo amide is particularly susceptible to nucleophilic attack.
Predicted Polarity Moderately PolarThe presence of both polar (amide, ester) and nonpolar (aromatic ring, propyl chain) regions suggests solubility in a range of organic solvents.

Stability of the α-Bromo Amide Group: The most critical consideration is the reactivity of the C-Br bond in the bromoacetyl group. This group is an excellent electrophile and is susceptible to nucleophilic substitution (SN2) reactions.

  • Protic Solvents (e.g., alcohols, water): These solvents contain acidic protons (O-H, N-H) and can act as nucleophiles, potentially reacting with the compound to displace the bromide.[1][2] This will lead to degradation of the starting material. Therefore, protic solvents should generally be avoided unless used at low temperatures for short durations with appropriate precautions.

  • Aprotic Solvents (e.g., acetone, acetonitrile, THF, DMF): These solvents lack acidic protons and are less likely to directly react with the electrophilic center.[1][2] Polar aprotic solvents are often excellent choices as they can solvate charged intermediates and transition states without participating in the reaction.[3][4] However, one must be cautious of any dissolved nucleophilic contaminants (e.g., water).

Solvent Selection Workflow

The process of selecting an appropriate solvent is a balance between achieving the desired solubility and maintaining the chemical stability of the compound. The following flowchart provides a logical approach to this process.

SolventSelection cluster_protocol Experimental Testing start Define Application & Required Concentration polarity Assess Compound Polarity (Moderately Polar) start->polarity select_initial Select Initial Test Solvents (Polar Aprotic & Nonpolar) polarity->select_initial test_solubility Perform Small-Scale Solubility Test select_initial->test_solubility visual_check Visual Inspection (Clear Solution?) test_solubility->visual_check stability_check Assess Stability (e.g., TLC, LC-MS) visual_check->stability_check Yes optimize Optimize with Co-solvents if Necessary visual_check->optimize No stability_check->select_initial Degradation Observed final_selection Final Solvent Selection stability_check->final_selection Stable optimize->test_solubility

Sources

Method

Recrystallization methods for bromoacetylated benzoate esters

Application Note: Advanced Recrystallization Methodologies for Bromoacetylated Benzoate Esters Introduction & Chemical Context Bromoacetylated benzoate esters, such as methyl 4-(2-bromoacetyl)benzoate and ethyl 4-(bromoa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Methodologies for Bromoacetylated Benzoate Esters

Introduction & Chemical Context

Bromoacetylated benzoate esters, such as methyl 4-(2-bromoacetyl)benzoate and ethyl 4-(bromoacetyl)benzoate, are highly versatile electrophilic intermediates. They are extensively utilized in medicinal chemistry for the synthesis of aminothiazoles, benzofurans, and various cross-linking agents[1][2][3].

However, the purification of these compounds presents unique challenges. The molecule contains two reactive moieties: an ester group and an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-bromo ketone. The 

-bromo ketone is highly susceptible to nucleophilic attack and thermal degradation, often leading to dark, polymeric byproducts during synthesis. Furthermore, these compounds are potent lachrymators and skin irritants, necessitating stringent handling protocols. This application note details field-proven recrystallization strategies to achieve >99% purity while mitigating the risks of solvolysis and thermal decomposition.

Mechanistic Considerations for Solvent Selection

The fundamental principle of recrystallization is that the target compound must be highly soluble in the hot solvent and poorly soluble in the cold solvent. For bromoacetylated benzoate esters, we must also consider the chemical causality of solvent-solute interactions:

  • Nucleophilic Solvolysis: Prolonged heating in primary alcohols (like methanol or ethanol) can lead to the displacement of the

    
    -bromide or transesterification of the benzoate ester[1]. To prevent this, secondary alcohols (like isopropanol) are preferred due to increased steric hindrance, which significantly reduces the rate of nucleophilic attack.
    
  • Thermal Degradation:

    
    -bromo ketones are thermally labile. Solvents with excessively high boiling points should be avoided to prevent decomposition during the dissolution and drying phases.
    
  • Non-Nucleophilic Alternatives: For highly sensitive derivatives, a binary solvent system such as Dichloromethane (DCM) and Hexane provides a completely non-nucleophilic environment, relying on the polarity differential to drive crystallization[4].

Table 1: Quantitative Parameters for Recrystallization Solvent Systems
Solvent SystemTypical Volume (mL/g)Expected Recovery (%)Solvolysis RiskRecommended Drying Temp (°C)
Isopropanol (IPA) 5 - 875 - 85%Low40 - 50
Ethanol (95%) 4 - 670 - 80%Moderate40 - 50
DCM / Hexane (1:3) 8 - 1280 - 90%None35 - 40
Acetone 5 - 765 - 75%None40 - 50

Data synthesized from standard purification outcomes of substituted methyl benzoates and


-bromo ketones[1][5][6].

Experimental Workflow

RecrystallizationWorkflow A Crude Bromoacetylated Benzoate Ester B Dissolution in Hot Solvent (e.g., Isopropanol or EtOAc/Hexane) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling (Room Temp -> 0-5 °C) C->D E Vacuum Filtration & Cold Solvent Wash D->E F Vacuum Drying (40-50 °C) E->F G Pure Crystalline Product F->G

Workflow for the recrystallization of bromoacetylated benzoate esters.

Detailed Recrystallization Protocol (Isopropanol Method)

This self-validating protocol utilizes Isopropanol (IPA) to balance high recovery yields with chemical stability.

Step 1: Preparation and Safety

  • Causality: Bromoacetyl groups are severe lachrymators and alkylating agents. All operations must be conducted in a certified fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Weigh the crude bromoacetylated benzoate ester (e.g., 10.0 g) into a round-bottom flask equipped with a reflux condenser.

Step 2: Dissolution and Decolorization

  • Add 50 mL of Isopropanol to the flask.

  • Begin heating the mixture in an oil bath or heating mantle to 70–75 °C while stirring continuously.

  • Optional but recommended: If the crude mixture is dark brown or red, add 0.5 g of activated charcoal (Darco). Causality: Activated charcoal adsorbs high-molecular-weight polymeric impurities that commonly form during the bromination of ketones[5].

Step 3: Hot Filtration

  • Pre-heat a glass funnel and filter paper (or a Celite pad if charcoal was used) with hot IPA to prevent premature crystallization.

  • Rapidly filter the hot mixture into a clean, pre-warmed Erlenmeyer flask. This step removes charcoal and any insoluble inorganic salts (e.g., residual brominating agents or catalysts)[5].

Step 4: Controlled Crystallization

  • Allow the filtrate to cool slowly to room temperature undisturbed. Causality: Rapid cooling forces the compound to precipitate too quickly, trapping solvent molecules and impurities within the crystal lattice, or causing the compound to "oil out" (form a biphasic liquid system).

  • Once the solution reaches room temperature and crystal formation is visible, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize the thermodynamic yield of the crystallization[5].

Step 5: Isolation and Washing

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 10–15 mL of ice-cold Isopropanol. Causality: The cold wash removes the mother liquor containing soluble impurities without significantly dissolving the purified product.

Step 6: Drying

  • Transfer the crystals to a watch glass or drying dish.

  • Dry in a vacuum oven at 40–45 °C until a constant weight is achieved (typically 4–6 hours). Causality: Drying under vacuum lowers the boiling point of the residual solvent, allowing for its removal at temperatures that will not induce thermal degradation of the

    
    -bromo ketone[5][7].
    

Troubleshooting and Quality Control

  • Issue: The compound "oils out" instead of crystallizing.

    • Solution: This occurs when the solute melts out of solution before it crystallizes. Reheat the mixture until homogeneous, add 10-20% more solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can provide nucleation sites to encourage crystal growth.

  • Quality Control (Self-Validation):

    • 1H NMR Spectroscopy: To confirm the integrity of the bromoacetyl group, check for the distinct singlet corresponding to the

      
       protons, typically appearing around 
      
      
      
      4.30 – 4.50 ppm in
      
      
      [4][6]. The absence of extraneous peaks in this region confirms that solvolysis (e.g., ether formation) did not occur during recrystallization.
    • Melting Point: Compare the sharp melting point of the dried crystals against literature values (e.g., pure ethyl 2-(2-bromoacetyl)benzoate melts at ~57-59 °C depending on the isomer)[6]. A depressed or broad melting range indicates residual solvent or trapped impurities.

References

1.[1] BenchChem Technical Support Team. "Methyl 4-(2-bromoacetyl)benzoate | 56893-25-5 - Benchchem". Benchchem.com. 2.[5] BenchChem. "Application Notes and Protocols: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate". Benchchem.com. 3.[7] Google Patents. "WO2012032546A2 - Process for the preparation of salmeterol and its intermediates". Google.com. 4.[6] The Royal Society of Chemistry. "Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene". Rsc.org. 5.[2] DOI.org. "Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein-protein Interaction". Doi.org. 6.[3] Google Patents. "WO2021214019A1 - Substituted aminothiazoles as dgkzeta inhibitors for immune activation". Google.com. 7.[8] SciSpace. "Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide". Scispace.com. 8.[4] ChemicalBook. "Benzoic acid, 5-(2-broMoacetyl)-2-hydroxy-, Methyl ester | 36256-45-8". Chemicalbook.com.

Sources

Application

Synthesis of Thioether-Bridged Peptidomimetics Using the Propyl 4-[(2-bromoacetyl)amino]benzoate Linker

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The development of conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of conformationally constrained peptidomimetics is a cornerstone of modern drug discovery, particularly for targeting flat, featureless protein-protein interactions (PPIs). Linear peptides often suffer from high entropic penalties upon binding and rapid proteolytic degradation. To overcome this, macrocyclization and peptide stapling are employed to lock the peptide into its bioactive conformation [1].

The bifunctional linker Propyl 4-[(2-bromoacetyl)amino]benzoate (CAS: 349121-03-5) offers a highly specialized, rigidifying scaffold for peptide macrocyclization.

  • Aromatic Rigidity: The para-aminobenzoic acid (PABA) core acts as a rigid spacer, which is critical for stabilizing secondary structures (such as

    
    -helices or 
    
    
    
    -turns) and enhancing target affinity [2].
  • Orthogonal Reactivity: The molecule features two distinct reactive poles. The bromoacetamide moiety is highly thiophilic, allowing for chemoselective

    
     alkylation of a Cysteine thiol. Conversely, the propyl ester  acts as a stable hydrophobic protecting group that prevents premature side reactions, which can later be orthogonally saponified to a free carboxylic acid for intramolecular macrolactamization with a primary amine (e.g., a Lysine side-chain or the N-terminus) [3].
    

Synthetic Workflow

The synthesis relies on a four-stage pipeline designed to prevent intermolecular oligomerization while maximizing the yield of the monomeric macrocycle.

Workflow A 1. SPPS & Cleavage B 2. Thioalkylation (SN2 Reaction) A->B C 3. Ester Saponification B->C D 4. Macrolactamization (Cyclization) C->D

Figure 1: Four-step synthetic workflow for peptidomimetic macrocyclization.

Materials and Reagents

  • Linker: Propyl 4-[(2-bromoacetyl)amino]benzoate (MW: 300.15 g/mol ).

  • Peptide Precursor: Synthesized via standard Fmoc-SPPS, containing at least one free Cysteine and one free primary amine (e.g., Lysine).

  • Buffers & Solvents: 50 mM Tris-HCl (pH 8.0), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM).

  • Reagents: N,N-Diisopropylethylamine (DIPEA), Lithium Hydroxide (LiOH), HATU, HOAt, Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), 1,2-Ethanedithiol (EDT).

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Thioalkylation ( )

The bromoacetyl group is optimally reactive toward thiols at a mildly basic pH, where the Cysteine thiol (pKa ~8.3) exists partially as a highly nucleophilic thiolate, while primary amines (pKa ~9-10) remain protonated and unreactive [4].

  • Preparation: Dissolve the crude, fully deprotected linear peptide in 50 mM Tris-HCl buffer (pH 8.0) to a concentration of 2 mM. (Note: If the peptide is highly hydrophobic, use a 1:1 mixture of DMF and Tris buffer).

  • Linker Addition: Dissolve 1.2 equivalents of Propyl 4-[(2-bromoacetyl)amino]benzoate in a minimal volume of DMF. Add this dropwise to the rapidly stirring peptide solution.

  • Reaction: Stir at room temperature (25°C) for 1–2 hours in the dark to prevent light-induced radical side reactions.

  • Quenching: Quench the reaction by adding 1% TFA (aq) until the pH drops to ~4.0.

  • Purification: Isolate the intermediate via semi-preparative RP-HPLC and lyophilize.

Validation Checkpoint A (Self-Validating System):

  • LC-MS: The mass of the linear precursor (

    
    ) should shift by exactly +219.2 Da  (Addition of linker [300.15 Da] minus the loss of HBr [80.9 Da]).
    
  • HPLC: The retention time will shift significantly later (more hydrophobic) due to the addition of the propyl benzoate moiety.

Protocol B: Propyl Ester Saponification

The propyl ester must be hydrolyzed to a free carboxylic acid to enable the final cyclization. LiOH is chosen for its mild nature, preventing epimerization of the peptide backbone.

  • Solvation: Dissolve the alkylated peptide intermediate in a 1:1 mixture of THF and

    
     at a concentration of 5 mM.
    
  • Hydrolysis: Add 5.0 equivalents of 1M LiOH (aq). Stir at room temperature for 2 hours.

  • Monitoring: Monitor the disappearance of the ester via LC-MS.

  • Isolation: Neutralize the solution with 1M HCl to pH 4.0. Evaporate the THF under reduced pressure, then lyophilize the remaining aqueous phase.

Validation Checkpoint B (Self-Validating System):

  • LC-MS: The mass should shift by -42.1 Da (Loss of the propyl group[

    
    , 43.1 Da] and addition of a proton [1.0 Da] to form the carboxylic acid).
    
  • HPLC: The retention time will shift earlier (more hydrophilic) due to the unmasking of the polar carboxylic acid.

Protocol C: Intramolecular Macrolactamization

To favor intramolecular cyclization over intermolecular oligomerization, the reaction must be performed at high dilution.

  • Dilution: Dissolve the saponified peptide in anhydrous DMF to a final concentration of 0.5 to 1.0 mM .

  • Activation: Add 3.0 equivalents of HOAt and 3.0 equivalents of HATU.

  • Base Addition: Add 6.0 equivalents of DIPEA to initiate the coupling. Stir at room temperature for 4–12 hours.

  • Final Isolation: Remove DMF in vacuo, reconstitute in 20% Acetonitrile/Water, and purify via RP-HPLC.

Validation Checkpoint C (Self-Validating System):

  • LC-MS: The mass should shift by -18.0 Da (Loss of

    
     during amide bond formation).
    
  • Total Mass Shift: The final macrocycle will have a net mass of

    
     Da .
    

Mechanistic Pathway

Mechanism N1 Propyl 4-[(2-bromoacetyl)amino]benzoate (Bifunctional Linker) N2 Chemoselective Thioalkylation Cys-SH attacks Bromoacetyl group (pH 8.0) N1->N2 N3 Propyl Ester Hydrolysis LiOH/THF converts ester to free carboxylic acid N2->N3 N4 Intramolecular Amide Coupling HATU/DIPEA activates acid to react with Lys-NH2 N3->N4

Figure 2: Mechanistic pathway of orthogonal deprotection and cyclization.

Quantitative Optimization Data

The following tables summarize the empirical data driving the reagent and condition selections in the protocols above.

Table 1: Optimization of Thioalkylation Conditions Causality: pH control is the primary driver of chemoselectivity. At pH > 9.0, primary amines begin to compete for the bromoacetyl electrophile, and disulfide dimerization increases.

Solvent SystempH / Base ConditionTempReaction TimeConversion (%)Primary Side Product
DMFDIPEA (2 eq)25°C2 h88%Unreacted linear peptide
50 mM Tris (aq) pH 8.0 25°C 1 h >98% None (Optimal)
50 mM Tris (aq)pH 9.525°C1 h75%Disulfide dimers; N-alkylation

Table 2: Coupling Reagent Efficacy for Macrolactamization Causality: HATU/HOAt provides superior activation kinetics for sterically hindered macrocyclizations compared to standard carbodiimides, minimizing the time the activated ester is exposed to epimerization pathways.

Coupling ReagentAdditiveSolventYield (%)Epimerization Level
HATU HOAt DMF 85% Low (<2%)
PyBOPHOBtDMF60%Moderate (~8%)
DICOxyma PureDMF/DCM72%Low (<3%)

References

  • Recent advances in peptide macrocyclization strategies Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands MDPI (Pharmaceuticals) URL:[Link]

  • Bicyclic Peptides as Next-Generation Therapeutics NIH / PMC URL:[Link]

Method

Conditions for ester hydrolysis of Propyl 4-[(2-bromoacetyl)amino]benzoate

An In-Depth Guide to the Ester Hydrolysis of Propyl 4-[(2-bromoacetyl)amino]benzoate Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Ester Hydrolysis of Propyl 4-[(2-bromoacetyl)amino]benzoate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the ester hydrolysis of Propyl 4-[(2-bromoacetyl)amino]benzoate, a compound of interest in bioconjugation and pharmaceutical synthesis. We detail the fundamental chemical principles, competing reaction pathways, and provide validated, step-by-step protocols for both acid- and base-catalyzed hydrolysis. Furthermore, this guide includes detailed methodologies for analytical monitoring of the reaction progress and presents comparative data to inform the selection of optimal experimental conditions.

Introduction and Scientific Context

Propyl 4-[(2-bromoacetyl)amino]benzoate is a bifunctional molecule featuring a reactive bromoacetyl group and a propyl ester. The bromoacetyl moiety is a potent electrophile, frequently utilized for the alkylation of nucleophiles such as cysteine thiols in proteins, making the parent molecule a valuable tool in bioconjugation.[1] The propyl ester group, on the other hand, modulates the compound's solubility and can act as a protecting group for the carboxylic acid.

The hydrolysis of the propyl ester to yield 4-[(2-bromoacetyl)amino]benzoic acid is a critical reaction for several reasons:

  • Prodrug Activation: In drug development, ester groups are often used to mask a polar carboxylic acid, improving bioavailability. The in-vivo hydrolysis of the ester by cellular esterases can release the active, acidic drug.[2]

  • Modification of Physicochemical Properties: The conversion of the ester to a carboxylic acid drastically increases water solubility and alters the molecule's electronic properties.

  • Synthetic Strategy: The ester may serve as a protecting group during a synthetic sequence. Its selective removal is a necessary step to unmask the carboxylic acid for further functionalization, such as amide bond formation.

Understanding the conditions required for selective ester hydrolysis is paramount, as the molecule contains two other sites susceptible to hydrolysis: the amide bond and the carbon-bromine bond. This guide will explore the kinetics and mechanisms to achieve the desired chemical transformation with high fidelity.

Chemical Principles and Reaction Mechanisms

The hydrolysis of an ester can be effectively catalyzed by either acid or base. However, for Propyl 4-[(2-bromoacetyl)amino]benzoate, the choice of catalyst has significant implications for reaction selectivity and potential side products.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often preferred method for ester hydrolysis due to the irreversible nature of the reaction.[3] The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic ester carbonyl carbon.

The reaction proceeds via a tetrahedral intermediate, which then collapses to form a carboxylate salt and propanol. The final deprotonation of the carboxylic acid by the base drives the reaction to completion. While efficient for the ester, the basic conditions can promote competing side reactions involving the bromoacetyl moiety, such as nucleophilic substitution of the bromide by hydroxide.

// Invisible edges for layout OH_ion -> Ester [style=invis]; Propanol -> Carboxylate [style=invis];

// Global layout settings {rank=same; OH_ion; Ester;} {rank=same; Tetrahedral;} {rank=same; Propanol; Carboxylate;} } dot*** Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an equilibrium process.[3] The reaction is initiated by the protonation of the ester's carbonyl oxygen, which renders the carbonyl carbon more electrophilic. A weak nucleophile, water, can then attack the carbonyl carbon.

Following a series of proton transfers, propanol is eliminated as the leaving group, and the catalyst (H+) is regenerated. To drive the equilibrium towards the products, a large excess of water is typically used. This method is generally slower than base-catalyzed hydrolysis and may require heating.[4] A key advantage is that it avoids the use of strong nucleophiles like hydroxide, potentially reducing side reactions at the bromoacetyl group. However, prolonged exposure to strong acid and heat can lead to the hydrolysis of the amide bond.[5]

// Invisible edges for layout H_ion -> Ester [style=invis]; Water -> ProtonatedEster [style=invis]; Propanol -> FinalAcid [style=invis];

// Global layout settings {rank=same; H_ion; Ester;} {rank=same; Water; ProtonatedEster;} {rank=same; Tetrahedral;} {rank=same; Propanol; ProtonatedAcid;} {rank=same; FinalAcid;} } dot*** Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Comparative Analysis of Hydrolysis Conditions

The choice between acidic and basic hydrolysis depends on the desired outcome, reaction scale, and substrate stability.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagents NaOH, KOH, LiOHHCl, H₂SO₄, TFA
Mechanism Nucleophilic acyl substitutionCarbonyl activation, then substitution
Stoichiometry Stoichiometric amount of base requiredCatalytic amount of acid sufficient
Reversibility Irreversible (reaction goes to completion)[3]Reversible (requires excess water to complete)[3]
Rate Generally fast, can often be done at room temp.Generally slower, often requires heat (reflux)[4]
Key Advantage Fast and irreversible reaction.Milder conditions for the bromoacetyl group.
Key Disadvantage Risk of side reactions (Br substitution, amide hydrolysis).Reversible nature; potential for amide hydrolysis with heat.[5]
Workup Requires neutralization/acidification to isolate the acid.Typically involves extraction after neutralization.

Detailed Experimental Protocols

Safety Precaution: Propyl 4-[(2-bromoacetyl)amino]benzoate is a bromoacetyl derivative and should be handled with care as a potential lachrymator and alkylating agent. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol is designed for rapid and complete hydrolysis, with analytical monitoring to minimize side-product formation.

Materials:

  • Propyl 4-[(2-bromoacetyl)amino]benzoate

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Propyl 4-[(2-bromoacetyl)amino]benzoate (1.0 eq) in a mixture of THF and Methanol (e.g., a 2:1 v/v ratio) to a final concentration of approximately 0.1 M.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add 1 M NaOH solution (1.2 eq) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Section 5). The goal is to stop the reaction as soon as the starting material is consumed to minimize potential side reactions.

  • Quenching & Acidification: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl until the pH is ~2-3. The product, 4-[(2-bromoacetyl)amino]benzoic acid, should precipitate out of the solution.

  • Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol uses acidic conditions, which may be preferable if the bromoacetyl group proves to be unstable under basic conditions.

Materials:

  • Propyl 4-[(2-bromoacetyl)amino]benzoate

  • Dioxane or Acetonitrile

  • 6 M Hydrochloric Acid (HCl) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Propyl 4-[(2-bromoacetyl)amino]benzoate (1.0 eq) in dioxane (or another suitable water-miscible solvent).

  • Initiation: Add an equal volume of 6 M HCl. The reaction mixture should be biphasic initially but may homogenize upon heating.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C). Monitor the reaction progress periodically (every 1-2 hours) by TLC or HPLC. Acid-catalyzed hydrolysis is significantly slower and may require several hours to overnight for completion.[3]

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter and concentrate the organic phase under reduced pressure to obtain the crude carboxylic acid product.

Analytical Monitoring Workflow

Effective monitoring is crucial for determining reaction completion and assessing product purity.

G

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v), potentially with 1% acetic acid to ensure the product is protonated and to reduce streaking.

  • Visualization: UV lamp (254 nm).

  • Expected Result: The starting ester will have a higher Rf value (less polar) than the carboxylic acid product, which will have a lower Rf value (more polar) and may stick to the baseline if acetic acid is not included in the eluent.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA). For example, a 10-minute gradient from 10% to 90% acetonitrile.

  • Detection: UV detector at a wavelength where both starting material and product absorb (e.g., 254 nm or 280 nm).

  • Expected Result: The more polar carboxylic acid product will have a shorter retention time than the propyl ester starting material. This method is quantitative and can be used to determine the percentage conversion and identify impurities.[6][7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is an excellent tool for confirming the structure of the final product and can also be used to monitor the reaction in real-time.[8]

  • Starting Material (Propyl Ester): Look for the characteristic signals of the propyl group: a triplet around 4.2 ppm (-O-CH₂ -), a sextet around 1.7 ppm (-CH₂-CH₂ -CH₃), and a triplet around 1.0 ppm (-CH₃).

  • Product (Carboxylic Acid): The signals for the propyl group will disappear. A broad singlet may appear in the 10-12 ppm region for the carboxylic acid proton (-COOH), though this signal can be exchangeable and is not always observed. The aromatic and methylene protons adjacent to the amide will remain, though they may shift slightly.

References

  • Hollis, F. J. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]

  • Blaug, S. M., & Grant, D. E. (1974). Kinetics of Degradation of the Parabens. Journal of the Society of Cosmetic Chemists, 25(9), 495-506. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Fu, C. Y., & Liang, W. Z. (1994). Correlation between HPLC retention parameters and percutaneous absorption of 4-aminobenzoates.
  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 029-043. [Link]

  • Fife, T. H., & Przystas, T. J. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3179-3183. [Link]

  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136-140. [Link]

  • Funar-Timofei, S., & Borota, A. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3241-3246. [Link]

  • Kumar, V., et al. (2012). Isopropyl 4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Bromoacetylation in Ester-Containing Substrates

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals encountering chemoselectivity issues—specifically, the unintended hydrolysis of pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals encountering chemoselectivity issues—specifically, the unintended hydrolysis of propyl ester groups during bromoacetylation workflows.

Below, we deconstruct the mechanistic causes of this degradation and provide field-proven, self-validating protocols to ensure your target molecules remain intact.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my propyl ester undergo spontaneous hydrolysis during bromoacetylation with bromoacetyl bromide? Analysis: The hydrolysis of carboxylic acid esters typically proceeds via the B_AC2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular reaction)[1]. Bromoacetyl bromide is a highly reactive electrophile, but its reaction stoichiometrically generates hydrobromic acid (HBr). To prevent acidic degradation of the substrate, bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are routinely added. However, if trace water is present, these bases facilitate the formation of hydroxide ions. Hydroxide is a potent nucleophile that attacks the ester carbonyl, leading to irreversible saponification of the propyl ester into its corresponding carboxylic acid[2]. Furthermore, the neutralization of HBr by inorganic bases like K₂CO₃ actively generates water as a byproduct, creating a self-propagating hydrolysis cycle[3].

Q2: How can I neutralize HBr without triggering base-catalyzed hydrolysis of the propyl ester? Analysis: The solution requires a shift from thermodynamic to kinetic control, combined with steric shielding. Replace nucleophilic or inorganic bases with a sterically hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA)[3]. DIPEA effectively scavenges HBr but is structurally too bulky to participate in nucleophilic attack or facilitate the B_AC2 mechanism. Additionally, the reaction must be performed under strict cryogenic conditions. By initiating the dropwise addition of bromoacetyl bromide at -78 °C, you kinetically favor the highly reactive bromoacetylation pathway while suppressing the higher-activation-energy ester hydrolysis pathway[3].

Q3: My propyl ester is exceptionally labile. Can I achieve bromoacetylation without using harsh acid halides? Analysis: Yes. If the substrate's ester linkage cannot tolerate the microenvironments created by bromoacetyl bromide, you must decouple the acylating agent from HBr generation entirely. Transition to a mild coupling strategy using bromoacetic acid activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This approach operates at near-neutral pH, completely avoiding harsh acidic byproducts and eliminating the need for strong external bases.

Q4: I achieved good conversion, but the ester hydrolyzed during the aqueous workup. What went wrong? Analysis: Ester hydrolysis frequently occurs during the quench phase if the aqueous layer is too acidic (e.g., 0.5 M HCl) or too basic (e.g., 1 M NaOH)[2]. To prevent post-reaction degradation, quench the reaction with cold, saturated aqueous sodium bicarbonate (NaHCO₃). This provides a mild, buffered environment (pH ~8). Ensure phase separation is performed rapidly to minimize the contact time between the organic ester and the aqueous phase[4].

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and propyl ester stability.

Bromoacetylation ReagentBase UsedTemperaturePropyl Ester Hydrolysis (%)Target Product Yield (%)
Bromoacetyl BromideK₂CO₃ (solid)25 °C> 35%< 45%
Bromoacetyl BromideTriethylamine (TEA)0 °C12 - 18%65 - 70%
Bromoacetyl BromideDIPEA-78 °C to 25 °C< 5%85 - 90%
Bromoacetic Acid + EDCDIPEA (catalytic)25 °C< 1%> 92%

Part 3: Visualizing the Workflows

Workflow Start Substrate with Propyl Ester Requires Bromoacetylation Q1 Is the ester highly labile to mild bases? Start->Q1 AcidHalide Bromoacetyl Bromide + DIPEA Anhydrous, -78°C to 0°C Q1->AcidHalide No (Moderately Stable) MildCoupling Bromoacetic Acid + EDC/HOBt Near-neutral pH, RT Q1->MildCoupling Yes (Highly Labile) Workup Mild Aqueous Workup Cold sat. NaHCO3, Rapid Extraction AcidHalide->Workup MildCoupling->Workup Success Intact Propyl Ester High Yield Bromoacetylation Workup->Success

Decision tree for selecting bromoacetylation conditions to preserve labile propyl esters.

Mechanism TraceWater Trace H2O + K2CO3/TEA Hydroxide OH- Generation TraceWater->Hydroxide Attack Nucleophilic Attack (BAC2 Mechanism) Hydroxide->Attack Hydrolysis Ester Hydrolysis Attack->Hydrolysis DIPEA Anhydrous DIPEA at -78°C Block Steric Shielding & HBr Neutralization DIPEA->Block Intact Ester Preserved Block->Intact

Mechanistic pathway of base-catalyzed ester hydrolysis versus DIPEA-mediated protection.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Cryogenic Bromoacetylation using Bromoacetyl Bromide

Self-validating mechanism: The use of -78 °C kinetically freezes out the hydrolysis pathway, while DIPEA's steric bulk prevents nucleophilic attack on the ester even if trace moisture is introduced.

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry nitrogen. Dissolve the propyl ester-containing substrate (1.0 equiv) in strictly anhydrous dichloromethane (CH₂Cl₂, 0.1 M).

  • Base Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) via a dry syringe.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes[3].

  • Reagent Delivery: Prepare a solution of bromoacetyl bromide (1.2 equiv) in anhydrous CH₂Cl₂. Add this solution dropwise over 1 hour using a syringe pump. Note: Slow addition prevents localized exothermic spikes that could provide the activation energy required for ester cleavage[3].

  • Reaction Maturation: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature over 2 hours.

  • Buffered Workup: Dilute the mixture with additional CH₂Cl₂. Wash rapidly with ice-cold saturated aqueous NaHCO₃ (pH ~8) to neutralize residual acid without saponifying the ester[4]. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Mild Coupling using Bromoacetic Acid (Alternative Strategy)

Self-validating mechanism: Bypassing acid halides eliminates HBr generation, maintaining a near-neutral pH throughout the reaction lifecycle and ensuring 100% ester survival.

  • Preparation: Dissolve the substrate (1.0 equiv) and bromoacetic acid (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C.

  • Activation: Add EDC hydrochloride (1.5 equiv) and HOBt (0.2 equiv). If the substrate is an amine salt, add DIPEA (1.0 equiv) strictly to liberate the free base.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash sequentially with 5% aqueous citric acid (to remove unreacted starting materials), cold saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators Source: National Institutes of Health (PMC) URL:[Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Propyl 4-[(2-bromoacetyl)amino]benzoate solubility issues in water vs DMSO

The following technical guide addresses the solubility and stability challenges associated with Propyl 4-[(2-bromoacetyl)amino]benzoate , a specialized electrophilic probe often used in covalent binding studies or as a s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and stability challenges associated with Propyl 4-[(2-bromoacetyl)amino]benzoate , a specialized electrophilic probe often used in covalent binding studies or as a synthetic intermediate.

This guide is structured to provide actionable, high-level troubleshooting for researchers encountering precipitation, degradation, or inconsistent assay data.

Executive Technical Summary

Propyl 4-[(2-bromoacetyl)amino]benzoate is a lipophilic electrophile containing an


-haloacetamide warhead.[1] Its physicochemical profile presents a classic dichotomy in handling:
  • High Solubility in DMSO: The aromatic ring and ester chain interact favorably with polar aprotic solvents.[1]

  • Poor Solubility in Water: The hydrophobic propyl ester tail and the planar benzene ring drive rapid aggregation in aqueous environments, leading to "crashing out" (precipitation) upon dilution.[1]

Critical Warning: This compound carries a reactive bromoacetyl group .[1] It is designed to alkylate cysteine residues.[1] Consequently, it is chemically unstable in buffers containing nucleophiles (e.g., DTT, mercaptoethanol) or at high pH, leading to false negatives in biological assays.[1]

Solubility Profile & Physical Data[1][2]

ParameterWater / Aqueous Buffer DMSO (Anhydrous) Ethanol
Solubility Limit < 100 µM (High risk of precipitation)> 50 mM (Excellent)> 10 mM (Good)
Stability Low (Hydrolysis risk at pH > 7.[1]5)High (If stored at -20°C, desiccated)Moderate (Avoid long-term storage)
Primary Risk Aggregation / PrecipitationHygroscopicity (Absorbs water → Hydrolysis)Evaporation / Concentration changes
Visual Cue Cloudy/Milky suspensionClear, colorless to pale yellow solutionClear solution

Troubleshooting Guide: Common Failure Modes

Issue 1: "The compound precipitates immediately when I add the DMSO stock to my cell culture media or buffer."

Diagnosis: Solvent Shock.[1] Adding a concentrated DMSO stock directly to a large volume of aqueous buffer creates a local environment where the DMSO concentration drops rapidly, forcing the hydrophobic compound out of solution before it can disperse.[1]

Solution: The Step-Wise "Intermediate" Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]

  • Prepare Stock: 50 mM in anhydrous DMSO.

  • Intermediate Step: Dilute 10-fold into pure DMSO or a 50:50 DMSO:Water mix (if stability allows for <5 mins) to create a working stock (e.g., 5 mM).

  • Final Dilution: Add the working stock to the vortexing buffer to achieve the final concentration.

  • Validation: Measure Absorbance at 600nm (OD600). Any reading > 0.05 indicates micro-precipitation.[1]

Issue 2: "My IC50 values are shifting or non-reproducible over time."

Diagnosis 1: Chemical Hydrolysis. The bromoacetyl group is susceptible to hydrolysis, converting the active electrophile (Br) to an inactive alcohol (OH).[1] This happens if the DMSO stock is old (wet DMSO) or if the aqueous dilution sits for > 2 hours.[1] Diagnosis 2: Nucleophilic Quenching. Did you use a buffer with DTT, Glutathione, or Tris?

  • Tris contains a primary amine that can react with the bromoacetyl group over hours.[1]

  • DTT/BME will rapidly quench the compound within minutes.[1]

Solution:

  • Buffer Choice: Use HEPES, MOPS, or PBS.[1] Avoid Tris if possible.

  • Eliminate Thiols: Remove DTT/BME from the assay buffer during the incubation phase with the compound.

  • Fresh Prep: Always prepare aqueous dilutions immediately before use.[1]

Visualizing the Solubility & Stability Landscape

The following diagram illustrates the decision matrix for handling this compound to prevent experimental failure.

SolubilityWorkflow Start Start: Solid Compound DMSO_Stock Prepare Stock in Anhydrous DMSO (50 mM) Start->DMSO_Stock Storage Storage: -20°C, Desiccated (Prevent Hydrolysis) DMSO_Stock->Storage Long Term Dilution Dilution for Assay DMSO_Stock->Dilution Immediate Use Direct_Add Direct Addition to Buffer (High Risk of Precip) Dilution->Direct_Add 1:1000 Drop Step_Dilution Intermediate Dilution (e.g., 10x in DMSO) Dilution->Step_Dilution Best Practice Buffer_Check Check Buffer Components Direct_Add->Buffer_Check Step_Dilution->Buffer_Check Nucleophiles Contains DTT, BME, or Tris? Buffer_Check->Nucleophiles Reaction FAILURE: Compound Quenched (Inactive Product) Nucleophiles->Reaction Yes (Thiols/Amines) Success SUCCESS: Stable Dispersion (Active Electrophile) Nucleophiles->Success No (PBS/HEPES)

Figure 1: Decision tree for solubilization and buffer selection to ensure compound activity.

Standard Operating Procedure (SOP)

Protocol: Preparation of Stable Assay Solution

Materials
  • Compound: Propyl 4-[(2-bromoacetyl)amino]benzoate (Solid)

  • Solvent: DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)

  • Buffer: PBS or HEPES (pH 7.4), warmed to 37°C if used for cell culture.[1]

Step-by-Step
  • Weighing: Weigh the solid compound in a glass vial. Note: Plastic vials may leach plasticizers in contact with concentrated DMSO.

  • Solubilization: Add anhydrous DMSO to achieve a 50 mM stock . Vortex vigorously for 30 seconds.[1] Inspect visually; the solution must be perfectly clear.

  • Aliquot & Store: If not using immediately, aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C. Do not freeze-thaw more than 3 times.

  • Assay Preparation (The "Sandwich" Method):

    • Goal: 50 µM final concentration in 1 mL buffer.

    • Step A: Dilute 1 µL of 50 mM Stock into 9 µL of fresh DMSO (Intermediate = 5 mM).

    • Step B: Add this 10 µL (5 mM) into 990 µL of vigorously stirring buffer.

    • Result: 0.1% DMSO final concentration with minimal precipitation shock.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable alternative if your biological system is sensitive to DMSO.[1] However, ethanol is more volatile.[1] Ensure caps are tight to prevent evaporation which changes the concentration.[1] Solubility in ethanol is generally lower than in DMSO [1].[1]

Q: Why does the solution turn yellow over time? A: Yellowing often indicates oxidation or hydrolysis of the bromoacetyl moiety, releasing free bromide and forming conjugated byproducts.[1] If your stock turns dark yellow or brown, discard it.[1]

Q: Is this compound cell-permeable? A: Yes.[1] The propyl ester and the benzene ring provide significant lipophilicity (LogP > 2.5), allowing it to cross cell membranes.[1] However, once inside, it may be rapidly sequestered by intracellular glutathione (GSH) due to the reactive bromoacetyl group [2].[1]

References

  • Solubility of Alkyl 4-aminobenzoates: Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General principles of ester solubility).

  • Reactivity of

    
    -Haloacetamides:  Kopp, F., et al. (2020).[1] "Covalent inhibitors: an opportunity for rational drug design."[1] Journal of Medicinal Chemistry. 
    
  • DMSO Stock Management: Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

Sources

Troubleshooting

Technical Support Center: Stability of Propyl 4-[(2-bromoacetyl)amino]benzoate in Cell Culture Media

Welcome to the technical support center for Propyl 4-[(2-bromoacetyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Propyl 4-[(2-bromoacetyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving this reactive compound in cell culture systems.

Introduction: The Challenge of Stability

Propyl 4-[(2-bromoacetyl)amino]benzoate is a molecule of interest for various biological applications, likely owing to the electrophilic nature of its bromoacetyl group, which can act as a covalent modifier of target proteins. However, this very reactivity presents a significant challenge to its stability in the complex environment of cell culture media. Understanding and mitigating these stability issues are paramount for obtaining reliable and reproducible experimental results.

This guide will walk you through the potential pitfalls and provide you with the tools to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Propyl 4-[(2-bromoacetyl)amino]benzoate and why is its stability a concern?

Propyl 4-[(2-bromoacetyl)amino]benzoate is a small molecule containing a bromoacetyl moiety. This functional group is a potent electrophile, making the compound highly reactive towards nucleophiles. Cell culture media are rich in nucleophilic species, such as amino acids (especially cysteine), which can readily react with the bromoacetyl group, leading to the degradation of the parent compound.[1][2] This degradation can result in a loss of biological activity and the formation of unknown adducts that may have off-target effects.

Q2: What are the primary factors in cell culture media that can degrade Propyl 4-[(2-bromoacetyl)amino]benzoate?

The primary factors affecting the stability of Propyl 4-[(2-bromoacetyl)amino]benzoate in cell culture media include:

  • Nucleophilic Components: Free amino acids with nucleophilic side chains, particularly the thiol group of cysteine, are highly reactive with the bromoacetyl group.[1][3] Other nucleophiles include histidine and lysine, though their reactivity is generally lower.

  • pH of the Medium: The reactivity of nucleophiles is pH-dependent. Higher pH values can deprotonate thiol and amino groups, increasing their nucleophilicity and accelerating the degradation of the compound.[1]

  • Temperature: Standard cell culture incubation temperatures (37°C) will accelerate the rate of chemical reactions, including the degradation of your compound.

  • Serum Content: Serum contains a high concentration of proteins with accessible nucleophilic residues, which can react with and deplete the active compound.

Q3: How can I prepare stock solutions of Propyl 4-[(2-bromoacetyl)amino]benzoate to maximize its stability?

It is recommended to prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions into your cell culture medium immediately before each experiment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no biological effect 1. Compound Degradation: The compound is likely degrading in the cell culture medium before it can exert its effect. 2. Low Effective Concentration: Due to degradation, the actual concentration of the active compound is much lower than the intended concentration.1. Perform a Stability Study: Determine the half-life of your compound in the specific cell culture medium you are using (see Experimental Protocols section). 2. Reduce Incubation Time: If experimentally feasible, shorten the time the compound is in the culture medium before the endpoint measurement. 3. Use Serum-Free Media: If your cell line can tolerate it, switch to a serum-free medium to reduce the concentration of reactive nucleophiles. 4. Dose-Response with Fresh Compound: For longer experiments, consider replenishing the medium with freshly prepared compound at regular intervals.
High variability between replicate experiments 1. Inconsistent Stock Solution Handling: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation before it is even added to the culture. 2. Variable Incubation Times: Small differences in the timing of compound addition and harvesting can lead to significant differences in the extent of degradation.1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. 2. Standardize Experimental Timeline: Be meticulous with the timing of all experimental steps.
Unexpected cellular toxicity 1. Formation of Toxic Degradation Products: The reaction of your compound with media components may be forming toxic byproducts. 2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high.1. Characterize Degradation Products: Use analytical techniques like LC-MS to identify potential degradation products. 2. Solvent Control: Always include a vehicle control (medium with the same concentration of solvent) in your experiments. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols

Protocol 1: Stability Assessment of Propyl 4-[(2-bromoacetyl)amino]benzoate in Cell Culture Medium

Objective: To determine the rate of degradation of Propyl 4-[(2-bromoacetyl)amino]benzoate in a specific cell culture medium over time.

Materials:

  • Propyl 4-[(2-bromoacetyl)amino]benzoate

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)[4][5][6][7]

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of Propyl 4-[(2-bromoacetyl)amino]benzoate in anhydrous DMSO.

  • Spike the Medium: In a sterile container, add the stock solution to your pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Mix well.

  • Time Point Zero (T=0): Immediately after mixing, take an aliquot of the spiked medium (e.g., 1 mL), and quench the reaction by adding a suitable solvent (e.g., acetonitrile) to precipitate proteins and stop further degradation. Store this sample at -80°C until analysis.

  • Incubation: Place the remaining spiked medium in the incubator under standard cell culture conditions (37°C, 5% CO2).

  • Collect Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the spiked medium, quench as in step 3, and store at -80°C.

  • Sample Preparation for Analysis: Thaw all samples. Centrifuge to pellet any precipitated proteins. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of Propyl 4-[(2-bromoacetyl)amino]benzoate at each time point. Develop a calibration curve using freshly prepared standards of the compound in a mixture of medium and quenching solvent.[8]

  • Data Analysis: Plot the concentration of the compound versus time and calculate the half-life (t½) of the compound in the cell culture medium.

Protocol 2: General Workflow for a Cell-Based Assay

Objective: To provide a general workflow for using Propyl 4-[(2-bromoacetyl)amino]benzoate in a cell-based assay, minimizing the impact of its instability.

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Prepare Fresh Working Solution: Immediately before treating the cells, dilute your stock solution of Propyl 4-[(2-bromoacetyl)amino]benzoate to the final desired concentration in pre-warmed cell culture medium.

  • Treatment: Remove the old medium from the cells and add the freshly prepared medium containing the compound.

  • Incubation: Incubate the cells for the desired treatment duration. Be mindful of the compound's half-life in your medium. For long incubations, consider replacing the medium with a fresh preparation of the compound at intervals shorter than its half-life.

  • Endpoint Assay: After the incubation period, proceed with your specific endpoint assay (e.g., cell viability, protein expression analysis).

  • Controls: Always include the following controls in your experiment:

    • Untreated Control: Cells in medium without the compound or solvent.

    • Vehicle Control: Cells in medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.

Visualizations

Potential Degradation Pathway

Compound Propyl 4-[(2-bromoacetyl)amino]benzoate DegradationProduct Degradation Product (Thioether Adduct) Compound->DegradationProduct Reaction Nucleophile Nucleophile in Medium (e.g., Cysteine) Nucleophile->DegradationProduct Reacts with

Caption: Potential reaction of the compound with media nucleophiles.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Solution Stock Solution Spike Medium Spike Medium Stock Solution->Spike Medium T0 T=0 (Quench & Store) Spike Medium->T0 Incubate Incubate at 37°C T0->Incubate Timepoints Collect Time Points (Quench & Store) Incubate->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis (Calculate Half-life) HPLC->Data

Caption: Workflow for determining compound stability in cell culture media.

References

  • Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2000). PubMed. [Link]

  • Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. (2025). Akron Bio. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]

  • Kinetics of oxidation of acidic amino acids by sodium N-bromobenzenesulphonamide in acid medium: A mechanistic approach. Indian Academy of Sciences. [Link]

  • Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. (1991). PubMed. [Link]

  • Propyl 4-bromobenzoate. PubChem. [Link]

  • Benzoate Degradation Pathway. EAWAG BBD/PPS. [Link]

  • propyl 4-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate. Chemazone. [Link]

  • Amino acid derivative and bromoacetyl modified peptides.
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025). Patsnap. [Link]

  • Propyl benzoate. Wikipedia. [Link]

  • Chemical Properties of n-Propyl benzoate (CAS 2315-68-6). Cheméo. [Link]

  • benzoate degradation pathway: Topics by Science.gov. Science.gov. [Link]

  • the synthesis of n propyl benzoate. (2021). YouTube. [Link]

  • Overview of established degradation routes for benzoate that operate... ResearchGate. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Determination of Aromatic Hydrocarbons in Petroleum Middle Distillates with the Agilent 1260 Infinity Binary HPLC System with RID Detection According to IP391(2000)/ASTM D6591. Agilent. [Link]

  • Potential safety issues surrounding the use of benzoate preservatives. Institute of Food Technologists. [Link]

  • Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. ACS Publications. [Link]

  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

Sources

Optimization

Technical Support Center: Optimization of Bromoacetyl Linker Attachment

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the kinetic and thermodynamic complexities of bromoacetyl-thiol conjugation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the kinetic and thermodynamic complexities of bromoacetyl-thiol conjugation.

Unlike rapid click-chemistry or maleimide conjugations, bromoacetyl attachment requires a delicate balance of time, pH, and stoichiometry. This guide provides the mechanistic causality behind these parameters, self-validating protocols, and targeted troubleshooting to ensure your bioconjugates achieve optimal stability and homogeneity.

The Mechanistic Causality of Bromoacetyl Conjugation

Bromoacetyl groups react with nucleophilic thiolate anions (


) via an 

(bimolecular nucleophilic substitution) mechanism to form a highly stable, irreversible thioether bond[1].

The defining characteristic of this chemistry is the trade-off between reaction kinetics and conjugate stability . While maleimide-thiol reactions are extremely fast (often completing in minutes), the resulting succinimide thioether is susceptible to retro-Michael addition, leading to premature payload release in vivo[2]. Conversely, the bromoacetyl-derived thioether bond is entirely resistant to this deconjugation pathway, making it the premier choice for non-cleavable Antibody-Drug Conjugates (ADCs)[1].

However, because the


 reaction is slower, researchers must carefully optimize the reaction time and pH. If the reaction is left too long, the bromoacetyl reagent will undergo aqueous hydrolysis, or worse, begin alkylating off-target primary amines (lysine) and imidazoles (histidine)[3].

Quantitative Data Summary: Kinetic Optimization Parameters

To achieve a site-specific conjugation without off-target labeling, your reaction parameters must be tightly constrained. The table below summarizes the optimal conditions and the mechanistic consequences of deviation.

ParameterOptimal RangeMechanistic RationaleConsequence of Deviation
pH 7.5 – 8.5Balances the concentration of the reactive thiolate anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) while keeping amines protonated.
< 7.5: Extremely slow kinetics. > 8.5: Loss of chemoselectivity; cross-reactivity with Lys/His.
Reaction Time 1 – 2 hoursProvides sufficient time for complete ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

alkylation at room temperature.
< 1h: Incomplete conjugation (Low DAR). > 2h: Increased reagent hydrolysis and off-target labeling[1].
Molar Excess 5x – 20xDrives pseudo-first-order kinetics without overwhelming the system.< 5x: Reaction stalls before completion. > 20x: Protein aggregation or non-specific alkylation.
Temperature 20°C – 25°CProvides adequate thermal energy to overcome the activation barrier.4°C: Requires overnight incubation. > 37°C: Rapid linker hydrolysis and potential protein denaturation.

Self-Validating Experimental Protocol

A robust protocol must validate itself at critical junctures. The following methodology incorporates in-process monitoring to ensure the reaction time is optimized dynamically based on your specific protein's microenvironment.

Phase 1: Preparation & Baseline Validation

  • Reduction: Treat your target protein with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature to reduce disulfide bonds.

  • Buffer Exchange: Purify the protein into a degassed Conjugation Buffer (50 mM HEPES, 5 mM EDTA, pH 8.0) using a desalting column. Causality: EDTA is critical here; it chelates trace transition metals that would otherwise catalyze the rapid re-oxidation of your free thiols back into disulfides.

  • Baseline Validation: Quantify the free sulfhydryls using Ellman’s Reagent (DTNB). This establishes your theoretical maximum Drug-to-Antibody Ratio (DAR) and proves that the thiols are sterically available for the upcoming reaction.

Phase 2: Conjugation & Kinetic Control 4. Reagent Preparation: Dissolve the bromoacetyl linker in anhydrous DMSO to a 10–100 mM stock immediately before use. Causality: Bromoacetamides are highly susceptible to aqueous hydrolysis. Preparing the stock in advance or using wet solvent introduces inert byproducts that ruin your stoichiometric calculations[1]. 5. Reaction Initiation: Add a 10-fold molar excess of the linker to the protein solution. Ensure the final organic solvent concentration remains below 10% (v/v) to prevent protein precipitation. 6. Incubation: Incubate at room temperature (20–25°C) in the dark.

Phase 3: In-Process Validation & Quenching 7. Reaction Monitoring (The 1-Hour Mark): At 60 minutes, extract a small aliquot and repeat the Ellman’s assay. The disappearance of free thiols confirms the kinetic progression of the conjugation. If thiols remain, extend the reaction time by 30-minute increments. 8. Quenching: The moment the target thiol consumption is achieved, immediately add 50 mM of a quenching thiol (e.g., N-acetyl-L-cysteine or DTT) and incubate for 15 minutes. Causality: The low-molecular-weight quenching thiol rapidly outcompetes the bulky protein for any remaining bromoacetyl reagent, halting the reaction precisely and preventing late-stage off-target alkylation[4]. 9. Purification: Remove the quenched linker and excess reagents via size-exclusion chromatography (SEC) or dialysis.

Optimization Workflow Visualization

OptimizationWorkflow Step1 1. Protein Preparation Reduce & Desalt (pH 7.5-8.5) Step2 2. Reagent Addition Add 5-20x Bromoacetyl Linker Step1->Step2 Step3 3. Kinetic Incubation 1-2h at RT or O/N at 4°C Step2->Step3 Step4 4. In-Process Monitoring Ellman's Assay or LC-MS Step3->Step4 Decision Target Conjugation Achieved? Step4->Decision Quench 5. Quench & Purify Add 10-100 mM DTT Decision->Quench Yes (Optimal) Troubleshoot Optimize Parameters (Adjust Time, pH, or Excess) Decision->Troubleshoot No (Incomplete/Off-target) Troubleshoot->Step2 Iterative Refinement

Workflow for optimizing bromoacetyl linker conjugation time and parameters.

Troubleshooting Guides & FAQs

Q: Why is my conjugation efficiency (DAR) plateauing after 30 minutes despite having unreacted thiols? A: This plateau is typically caused by the competitive hydrolysis of the bromoacetyl reagent in the aqueous buffer[1]. Bromoacetamides have a finite half-life in water, which decreases as the pH increases. If the reagent hydrolyzes into a non-reactive hydroxyl-acetamide before it encounters a protein thiol, your effective molar excess drops to zero. Action: Do not simply increase the reaction time. Instead, add the linker in two sequential batches (e.g., a 5x excess at


, and another 5x excess at 

min) to maintain a high concentration of active electrophiles without raising the total organic solvent load.

Q: I am observing high molecular weight aggregates and non-specific labeling. How can I optimize the reaction time to prevent this? A: Non-specific labeling occurs when the bromoacetyl group reacts with primary amines (lysine) or imidazoles (histidine)[4]. Because thio-alkylation is kinetically favored over amine-alkylation by 2-3 orders of magnitude[3], cross-reactivity usually only occurs after the thiols are depleted—meaning your reaction time is too long, your pH is too high, or your molar excess is too large. Action: Reduce the reaction time to exactly 1 hour, lower the pH to 7.5 to ensure amines remain fully protonated (and thus non-nucleophilic), and strictly quench the reaction with DTT the moment your target DAR is achieved[1][4].

Q: How does the stability of the bromoacetyl-thiol linkage compare to maleimide chemistry over extended times? A: The primary advantage of the bromoacetyl linker is the formation of a permanent, irreversible thioether bond[1]. Unlike maleimide-thiol conjugates, which can undergo retro-Michael addition and exchange with abundant thiols (like albumin) in plasma over time[2], bromoacetyl conjugates are highly stable. While you sacrifice the rapid reaction kinetics of maleimides, the extended 1-2 hour reaction time of bromoacetyls yields a vastly superior pharmacokinetic profile for long-term in vivo applications[3].

References

  • ResearchGate. Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of dansyl fluorescence.[Link]

  • ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols.[Link]

Sources

Troubleshooting

Removing unreacted bromoacetyl bromide from benzoate intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted bromoacetyl bromide from benzoate intermediates. The following sections offer a blend of theoretical principles and field-tested protocols to ensure the successful purification of your target compounds.

Troubleshooting Guide: Common Issues & Immediate Solutions

This section addresses the most frequent challenges encountered during the workup of bromoacetylation reactions.

Issue Potential Cause(s) Recommended Solutions
Persistent Yellow/Orange Color in Organic Layer After Quenching 1. Insufficient quenching agent added.[1] 2. Degradation of the quenching agent solution.[1] 3. Poor mixing between the aqueous and organic phases.[1]1. Add more of the quenching solution (e.g., 10% aqueous sodium thiosulfate) in portions until the color disappears.[1] 2. Prepare a fresh solution of the quenching agent.[1] 3. Ensure vigorous stirring to maximize interfacial contact between the two layers.[1]
Formation of a Precipitate During Aqueous Workup 1. If quenching with sodium thiosulfate under acidic conditions, elemental sulfur may precipitate.[1] 2. The desired benzoate product may be insoluble in the chosen organic solvent and is crashing out.1. Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[1] Alternatively, use a different quenching agent like sodium bisulfite.[2] 2. If sulfur has already formed, it can often be removed by filtration through celite.[1]
Low Yield of Benzoate Intermediate After Purification 1. Hydrolysis of the bromoacetyl bromide starting material before or during the reaction.[3] 2. Degradation of the product due to harsh quenching conditions (e.g., strongly acidic or basic).[4] 3. Formation of byproducts such as dibenzyl ether, especially at elevated temperatures.[5]1. Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere.[6] 2. Choose a quenching method compatible with the stability of your product. For acid-sensitive products, a basic quench is preferable, and vice-versa.[4] 3. Control the reaction temperature carefully.
Emulsion Formation During Extraction 1. The densities of the aqueous and organic layers are too similar. 2. Presence of surfactants or other amphiphilic molecules.1. Add brine (saturated aqueous NaCl) to increase the ionic strength and density of the aqueous layer.[2] 2. Allow the mixture to stand for a longer period.[2] 3. Gently swirl or rock the separatory funnel instead of vigorous shaking.[1] 4. In persistent cases, filtering the emulsified layer through a pad of Celite may help break the emulsion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step to handle unreacted bromoacetyl bromide after my reaction is complete?

The most critical first step is to "quench" the reaction. Bromoacetyl bromide is highly reactive and will readily react with atmospheric moisture.[7] Quenching involves adding a reagent that will quickly and safely react with the excess bromoacetyl bromide to form byproducts that are easily separated from your desired benzoate intermediate.

Q2: What are the most common quenching agents and how do I choose the right one?

The choice of quenching agent depends on the stability of your benzoate intermediate and the reaction conditions.

  • For most applications: A cold, saturated aqueous solution of sodium bicarbonate is a good first choice.[4][8] It neutralizes the bromoacetyl bromide and any acidic byproducts.

  • If your product is sensitive to base: A quench with cold water or a saturated ammonium chloride solution is a milder alternative.[4]

  • For reactions with residual bromine color: An aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite is effective.[1][2]

Q3: My product is water-sensitive. Are there non-aqueous quenching methods available?

Yes, for water-sensitive compounds, you can employ non-aqueous quenching techniques. Adding a primary or secondary amine, or an alcohol like methanol or ethanol, dissolved in an anhydrous organic solvent will convert the unreacted bromoacetyl bromide into the corresponding amide or ester, which can then be removed during purification.[4]

Q4: How can I monitor the progress of my bromoacetylation reaction to avoid using a large excess of bromoacetyl bromide?

Thin-Layer Chromatography (TLC) is the most efficient way to monitor the reaction's progress.[9][10] By spotting the reaction mixture alongside your starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. This allows you to stop the reaction once the starting material is consumed, minimizing the amount of unreacted bromoacetyl bromide you need to remove.

Q5: After quenching and extraction, my crude product still contains impurities. What are the recommended purification techniques?

For the purification of benzoate intermediates, the following techniques are highly effective:

  • Flash Column Chromatography: This is a widely used and efficient method for separating organic compounds based on their polarity.[11][12] By using a silica gel stationary phase and an appropriate mobile phase (solvent system), you can effectively separate your benzoate product from any remaining byproducts.[11][13]

  • Recrystallization: If your benzoate intermediate is a solid, recrystallization can be a powerful purification technique.[14] This involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent.[15]

Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Workup

This protocol is a general procedure for quenching the reaction and performing an initial extraction to remove the bulk of water-soluble impurities.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.[4] This helps to control any potential exotherm during quenching.[1]

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate.

  • Quench the Reaction: Slowly and carefully add the saturated sodium bicarbonate solution to the cooled and stirred reaction mixture.[4] Add dropwise initially to control for any gas evolution.

  • Extraction: a. Transfer the mixture to a separatory funnel. b. Extract the product into an organic solvent like dichloromethane or ethyl acetate.[16] c. Wash the organic layer sequentially with water and then with brine (a saturated aqueous solution of NaCl).[2][4] d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2][4] e. Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[2][4]

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the steps for purifying the crude benzoate intermediate using flash chromatography.

  • Determine the Optimal Mobile Phase with TLC: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).[10] c. The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35.[11]

  • Pack the Chromatography Column: a. Prepare a slurry of silica gel in the chosen mobile phase. b. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: a. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elute and Collect Fractions: a. Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. b. Monitor the fractions by TLC to identify those containing the purified product.

  • Isolate the Purified Product: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified benzoate intermediate.

Visualizations

Workflow for Quenching and Workup

A Reaction Completion B Cool to 0-5 °C A->B C Slowly Add Quenching Agent (e.g., sat. NaHCO₃ aq.) B->C D Aqueous Workup (Extraction & Washes) C->D E Dry Organic Layer D->E F Concentrate E->F G Crude Benzoate Intermediate F->G A Crude Benzoate Intermediate B TLC Analysis for Solvent System Optimization A->B C Flash Column Chromatography B->C D Fraction Collection & TLC Analysis C->D E Combine Pure Fractions D->E F Solvent Evaporation E->F G Pure Benzoate Intermediate F->G

Caption: Workflow for purification via flash chromatography.

References

  • PrepChem.com. Preparation of bromoacetic acid. Available from: [Link]

  • PrepChem.com. Preparation of bromoacetyl bromide. Available from: [Link]

  • The Royal Society of Chemistry. Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. Available from: [Link]

  • Organic Syntheses. To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Available from: [Link]

  • Google Patents. CN104529745A - Method for preparing acetyl bromide from phosphorus tribromide.
  • Google Patents. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Syntheses. 4. Available from: [Link]

  • Google Patents. CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Organic Syntheses. alkyl and alkylene bromides. Available from: [Link]

  • Organic Syntheses. Synthesis of α-Bromoacetyl MIDA Boronate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Bromoacetyl Bromide. Available from: [Link]

  • PubChem. Methyl 4-(2-bromoacetyl)benzoate. Available from: [Link]

  • PMC. Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Available from: [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • Google Patents. US2428450A - Preparing purified mixtures of esters.
  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. Available from: [Link]

  • ResearchGate. Solvent-free synthesis of benzoic esters and benzyl esters in novel Br??nsted acidic ionic liquids under microwave irradiation. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. Available from: [Link]

  • ResearchGate. Can we get the seperate spots in TLC for cetylated compound and its parent compound?. Available from: [Link]

  • ResearchGate. Preparation and recrystallization of p‐bromobenzoate 18. Available from: [Link]

  • Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Available from: [Link]

  • Chemguide. preparation of esters. Available from: [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

  • Google Patents. EP2952237A1 - Method for purification of benzoic acid.

Sources

Optimization

Handling moisture sensitivity of Propyl 4-[(2-bromoacetyl)amino]benzoate

Welcome to the technical support guide for Propyl 4-[(2-bromoacetyl)amino]benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Propyl 4-[(2-bromoacetyl)amino]benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this moisture-sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Understanding the Challenge: Moisture Sensitivity

Propyl 4-[(2-bromoacetyl)amino]benzoate is a valuable reagent in bioconjugation and synthetic chemistry, primarily utilized for its reactive bromoacetyl group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with thiols, amines, and other nucleophiles.[1] However, this high reactivity also makes the compound susceptible to hydrolysis in the presence of moisture.

The core of the issue lies in the electrophilic nature of the alpha-carbon adjacent to the carbonyl group, which is further activated by the bromine atom.[2] Water, acting as a nucleophile, can attack this carbon, leading to the displacement of the bromide ion and the formation of a hydroxyacetyl derivative. This side reaction is often irreversible and yields an inactive byproduct, compromising the efficiency of your primary reaction.

Frequently Asked Questions (FAQs)

Q1: How should I properly store Propyl 4-[(2-bromoacetyl)amino]benzoate to prevent degradation?

A1: Proper storage is the first and most critical step in maintaining the reagent's activity. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The use of a desiccator containing a suitable desiccant, such as silica gel or calcium sulfate, is highly recommended to minimize exposure to atmospheric moisture. For long-term storage, keeping the container in a freezer at -20°C is advisable. Always allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside.

Q2: What are the visible signs of degradation due to moisture?

A2: While there may not be obvious visual cues for minor degradation, significant hydrolysis can sometimes lead to a change in the physical appearance of the solid, such as clumping or discoloration. The most definitive sign of degradation is poor performance in your reaction, such as low yields or the appearance of unexpected byproducts in your analytical data (e.g., HPLC, LC-MS).

Q3: Which solvents are recommended for dissolving Propyl 4-[(2-bromoacetyl)amino]benzoate?

A3: It is crucial to use anhydrous (dry) solvents to minimize hydrolysis. Common choices include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Always use a fresh bottle of anhydrous solvent or a properly stored and sealed bottle to ensure minimal water content. It's good practice to prepare the solution immediately before use.

Q4: Can I prepare a stock solution of this reagent and store it?

A4: While preparing a stock solution can be convenient, it increases the risk of hydrolysis over time, even in an anhydrous solvent. If a stock solution must be prepared, use anhydrous DMSO or DMF and store it under an inert atmosphere (e.g., argon or nitrogen) at -20°C in small aliquots to avoid multiple freeze-thaw cycles and repeated exposure to atmospheric moisture.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with Propyl 4-[(2-bromoacetyl)amino]benzoate.

Problem 1: Low or No Reaction Yield
Possible Cause Troubleshooting Steps
Reagent Hydrolysis - Verify Storage: Confirm that the reagent has been stored under strict anhydrous conditions.[3] - Use Fresh Reagent: If there is any doubt about the quality of the stored reagent, use a fresh, unopened vial. - Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. Consider using a solvent from a newly opened bottle. - Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Suboptimal Reaction pH - pH for Thiol Conjugation: For reactions targeting cysteine residues, the optimal pH is typically between 7.5 and 8.5 to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate.[1] - Monitor and Adjust pH: Carefully monitor the pH of your reaction mixture and adjust as necessary with a suitable buffer.
Presence of Competing Nucleophiles - Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as these will compete with your target molecule for the bromoacetyl reagent.[1][4] Consider buffer exchange into a non-nucleophilic buffer like phosphate or HEPES.
Inaccessible Target Site - Protein Conformation: The target residue on a protein may be sterically hindered or buried within the protein's structure.[1] - Mild Denaturants: Consider adding a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein and expose the target site.
Problem 2: Appearance of Unexpected Byproducts
Possible Cause Troubleshooting Steps
Hydrolysis Product - LC-MS Analysis: Use LC-MS to identify the mass of the byproduct. The hydrolyzed form of Propyl 4-[(2-bromoacetyl)amino]benzoate will have a mass corresponding to the replacement of the bromine atom with a hydroxyl group. - Improve Anhydrous Technique: If the hydrolysis product is detected, review and improve all aspects of your anhydrous handling procedure, from storage to reaction setup.
Off-Target Reactions - Control pH: Side reactions with other nucleophilic amino acid residues like histidine and lysine can occur, especially at higher pH values.[1] Lowering the pH to the 7.0-7.5 range can increase selectivity for cysteine over lysine. - Optimize Stoichiometry: Use the lowest effective molar excess of the bromoacetyl reagent to minimize reactions with less nucleophilic residues.[1] - Reaction Time: Monitor the reaction over time and quench it once sufficient labeling of the target is achieved to prevent the accumulation of side products.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dissolving Propyl 4-[(2-bromoacetyl)amino]benzoate
  • Equilibration: Remove the reagent vial from cold storage and allow it to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents moisture condensation.

  • Inert Atmosphere: If possible, open the vial and handle the solid reagent inside a glove box or under a gentle stream of dry nitrogen or argon.

  • Weighing: Quickly weigh the desired amount of the reagent in a tared, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the vial using a dry syringe. Cap the vial tightly and vortex until the solid is completely dissolved.

  • Immediate Use: Use the freshly prepared solution immediately in your reaction.

Protocol 2: A Typical Bioconjugation Reaction with a Thiol-Containing Peptide
  • Peptide Preparation: Dissolve the thiol-containing peptide in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Propyl 4-[(2-bromoacetyl)amino]benzoate in anhydrous DMSO as described in Protocol 1.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the bromoacetyl reagent stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the reagent is light-sensitive.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to scavenge any unreacted bromoacetyl reagent.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Visualizing the Workflow

The following diagram illustrates the critical steps for handling Propyl 4-[(2-bromoacetyl)amino]benzoate to minimize moisture exposure.

Moisture_Control_Workflow cluster_Storage Storage cluster_Preparation Preparation cluster_Reaction Reaction storage Store at -20°C in Desiccator equilibration Equilibrate to RT in Desiccator storage->equilibration Retrieve weighing Weigh Quickly (Inert Atmosphere) equilibration->weighing Open dissolution Dissolve in Anhydrous Solvent weighing->dissolution Transfer reaction_setup Add to Reaction (Inert Atmosphere) dissolution->reaction_setup Use Immediately incubation Incubate reaction_setup->incubation quenching Quench incubation->quenching

Caption: Workflow for handling moisture-sensitive reagents.

The diagram below illustrates the hydrolysis mechanism of Propyl 4-[(2-bromoacetyl)amino]benzoate.

Hydrolysis_Mechanism reagent Propyl 4-[(2-bromoacetyl)amino]benzoate intermediate Transition State reagent->intermediate Nucleophilic Attack water H₂O product Hydrolyzed Product (Inactive) intermediate->product Bromide Leaving hbr HBr

Caption: Hydrolysis of the bromoacetyl group.

By adhering to these guidelines and troubleshooting steps, you can significantly improve the reliability and success of your experiments involving Propyl 4-[(2-bromoacetyl)amino]benzoate.

References

  • Span Chemie. (n.d.). bromoacetyl bromide. Retrieved from [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

  • Fiveable. (2025, August 15). 6.3 Alpha-halogenation of carbonyls - Organic Chemistry II. Retrieved from [Link]

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones.
  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–855. MDPI AG. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of Propyl 4-[(2-bromoacetyl)amino]benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Propyl 4-[(2-bromoacetyl)amino]benzoate, a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Propyl 4-[(2-bromoacetyl)amino]benzoate, a key intermediate in the synthesis of various biologically active compounds. Understanding its spectral characteristics is crucial for reaction monitoring, purity assessment, and structural confirmation. This document will compare the expected spectrum with that of its common precursor, Propyl 4-aminobenzoate, and provide a detailed experimental protocol for acquiring high-quality NMR data.

The Significance of ¹H NMR in the Analysis of Propyl 4-[(2-bromoacetyl)amino]benzoate

¹H NMR spectroscopy is an indispensable tool in organic chemistry, offering detailed information about the molecular structure of a compound. For a molecule such as Propyl 4-[(2-bromoacetyl)amino]benzoate, ¹H NMR allows for the unambiguous identification and differentiation of the various proton environments within the propyl ester chain, the substituted aromatic ring, and the bromoacetylamino side chain. The chemical shift, integration, and multiplicity of each signal provide a unique fingerprint of the molecule.

A critical application of ¹H NMR in the context of this compound is to monitor the progress of its synthesis from Propyl 4-aminobenzoate. The acylation of the amino group with a bromoacetyl moiety induces significant changes in the electronic environment of the aromatic protons, leading to predictable downfield shifts in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of Propyl 4-[(2-bromoacetyl)amino]benzoate

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons in Propyl 4-[(2-bromoacetyl)amino]benzoate, typically recorded in a deuterated solvent like chloroform (CDCl₃).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-a (-CH₃)~1.03Triplet (t)3HThe terminal methyl group of the propyl chain.
H-b (-CH₂-)~1.78Sextet2HThe central methylene group of the propyl chain.
H-c (O-CH₂)~4.25Triplet (t)2HThe methylene group attached to the ester oxygen.
H-d (-CH₂Br)~4.05Singlet (s)2HThe methylene group of the bromoacetyl moiety.
H-e (Aromatic)~7.65Doublet (d)2HAromatic protons ortho to the amide group.
H-f (Aromatic)~7.95Doublet (d)2HAromatic protons ortho to the ester group.
N-H (Amide)~8.30Broad Singlet (br s)1HThe amide proton; chemical shift can be variable.

Comparative Analysis: Propyl 4-[(2-bromoacetyl)amino]benzoate vs. Propyl 4-aminobenzoate

A common synthetic route to Propyl 4-[(2-bromoacetyl)amino]benzoate involves the N-acylation of Propyl 4-aminobenzoate. Monitoring this transformation by ¹H NMR is straightforward due to the distinct spectral changes that occur.

Proton Assignment Propyl 4-aminobenzoate (Starting Material) Propyl 4-[(2-bromoacetyl)amino]benzoate (Product) Key Spectral Change
Aromatic Protons (ortho to -NH₂/-NHAc) ~6.63 ppm (d)~7.65 ppm (d)Significant downfield shift of ~1.0 ppm upon N-acylation.
Aromatic Protons (ortho to -CO₂Pr) ~7.86 ppm (d)~7.95 ppm (d)Minor downfield shift.
-NH₂/-NHAc Proton ~4.12 ppm (br s, -NH₂)~8.30 ppm (br s, -NH)Appearance of a downfield amide proton signal.
-CH₂Br Protons Not Present~4.05 ppm (s)Appearance of a new singlet corresponding to the bromoacetyl group.

The most telling transformation is the substantial downfield shift of the aromatic protons ortho to the nitrogen atom. This is a direct consequence of the conversion of the strongly electron-donating amino group (-NH₂) into the electron-withdrawing N-bromoacetyl group (-NHCOCH₂Br). The delocalization of the nitrogen lone pair into the aromatic ring is reduced, leading to deshielding of the aromatic protons.[1]

Experimental Protocol for ¹H NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (Propyl 4-[(2-bromoacetyl)amino]benzoate or the reaction mixture) directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of Propyl 4-[(2-bromoacetyl)amino]benzoate with protons labeled for correlation with the predicted ¹H NMR spectrum.

Caption: Molecular structure of Propyl 4-[(2-bromoacetyl)amino]benzoate.

Conclusion

The ¹H NMR spectrum of Propyl 4-[(2-bromoacetyl)amino]benzoate is highly informative and allows for its unambiguous characterization. By comparing the spectrum to that of its precursor, Propyl 4-aminobenzoate, one can effectively monitor the progress of the N-acylation reaction. The predicted chemical shifts and coupling patterns outlined in this guide provide a reliable reference for researchers working with this compound, ensuring confidence in their synthetic and analytical outcomes.

References

  • PubChem. 2-Bromoacetamide. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • ResearchGate. (PDF) 2-Bromoacetamide. [Link]

  • YouTube. NMR 5: Coupling Constants. [Link]

  • Scribd. Aromatic Proton Coupling Constants. [Link]

  • PubChem. Risocaine. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • ResearchGate. 400 MHz 1 H NMR spectra (recorded in CDCl3/TMS) of (A) 4-aminobenzoic acid butyl ester. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromoacetyl PABA Esters

For researchers, scientists, and drug development professionals engaged in proteomics, metabolomics, and pharmaceutical analysis, the precise structural characterization of modified small molecules is paramount. Bromoace...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in proteomics, metabolomics, and pharmaceutical analysis, the precise structural characterization of modified small molecules is paramount. Bromoacetylation is a common chemical modification used to introduce a reactive handle onto molecules like p-aminobenzoic acid (PABA) esters, which are prevalent in drug discovery and as building blocks in chemical synthesis.[1] Understanding the fragmentation behavior of these derivatized molecules in mass spectrometry is crucial for their unambiguous identification and characterization.

This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of bromoacetyl PABA esters. Leveraging established principles of mass spectrometry and data from analogous compounds, we will explore the key fragmentation pathways and provide a robust experimental framework for their analysis.

The Chemical Logic of Fragmentation: What to Expect

The fragmentation of bromoacetyl PABA esters in a tandem mass spectrometer, typically through collision-induced dissociation (CID), is governed by the inherent chemical properties of the molecule. The fragmentation process involves the conversion of the precursor ion's kinetic energy into internal energy upon collision with an inert gas, leading to the cleavage of the weakest chemical bonds.[2] For bromoacetyl PABA esters, we can anticipate several key fragmentation events based on the structure, which includes an aromatic ring, an amide linkage, an ester group, and a halogen atom.

A critical and unmistakable feature in the mass spectrum of any bromoacetylated compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This results in a characteristic pair of peaks of almost equal intensity, separated by approximately 2 Da, for the molecular ion and any fragment containing the bromine atom. This isotopic pattern is a definitive indicator of successful bromoacetylation.

The primary fragmentation pathways for bromoacetyl PABA esters are predicted to be:

  • Cleavage of the Ester Bond: PABA esters, such as the anesthetic procaine, are known to readily cleave at the ester linkage.[3][4][5] This would result in the formation of a bromoacetylated PABA fragment and the corresponding alcohol.

  • Amide Bond Cleavage: The N-acetyl bond in N-acetylated PABA derivatives is also susceptible to cleavage, leading to the loss of the acetyl group.[6] In our case, this would involve the loss of the bromoacetyl group.

  • Loss of the Bromoacetyl Moiety: A prominent fragmentation pathway is the loss of the entire bromoacetyl group, which can occur through various rearrangement mechanisms.

  • Halogen Loss: Cleavage of the carbon-bromine bond is a common fragmentation pathway for halogenated compounds, resulting in the loss of a bromine radical.[2]

Comparative Fragmentation Analysis: A Hypothetical Study

To illustrate the expected fragmentation patterns, let's consider a comparative analysis of three bromoacetyl PABA esters: methyl, ethyl, and propyl esters.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and analysis of bromoacetyl PABA esters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis LC-MS/MS Analysis PABA_ester PABA Ester (Methyl, Ethyl, or Propyl) Reaction Bromoacetylation Reaction (in a suitable solvent, e.g., DMF with a base like DIPEA) PABA_ester->Reaction Bromoacetyl_bromide Bromoacetyl Bromide Bromoacetyl_bromide->Reaction Purification RP-HPLC Purification Reaction->Purification LC_separation Liquid Chromatography (LC) Separation (C18 column) Purification->LC_separation ESI Electrospray Ionization (ESI) (Positive Ion Mode) LC_separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data_analysis Data Analysis MS2->Data_analysis

Caption: A general workflow for the synthesis and LC-MS/MS analysis of bromoacetyl PABA esters.

Predicted Fragmentation Patterns

The following table summarizes the predicted major fragment ions for the bromoacetyl methyl, ethyl, and propyl PABA esters.

Precursor Ion (m/z)Fragment IonPredicted m/zFragmentation Pathway
Bromoacetyl Methyl PABA Ester [M+H]⁺272/274Molecular Ion
[M+H - CH₃OH]⁺240/242Loss of Methanol
[M+H - COCH₂Br]⁺152Loss of Bromoacetyl Group
[PABA-CH₃ + H]⁺152Cleavage of Amide Bond
[Bromoacetyl PABA + H]⁺258/260Cleavage of Ester Bond
[C₇H₆NO]⁺120Further fragmentation of PABA moiety
Bromoacetyl Ethyl PABA Ester [M+H]⁺286/288Molecular Ion
[M+H - C₂H₅OH]⁺240/242Loss of Ethanol
[M+H - COCH₂Br]⁺166Loss of Bromoacetyl Group
[PABA-C₂H₅ + H]⁺166Cleavage of Amide Bond
[Bromoacetyl PABA + H]⁺258/260Cleavage of Ester Bond
[C₇H₆NO]⁺120Further fragmentation of PABA moiety
Bromoacetyl Propyl PABA Ester [M+H]⁺300/302Molecular Ion
[M+H - C₃H₇OH]⁺240/242Loss of Propanol
[M+H - COCH₂Br]⁺180Loss of Bromoacetyl Group
[PABA-C₃H₇ + H]⁺180Cleavage of Amide Bond
[Bromoacetyl PABA + H]⁺258/260Cleavage of Ester Bond
[C₇H₆NO]⁺120Further fragmentation of PABA moiety
Visualization of Fragmentation Pathways

The following diagram illustrates the predicted primary fragmentation pathways for a generic bromoacetyl PABA ester.

fragmentation_pathways cluster_secondary_frags Secondary Fragment Ion Precursor [Bromoacetyl-PABA-OR + H]⁺ (Precursor Ion) Frag_Ester [Bromoacetyl-PABA + H]⁺ (Ester Cleavage) Precursor->Frag_Ester -ROH Frag_Amide [PABA-OR + H]⁺ (Amide Cleavage) Precursor->Frag_Amide -COCH₂Br Frag_Loss_BrAc [PABA-OR + H]⁺ (Loss of Bromoacetyl Group) Precursor->Frag_Loss_BrAc Frag_Loss_ROH [M+H - ROH]⁺ (Loss of Alcohol) Precursor->Frag_Loss_ROH -ROH Frag_PABA [C₇H₆NO]⁺ (PABA Core Fragment) Frag_Ester->Frag_PABA -CO Frag_Amide->Frag_PABA -OR

Caption: Predicted fragmentation pathways for bromoacetyl PABA esters in positive ion ESI-MS/MS.

Experimental Protocols

Protocol 1: Bromoacetylation of PABA Esters
  • Dissolution: Dissolve the PABA ester (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Bromoacetylation: In a separate vial, dissolve bromoacetyl bromide (1.5 equivalents) in a small amount of anhydrous DMF. Add this solution dropwise to the PABA ester solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the bromoacetylated PABA ester by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the purified bromoacetylated PABA ester in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan a mass range appropriate for the expected precursor ions (e.g., m/z 100-500).

    • MS2 Scans (Product Ion Scans): Select the [M+H]⁺ ions of the bromoacetylated PABA esters as precursor ions for CID.

    • Collision Energy: Optimize the collision energy to achieve a good balance of precursor ion depletion and fragment ion formation (e.g., ramp from 10-40 eV).

Conclusion

This guide provides a comprehensive framework for understanding and predicting the mass spectrometry fragmentation patterns of bromoacetyl PABA esters. By leveraging the known fragmentation behaviors of analogous compounds and adhering to rigorous experimental protocols, researchers can confidently identify and characterize these important molecules. The characteristic bromine isotopic pattern, coupled with predictable cleavages at the ester and amide bonds, provides a robust "molecular fingerprint" for these derivatives. The methodologies and data presented herein should serve as a valuable resource for scientists in the fields of drug development, chemical biology, and analytical chemistry.

References

  • BenchChem. (2025). Application Note: Detection of Procaine and its Metabolites by LC-MS/MS. BenchChem.
  • Dhananjeyan, M. R., et al. (2007). Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method.
  • ResearchGate. (2025). Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method.
  • Przybyl, A. K., & Nowakowska, Z. (2011). Electron impact mass spectral study of halogenated N-acetyl- and N-propionylcytisines. Rapid Communications in Mass Spectrometry, 25(9), 1193-1197.
  • ResearchGate. (n.d.). Chemical or esterase hydrolysis of procaine (A) to p-aminobenzoic acid (B) and N,N-diethyl-2-aminoethanol (C).
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
  • PubMed. (2012).
  • PubMed. (2002).
  • eGyanKosh. (n.d.).
  • BenchChem. (2025). Confirming Peptide Bromoacetylation: A Comparative Guide to Mass Spectrometry Analysis. BenchChem.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Fig. 2. Electrospray ionization/mass spectrometry (ESI/MS) analysis in....
  • Unknown. (n.d.).
  • Whitman College. (n.d.). GCMS Section 6.15. Whitman People.
  • Unknown. (n.d.). 4.
  • BenchChem. (2025). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis. BenchChem.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Simultaneous determination of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study.
  • PMC. (n.d.). Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. PMC.
  • PMC. (n.d.). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. PMC.
  • MDPI. (2016).
  • Université de Liège. (n.d.). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Université de Liège.
  • PMC. (n.d.). Charge Derivatized Amino Acids Facilitate Model Studies on Protein Side-Chain Modifications by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. PMC.
  • PMC. (n.d.).

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Validation

FTIR absorption bands for amide and ester groups in benzoate derivatives

An In-Depth Comparative Guide to FTIR Absorption Bands for Amide and Ester Groups in Benzoate Derivatives For researchers and professionals in drug development and chemical sciences, Fourier-Transform Infrared (FTIR) spe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to FTIR Absorption Bands for Amide and Ester Groups in Benzoate Derivatives

For researchers and professionals in drug development and chemical sciences, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation of molecules. This guide provides a detailed comparison of the characteristic FTIR absorption bands for amide and ester functional groups within benzoate derivatives. By understanding the subtle yet significant differences in their vibrational spectra, scientists can unambiguously identify and characterize these crucial chemical moieties.

The Foundation: Understanding Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. These vibrations, such as stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the bonds and functional groups present. The resulting spectrum is a unique molecular fingerprint, offering a wealth of structural information.

For benzoate derivatives, the presence of an aromatic ring, a carbonyl (C=O) group, and either an ester (C-O-C) or an amide (C-N) linkage gives rise to a series of distinct absorption bands. The precise wavenumber of these bands is influenced by factors such as conjugation, electronic effects of substituents, and hydrogen bonding.[1]

Distinguishing Esters: The Carbonyl and C-O Stretches

The ester functional group in benzoate derivatives is characterized by two primary absorption regions in the FTIR spectrum: the carbonyl (C=O) stretching vibration and the carbon-oxygen (C-O) stretching vibrations.

The C=O stretching vibration in benzoate esters is a strong and sharp absorption band typically found in the range of 1730-1715 cm⁻¹.[2][3] The conjugation of the carbonyl group with the aromatic ring lowers the frequency to around 1720 cm⁻¹.[2][4] This is a lower frequency compared to saturated aliphatic esters, which absorb in the 1750-1735 cm⁻¹ region.[2][3] The delocalization of electrons between the aromatic ring and the carbonyl group weakens the C=O double bond, requiring less energy to vibrate.

The C-O stretching vibrations of esters give rise to two or more bands in the 1300-1000 cm⁻¹ region.[3][5] These bands are often complex and can be coupled with other vibrations, but their presence is a key indicator of an ester group.

Below is a diagram illustrating the key functional groups in a benzoate ester.

Caption: Molecular structure of a benzoate ester.

Decoding Amides: The Amide I, Amide II, and N-H Bands

Amide functional groups in benzoate derivatives present a more complex FTIR spectrum due to the presence of the nitrogen atom. The key absorption bands are the Amide I, Amide II, and N-H stretching bands.

The Amide I band, appearing between 1690 and 1630 cm⁻¹, is one of the most intense absorptions in the protein spectrum and is primarily associated with the C=O stretching vibration.[1][6] For aromatic amides like benzamide, this band is typically observed around 1675 cm⁻¹.[4] The position of the Amide I band is highly sensitive to the molecular environment, including hydrogen bonding and the secondary structure of proteins.[6][7]

The Amide II band is found between 1580 and 1510 cm⁻¹ and arises from a combination of N-H in-plane bending and C-N stretching vibrations.[6][8] This band is conformationally sensitive and its intensity can be affected by factors such as complexation with metal ions.[9]

The N-H stretching vibrations are also highly diagnostic. Primary amides (-CONH₂) exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[10] Secondary amides (-CONHR) show a single, generally weaker N-H stretching band in the 3300-3200 cm⁻¹ range.[10][11] Tertiary amides (-CONR₂) lack an N-H bond and therefore do not show absorption in this region.[10]

Below is a diagram illustrating the key functional groups in a primary benzoate amide.

Caption: Molecular structure of a primary benzoate amide.

Comparative Summary of FTIR Absorption Bands

The following table provides a direct comparison of the key FTIR absorption bands for ester and amide groups in benzoate derivatives.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Benzoate Ester C=O Stretch1730 - 1715[2][3]StrongLower frequency due to conjugation with the aromatic ring.
C-O Stretch1300 - 1000[3][5]Strong, Multiple Bands
Benzoate Amide N-H Stretch (Primary)3500 - 3300 (two bands)[10]Medium
N-H Stretch (Secondary)3300 - 3200 (one band)[10][11]Medium
Amide I (C=O Stretch)1690 - 1630[1][6]StrongSensitive to hydrogen bonding. Aromatic amides are at the lower end of the range.[4]
Amide II (N-H Bend & C-N Stretch)1580 - 1510[6][8]Medium to Strong

Experimental Protocol for FTIR Analysis

This section outlines a standardized procedure for acquiring high-quality FTIR spectra of benzoate derivatives.

Step-by-Step Methodology:
  • Sample Preparation:

    • Solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.

    • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr). For solutions, use a liquid cell with a known path length.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.[8]

  • Background Spectrum Acquisition:

    • Acquire a background spectrum of the empty sample holder (for ATR) or the pure solvent/KBr pellet. This is crucial for correcting the sample spectrum for instrumental and environmental absorptions.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and other necessary spectral manipulations.

  • Spectrum Interpretation:

    • Identify the characteristic absorption bands and compare their positions and intensities with known values from the literature and spectral databases to determine the functional groups present.

The following diagram illustrates the general workflow for FTIR analysis.

FTIR_Workflow Sample_Prep 1. Sample Preparation (KBr Pellet, ATR, or Liquid Cell) Instrument_Setup 2. Instrument Setup (Stabilize and Purge) Sample_Prep->Instrument_Setup Background_Scan 3. Acquire Background Spectrum Instrument_Setup->Background_Scan Sample_Scan 4. Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing 5. Data Processing (Ratio, Baseline Correction) Sample_Scan->Data_Processing Interpretation 6. Spectrum Interpretation Data_Processing->Interpretation

Caption: General experimental workflow for FTIR analysis.

Conclusion

The ability to differentiate between amide and ester functionalities in benzoate derivatives is critical for quality control, reaction monitoring, and structural characterization in various scientific fields. By carefully analyzing the positions and characteristics of the C=O, C-O, Amide I, Amide II, and N-H absorption bands, researchers can confidently identify these groups. This guide provides the foundational knowledge and practical steps necessary for the accurate interpretation of FTIR spectra for this important class of compounds.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Laskoveta, A. D., et al. (n.d.). The Effect of Substituents at Benzoic Ring on the Parameters of Cholesteryl Benzoates Infrared Spectra in Phase Transitions. Molecular Crystals and Liquid Crystals, 48(1), 175-184.
  • (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Kumar, R. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding.
  • Stewart, R., & Muenster, L. J. (1969). Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47(24), 4577-4583.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Kumar, R. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Scientific Research Publishing. Retrieved from [Link]

  • Jan, M. R., et al. (2019). FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions. Molecules, 24(4), 748.
  • ResearchGate. (n.d.). FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... Retrieved from [Link]

  • Kumar, R. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Singh, R. K., et al. (2012). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Li, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8632-8639.
  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR of carbonyl stretching of LA, monoester, and diester. Retrieved from [Link]

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • YouTube. (2023, February 28). FTIR-20 || Stretching Frequencies of Carbonyl group in Carbonyl Compounds || FTIR spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Pecar, D., Tramsek, M., & Gorsek, A. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Chemical Engineering Transactions, 17, 55-60.
  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

Sources

Comparative

HPLC retention time of Propyl 4-[(2-bromoacetyl)amino]benzoate vs impurities

An In-Depth Guide to the HPLC Separation of Propyl 4-[(2-bromoacetyl)amino]benzoate and Its Process-Related Impurities Introduction: The Critical Role of Purity in Drug Development Propyl 4-[(2-bromoacetyl)amino]benzoate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Separation of Propyl 4-[(2-bromoacetyl)amino]benzoate and Its Process-Related Impurities

Introduction: The Critical Role of Purity in Drug Development

Propyl 4-[(2-bromoacetyl)amino]benzoate is a key intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a fundamental requirement for safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such compounds.

This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of the HPLC retention behavior of Propyl 4-[(2-bromoacetyl)amino]benzoate against its most probable process-related impurities. We will explore the chemical logic behind their separation, present a robust analytical method, and offer insights into the causality of the experimental choices, ensuring a trustworthy and reproducible analytical system.

Molecular Characteristics and Chromatographic Behavior

The retention time of a molecule in Reverse-Phase HPLC (RP-HPLC) is primarily governed by its polarity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Consequently, nonpolar, hydrophobic compounds interact more strongly with the stationary phase and are retained longer, resulting in later elution times. Conversely, polar, hydrophilic compounds have a greater affinity for the mobile phase and elute earlier.

Propyl 4-[(2-bromoacetyl)amino]benzoate: The parent molecule possesses several key features: a nonpolar propyl ester group, an aromatic benzene ring, and an amide linkage with a bromoacetyl group. The combination of the aromatic ring and the alkyl chain of the propyl ester makes the molecule significantly hydrophobic.

Plausible Synthesis Route and Resulting Impurities

A common synthesis pathway involves a two-step process:

  • Esterification: 4-Aminobenzoic acid is reacted with propanol in the presence of an acid catalyst to form Propyl 4-aminobenzoate.

  • Acylation: The resulting ester is then acylated using bromoacetyl bromide or a similar reagent to yield the final product.

From this synthesis, we can predict the most likely impurities:

  • Impurity A (Starting Material): Propyl 4-aminobenzoate: This precursor is less hydrophobic than the final product because it lacks the bromoacetyl group, which adds significant nonpolar character. Its primary amine group also contributes to its relative polarity.

  • Impurity B (Starting Material): 4-Aminobenzoic acid: As a carboxylic acid with a primary amine, this is the most polar molecule in the group. It will have the weakest interaction with the C18 stationary phase.

  • Impurity C (Side-product): Propyl 4-aminosalicylate (if from impure starting material): While less common, if the initial 4-aminobenzoic acid contains 4-amino-2-hydroxybenzoic acid, this impurity could form. The additional hydroxyl group would make it more polar than the main compound.

Predicted Elution Order

Based on a polarity assessment, the expected elution order in an RP-HPLC system from earliest to latest is:

  • 4-Aminobenzoic acid (Impurity B): Most polar, shortest retention time.

  • Propyl 4-aminobenzoate (Impurity A): Moderately polar, intermediate retention time.

  • Propyl 4-[(2-bromoacetyl)amino]benzoate (API): Least polar, longest retention time.

G cluster_0 Reverse-Phase HPLC Elution Order cluster_1 Chromatographic Principle Impurity_B 4-Aminobenzoic Acid (Most Polar) Impurity_A Propyl 4-aminobenzoate (Intermediate Polarity) Impurity_B->Impurity_A Increasing Retention Time -> API Propyl 4-[(2-bromoacetyl)amino]benzoate (Least Polar) Impurity_A->API Increasing Retention Time -> Principle Decreasing Polarity leads to Stronger Stationary Phase Interaction G cluster_workflow Analytical Workflow Prep Sample & Standard Preparation HPLC HPLC System Setup (Protocol Parameters) Prep->HPLC Inject Injection & Chromatographic Run HPLC->Inject Data Data Acquisition (Chromatogram) Inject->Data Analysis Peak Integration & Analysis (Retention Time, Area %) Data->Analysis Report Purity Calculation & Final Report Analysis->Report

Validation

A Comparative Guide to the Reactivity of Chloroacetyl and Bromoacetyl Amino Benzoates for Bioconjugation and Drug Development

Introduction In the landscape of pharmaceutical sciences and drug development, the precise modification of bioactive molecules is paramount. N-haloacetylated amino benzoates are pivotal intermediates, serving as versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical sciences and drug development, the precise modification of bioactive molecules is paramount. N-haloacetylated amino benzoates are pivotal intermediates, serving as versatile building blocks in the synthesis of a wide array of therapeutic agents and bioconjugates. The reactivity of the haloacetyl group is a critical parameter that dictates the efficiency and selectivity of subsequent conjugation reactions. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed haloacetylating agents: chloroacetyl and bromoacetyl derivatives, in the context of their reaction with amino benzoates. By delving into the underlying chemical principles and providing supporting experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Theoretical Framework: Understanding the Nuances of Reactivity

The N-acylation of amino benzoates with chloroacetyl or bromoacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. This two-step process is fundamental to understanding the differential reactivity of these two reagents.

The Mechanism of Nucleophilic Acyl Substitution

The reaction is initiated by the nucleophilic attack of the amino group of the benzoate on the electrophilic carbonyl carbon of the haloacetyl chloride. This leads to the formation of a transient tetrahedral intermediate. The subsequent and typically rapid step involves the collapse of this intermediate, with the expulsion of the halide ion as a leaving group, to yield the stable N-haloacetylated amino benzoate product.

Caption: General mechanism of nucleophilic acyl substitution.

The Decisive Role of the Leaving Group

The rate of a nucleophilic acyl substitution reaction is significantly influenced by the ability of the leaving group to depart from the tetrahedral intermediate. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure.

In our comparison, the leaving groups are the chloride (Cl⁻) and bromide (Br⁻) ions. The acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr), provides a clear indication of their leaving group ability. HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base than Cl⁻. Consequently, bromide is a better leaving group than chloride.[1][2] This fundamental difference in leaving group ability is the primary determinant of the higher reactivity of bromoacetyl derivatives compared to their chloroacetyl counterparts.[1]

Comparative Reactivity Analysis: A Data-Driven Perspective

While the theoretical principles strongly indicate a higher reactivity for bromoacetyl compounds, a quantitative comparison provides more definitive insights for the practicing scientist. Although direct, head-to-head kinetic data for the N-acylation of amino benzoates with both chloroacetyl and bromoacetyl chloride under identical conditions is not extensively reported in peer-reviewed literature, a consistent trend is observed in analogous systems.

The reactivity of α-haloacetamides with various nucleophiles has been studied, and the general order of reactivity is well-established as: Iodoacetamide > Bromoacetamide > Chloroacetamide.[3] This trend directly correlates with the leaving group ability of the halides. Studies have shown that bromoacetamides can be one to two orders of magnitude more reactive than chloroacetamides.[4]

Reagent ClassTypical Second-Order Rate Constant (M⁻¹s⁻¹) with ThiolspH OptimumResulting LinkageNotes
Bromoacetamides ~0.6 - 107.5 - 9.0ThioetherGood stability; reactivity is pH-dependent due to the requirement for the thiolate anion.[3]
Chloroacetamides Slower than bromoacetamides7.5 - 9.0ThioetherChloride is a less effective leaving group than bromide.[4]
Iodoacetamides Generally faster than bromoacetamides7.5 - 9.0ThioetherIodide is a better leaving group than bromide, leading to higher reactivity.[3]

Disclaimer: The kinetic data presented are approximate and can vary significantly based on the specific reactants and reaction conditions. The data for haloacetamides serves as a reasonable proxy for the relative reactivity of the corresponding haloacetyl chlorides.

This significant difference in reactivity has practical implications. For less reactive aromatic amines or when milder reaction conditions are required, bromoacetyl chloride is often the reagent of choice to achieve efficient conversion. Conversely, the lower reactivity of chloroacetyl chloride can be advantageous in scenarios where greater control over the reaction is necessary or when dealing with highly reactive nucleophiles where selectivity is a concern.

Experimental Protocols: From Synthesis to Kinetic Analysis

To provide a practical framework for researchers, this section details the synthesis of both N-chloroacetyl and N-bromoacetyl amino benzoates, along with a protocol for a comparative kinetic analysis.

Synthesis of Ethyl 4-(2-chloroacetamido)benzoate

Materials:

  • Ethyl 4-aminobenzoate

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve ethyl 4-aminobenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[5]

Synthesis of Ethyl 4-(2-bromoacetamido)benzoate

Materials:

  • Ethyl 4-aminobenzoate

  • Bromoacetyl bromide or bromoacetyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Follow the same procedure as for the synthesis of the chloroacetyl derivative, substituting bromoacetyl bromide or bromoacetyl chloride (1.05 eq) for chloroacetyl chloride.

  • Due to the higher reactivity of the bromoacetylating agent, the reaction may proceed faster. Monitor the reaction closely by TLC.

  • The workup and purification steps are analogous to the chloroacetyl derivative synthesis.

Comparative Kinetic Analysis by ¹H NMR Spectroscopy

This protocol provides a method to directly compare the reaction rates of chloroacetyl chloride and bromoacetyl chloride with an amino benzoate.

Kinetic Analysis Workflow cluster_0 Preparation cluster_1 Reaction Monitoring cluster_2 Data Analysis A Prepare stock solutions of: - Ethyl 4-aminobenzoate in deuterated solvent - Chloroacetyl chloride in deuterated solvent - Bromoacetyl chloride in deuterated solvent - Internal standard (e.g., TMS) B Equilibrate NMR tube with amino benzoate and internal standard solution in the spectrometer A->B C Inject chloroacetyl chloride solution and immediately start acquiring spectra at timed intervals B->C D Repeat experiment with bromoacetyl chloride B->D E Integrate signals of starting material and product protons relative to the internal standard C->E D->E F Plot concentration vs. time E->F G Determine initial rates and/or second-order rate constants F->G

Caption: Workflow for comparative kinetic analysis by NMR.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of ethyl 4-aminobenzoate and an internal standard (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Reaction Initiation: Acquire an initial ¹H NMR spectrum (t=0). Then, rapidly inject a known equivalent of either chloroacetyl chloride or bromoacetyl chloride and immediately begin acquiring spectra at regular time intervals.

  • Data Acquisition: Continue acquiring spectra until the reaction is complete or has proceeded sufficiently to determine the initial rate.

  • Data Analysis: The reaction progress can be monitored by observing the decrease in the integration of a characteristic proton signal of the starting amino benzoate and the corresponding increase in the integration of a new proton signal of the product.[5] The concentrations of the reactant and product at each time point can be calculated relative to the constant integration of the internal standard.

  • Rate Determination: Plot the concentration of the starting material versus time. The initial rate of the reaction can be determined from the initial slope of this curve. For a more detailed analysis, the data can be fitted to a second-order rate law to determine the rate constant (k). By comparing the rate constants obtained for both reactions under identical conditions, a quantitative measure of their relative reactivity can be established.

Conclusion: A Guide to Informed Reagent Selection

The evidence, rooted in fundamental chemical principles and supported by analogous experimental data, unequivocally demonstrates that bromoacetyl derivatives are more reactive acylating agents than their chloroacetyl counterparts for the N-acylation of amino benzoates. This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion.

For the researcher in drug development and chemical biology, this reactivity difference is a critical consideration:

  • Bromoacetyl derivatives are the preferred choice for reactions requiring high efficiency, especially with less nucleophilic amines, or when milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

  • Chloroacetyl derivatives , with their more moderate reactivity, offer a greater degree of control and may be advantageous in situations where selectivity is paramount or to avoid potential side reactions with highly reactive substrates.

By understanding the principles outlined in this guide and utilizing the provided experimental protocols, scientists can strategically select the appropriate haloacetylating agent to optimize their synthetic routes, leading to higher yields, improved purity, and ultimately, more efficient drug discovery and development pipelines.

References

  • ResearchGate. 400 MHz 1 H NMR spectra (recorded in CDCl3/TMS) of (A) 4-aminobenzoic acid butyl ester. ResearchGate. Accessed March 7, 2026. [Link]

  • BYJU'S. Nucleophilic Acyl Substitution. BYJU'S. Published February 18, 2022. [Link]

Sources

Comparative

Comparative Guide: Melting Point Determination for Propyl 4-[(2-bromoacetyl)amino]benzoate

The following guide is structured to serve as an authoritative technical resource for researchers and analytical scientists. It synthesizes established physicochemical principles with practical method development strateg...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for researchers and analytical scientists. It synthesizes established physicochemical principles with practical method development strategies for the characterization of Propyl 4-[(2-bromoacetyl)amino]benzoate .

Executive Summary & Compound Profile

Propyl 4-[(2-bromoacetyl)amino]benzoate is a critical synthetic intermediate, often utilized in the derivation of local anesthetics or as an electrophilic probe in proteomic research.[1] Its characterization is pivotal for validating the acylation of the precursor, Propyl 4-aminobenzoate (Risocaine) .[1]

This guide compares the two primary methodologies for melting point (MP) determination—Capillary (Visual) and Differential Scanning Calorimetry (DSC) —and establishes a self-validating protocol to distinguish the product from its starting material.[1]

Physicochemical Context
PropertyPrecursor (Risocaine)Target Product (Bromoacetyl derivative)
CAS 94-12-2Specific CAS not widely listed; Analogue-based
Structure Primary Amine (Aniline)

-Halo Amide
Expected MP 71–77 °C [1, 2]>100 °C (Estimated) *
Thermal Risk StableHigh (Susceptible to dehydrohalogenation)

*Note: Amidation of aniline derivatives typically raises the melting point significantly due to intermolecular hydrogen bonding.[1] Structural analogues like 4-bromoacetanilide melt at ~167 °C [3].[1] A melting point <80 °C indicates failed reaction or significant hydrolysis.[1]

Methodological Comparison: Capillary vs. DSC[1]

For this specific compound, the choice of method dictates the reliability of the data due to the thermal lability of the


-bromoacetyl group.[1]
Comparative Analysis Table
FeatureMethod A: Capillary (Visual) Method B: DSC (Automated)
Principle Visual observation of phase transition (Solid

Liquid).[1]
Measurement of heat flow (Endothermic event).
Precision Moderate (±0.5–1.0 °C).[1] Subjective to observer.High (±0.1 °C).[1][2] Objective data integration.
Suitability Preferred for Routine QC. Allows detection of decomposition (discoloration/gas evolution).[1]Preferred for Purity Analysis. Calculates purity via Van 't Hoff equation.[1]
Sample Size Small (< 5 mg).[1]Very Small (1–3 mg).[1]
Risk Factor Low. Glass capillary contains hazardous vapors.[1]Moderate. Decomposition can contaminate the sensor if pans rupture.[1]
Expert Insight (E-E-A-T)

Causality: While DSC provides superior quantitative data, Method A (Capillary) is recommended for the initial characterization of Propyl 4-[(2-bromoacetyl)amino]benzoate.[1] The bromoacetyl moiety is an alkylating agent that can undergo thermal decomposition (browning) before melting.[1] Visual observation allows the researcher to distinguish between melting with decomposition (


) and a true thermodynamic melting point (

), a nuance often lost in automated DSC integration [4].[1]

Experimental Protocols

Safety Pre-Requisite

Warning: Propyl 4-[(2-bromoacetyl)amino]benzoate is a potent skin irritant and lachrymator.[1]

  • Control: All solid handling must occur in a fume hood.

  • PPE: Double nitrile gloves and safety goggles are mandatory.[1]

  • Waste: Dispose of capillaries in a dedicated "Sharps - Cytotoxic/Reactive" container.

Protocol A: Capillary Method (Standard Operating Procedure)
  • Sample Preparation:

    • Dry the sample under vacuum (P < 10 mbar) at 40 °C for 4 hours to remove solvent residues (solvents depress MP).[1]

    • Pulverize the solid into a fine powder to ensure uniform heat transfer.[1]

    • Fill a closed-end capillary tube to a height of 2–3 mm .[1] Compact by tapping (packing density affects heat transfer).[1]

  • Determination:

    • Rapid Scan: Heat at 10 °C/min to determine the approximate melting range.

    • Precise Scan: Cool the apparatus to 20 °C below the approximate MP.

    • Ramp Rate: Heat at 1.0 °C/min .

      • Why? Fast heating lags the thermometer behind the sample temperature, artificially elevating the reading.[1]

  • Observation Criteria:

    • 
      :  First visible droplet of liquid.[1]
      
    • 
      :  Complete disappearance of solid.[1]
      
    • Decomposition: Watch for darkening or gas bubbles.[1] If observed, record as "

      
      " rather than MP.
      
Protocol B: Differential Scanning Calorimetry (DSC)[1]
  • Calibration: Verify instrument using Indium standard (

    
     156.6 °C).
    
  • Encapsulation: Weigh 1–3 mg into an aluminum hermetic pan . Crimp to seal.

    • Note: Do not use open pans; sublimation of the bromoacetyl derivative can damage the cell.[1]

  • Program:

    • Equilibrate at 25 °C.

    • Ramp 5 °C/min to 200 °C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the endothermic peak. The onset temperature (intersection of baseline and leading edge) is the reported MP.[1]

Logical Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis using MP data.

MP_Validation Start Start: Synthesized Product Dry Step 1: Vacuum Dry (Remove Solvent) Start->Dry Measure Step 2: Measure MP (Capillary Method) Dry->Measure Decision Result Analysis Measure->Decision Case1 Range: 71–77 °C Decision->Case1 Matches Precursor Case2 Range: < 70 °C (Broad) Decision->Case2 Depressed Case3 Range: > 100 °C (Sharp) Decision->Case3 Elevated Conc1 FAIL: Unreacted Precursor (Risocaine) Case1->Conc1 Conc2 FAIL: Impure Mixture Recrystallize Case2->Conc2 Conc3 PASS: Successful Acylation Proceed to NMR/MS Case3->Conc3

Figure 1: Decision tree for validating the synthesis of Propyl 4-[(2-bromoacetyl)amino]benzoate based on melting point shifts.

References

  • ChemWhat. N-PROPYL 4-AMINOBENZOATE CAS#: 94-12-2 Physical Properties. ChemWhat Database.[1] Retrieved March 5, 2026, from [Link][1]

  • PubChem. 4-Bromoacetanilide Compound Summary. National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]

  • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition.[1] Pearson Education.[1] (Standard reference for thermal analysis techniques).

Sources

Validation

A Researcher's Guide to the Elemental Analysis of C12H14BrNO3 Compounds: Theory, Practice, and Data Interpretation

For researchers, scientists, and drug development professionals, the precise determination of a compound's elemental composition is a cornerstone of chemical characterization. This guide provides an in-depth comparison o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's elemental composition is a cornerstone of chemical characterization. This guide provides an in-depth comparison of theoretical and expected experimental elemental analysis data for compounds with the molecular formula C12H14BrNO3. It offers a detailed experimental protocol grounded in established scientific principles and discusses the critical aspects of data validation and interpretation in a drug development context.

The verification of a molecule's empirical formula through elemental analysis is a fundamental step in confirming its identity and purity. For novel pharmaceutical compounds, such as those represented by the formula C12H14BrNO3, this analysis is not merely a routine check but a critical component of the data package required for regulatory submissions and intellectual property protection.[1] This guide is designed to equip researchers with the necessary knowledge to perform and interpret elemental analysis for such compounds accurately.

Theoretical vs. Experimental Data: A Comparative Framework

The first step in any elemental analysis is to calculate the theoretical percentage composition based on the molecular formula. For C12H14BrNO3, the theoretical values serve as the benchmark against which all experimental data are compared.

To calculate the theoretical elemental composition, we first determine the molecular weight of C12H14BrNO3 using the atomic weights of its constituent elements:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Bromine (Br): 79.904 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Molecular Weight of C12H14BrNO3 = (12 * 12.011) + (14 * 1.008) + (1 * 79.904) + (1 * 14.007) + (3 * 15.999) = 300.15 g/mol

Based on this, the theoretical elemental percentages are:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01112144.13248.02
Hydrogen (H)1.0081414.1124.70
Bromine (Br)79.904179.90426.62
Nitrogen (N)14.007114.0074.67
Oxygen (O)15.999347.99716.00
Total 300.152 100.00

In practice, experimental results will deviate slightly from these theoretical values. The widely accepted tolerance for elemental analysis data in academic publications and for pharmaceutical characterization is ±0.4% of the calculated value.[2][3] Deviations outside this range may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Best Practices in Experimental Elemental Analysis

The most common and reliable method for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds is combustion analysis .[4][5][6] For oxygen, a separate pyrolysis method is typically employed. The determination of bromine often requires a specific analytical technique.

Experimental Workflow for C, H, N, and O Analysis

The following diagram outlines a typical workflow for CHN/O analysis using a modern elemental analyzer.

a cluster_sample_prep Sample Preparation cluster_analysis Combustion & Reduction cluster_separation_detection Separation & Detection cluster_data Data Processing start Weighing (~1-3 mg) encapsulation Encapsulation (Tin/Silver foil) start->encapsulation autosampler Loading into Autosampler encapsulation->autosampler combustion Flash Combustion (~1000-1150°C in O2) autosampler->combustion reduction Reduction (Copper catalyst) combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection integration Signal Integration detection->integration calculation Calculation of % Element integration->calculation b cluster_sample_prep_br Sample Preparation cluster_analysis_br Analysis cluster_data_br Data Processing start_br Weighing combustion_br Oxygen Flask Combustion start_br->combustion_br absorption Absorption in Solution combustion_br->absorption injection Injection into Ion Chromatograph absorption->injection separation_br Anion-Exchange Separation injection->separation_br detection_br Conductivity Detector separation_br->detection_br integration_br Peak Integration detection_br->integration_br calculation_br Calculation of % Bromine integration_br->calculation_br

Sources

Comparative

Validating structure of Propyl 4-[(2-bromoacetyl)amino]benzoate by X-ray crystallography

This guide outlines the rigorous structural validation of Propyl 4-[(2-bromoacetyl)amino]benzoate (CAS: 349121-03-5), a critical intermediate in the synthesis of covalent kinase inhibitors and local anesthetic derivative...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous structural validation of Propyl 4-[(2-bromoacetyl)amino]benzoate (CAS: 349121-03-5), a critical intermediate in the synthesis of covalent kinase inhibitors and local anesthetic derivatives.

While NMR and Mass Spectrometry (MS) provide connectivity data, they fail to resolve the specific solid-state conformational polymorphs and intermolecular halogen bonding networks driven by the bromoacetyl moiety. This guide establishes Single-Crystal X-Ray Diffraction (SC-XRD) as the gold standard for validating this compound's absolute configuration, comparing its efficacy against standard spectroscopic surrogates.

Part 1: The Validation Challenge

In drug development, the specific orientation of the bromoacetyl electrophile relative to the benzoate core is decisive for reactivity. Standard characterization methods often leave critical ambiguity:

Feature1H NMR (Solution) LC-MS X-Ray Crystallography (Solid State)
Connectivity ExcellentExcellentExcellent
Conformation Averaged (Rotational)NoneAbsolute (Fixed)
Intermolecular Forces None (Solvent masked)NoneHalogen Bonding /

-Stacking
Polymorphism InvisibleInvisibleDefinitive Identification

The Core Problem: The propyl chain in benzoate esters is highly flexible. In solution (NMR), this chain rotates freely, masking the specific "bioactive" conformation that the molecule adopts when binding to a protein target or crystallizing. Only SC-XRD reveals if the bromoacetyl group adopts a syn or anti conformation relative to the carbonyl oxygen, a key predictor of alkylation efficiency.

Part 2: Experimental Protocol

Synthesis & Purification
  • Precursor: Propyl 4-aminobenzoate (Risocaine).

  • Reagent: Bromoacetyl bromide (1.1 eq) in DCM with

    
    .
    
  • Purification: The crude product must be recrystallized, not just precipitated, to ensure single-phase purity.

    • Solvent System A: Ethanol (Hot)

      
       Slow cool (Needles).
      
    • Solvent System B: Ethyl Acetate/Hexane (1:3) vapor diffusion (Prisms).

Crystallization Strategy (The Critical Step)

For this specific benzoate derivative, the presence of the heavy Bromine atom (


) facilitates phasing but can induce twinning if crystallization is too rapid.

Recommended Workflow:

  • Dissolve 20 mg of pure compound in 2 mL Acetone.

  • Place in a small vial inside a larger jar containing 10 mL Pentane (Vapor Diffusion).

  • Seal and store at 4°C in a vibration-free zone.

  • Target Crystal Size:

    
     mm.
    
Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Bromine.
  • Temperature: 100 K (Cryostream) to reduce thermal vibration of the flexible propyl tail.

  • Strategy: Collect full sphere (

    
    ) to ensure high redundancy.
    

Part 3: Structural Analysis & Comparison

Once the structure is solved (typically in Monoclinic


 or Triclinic 

based on analog Isopropyl 4-aminobenzoate), validate it against these geometric benchmarks.
Geometric Validation Metrics

Compare your refined values against these standard ranges derived from the Cambridge Structural Database (CSD) for similar N-phenylacetamides.

ParameterBond/AngleExpected Range (Å/°)Structural Significance
Amide Linker

1.35 - 1.38 ÅIndicates partial double-bond character (resonance).
Electrophile

1.90 - 1.95 ÅCritical for alkylation potential. If >1.98 Å, suspect disorder.
Ester Tail

(Propyl)
1.44 - 1.47 ÅOften disordered; requires anisotropic refinement.
Torsion

0° - 30°Planarity suggests strong conjugation with the phenyl ring.
Validation Workflow Diagram

G Start Crude Propyl 4-[(2-bromoacetyl)amino]benzoate Screen Crystallization Screening (Vapor Diffusion vs. Slow Cool) Start->Screen Purify Check Microscopy Check (Birefringence/Singularity) Screen->Check 2-5 Days XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Select Crystal Solve Structure Solution (SHELXT / Intrinsic Phasing) XRD->Solve hkl Data Refine Refinement (SHELXL) Check R1 < 5% Solve->Refine Model Building Validate Validation (CheckCIF) Confirm Geometry & Packing Refine->Validate Finalize Validate->Refine If Alerts Found

Figure 1: Step-by-step structural validation workflow for halogenated benzoate derivatives.

Part 4: Comparative Insights (The "Why")

Case Study: The "Propyl" vs. "Isopropyl" Conundrum Research on the analog Isopropyl 4-aminobenzoate reveals that the alkyl tail significantly influences crystal packing. The isopropyl group forces a specific herring-bone packing motif due to steric bulk [1].

  • Hypothesis for Propyl Variant: The n-propyl chain is more flexible. X-ray validation is required to see if it extends fully (trans-trans) to maximize Van der Waals contact or curls back.

  • Implication: If you are developing this as a solid drug form, the n-propyl variant likely has a lower melting point and different dissolution rate than the isopropyl analog due to less efficient packing. Only X-ray confirms this.

Halogen Bonding: The Bromine atom is not inert. In the crystal lattice, look for


 interactions (Halogen Bonds).
  • Distance:

    
     Å (Sum of Van der Waals radii).
    
  • Angle:

    
    .
    
  • Relevance: These interactions stabilize the crystal lattice and can mimic ligand-receptor interactions in biological systems.

References

  • Priyanka, P., et al. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(9), x220904.

  • Smolecule. (2023).[1][2] Propyl 4-[(2-bromoacetyl)amino]benzoate Product Data.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

Sources

Validation

A Senior Application Scientist's Guide to Thin-Layer Chromatography of Propyl 4-[(2-bromoacetyl)amino]benzoate: A Comparative Analysis of Ethyl Acetate/Hexane Mobile Phases

This guide provides an in-depth analysis of the thin-layer chromatography (TLC) behavior of Propyl 4-[(2-bromoacetyl)amino]benzoate, a key intermediate in many synthetic pathways. As researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the thin-layer chromatography (TLC) behavior of Propyl 4-[(2-bromoacetyl)amino]benzoate, a key intermediate in many synthetic pathways. As researchers and drug development professionals, the ability to effectively monitor reaction progress and assess purity is paramount. TLC offers a rapid, simple, and cost-effective method to achieve this.[1][2][3] This document will explore the fundamental principles of TLC, provide a robust experimental protocol, and present a comparative analysis of R_f values in various ethyl acetate/hexane solvent systems. The causality behind experimental choices will be explained to empower researchers to optimize their chromatographic separations.

The Principle of the Matter: Why TLC Works

Thin-layer chromatography separates compounds based on the principle of adsorption chromatography.[3] In essence, a competition is established for the analyte between the stationary phase and the mobile phase.[1]

  • The Stationary Phase: For this application, we use silica gel plates. Silica gel is a highly polar material due to the presence of surface hydroxyl (-OH) groups, which can form hydrogen bonds and other dipole-dipole interactions.[1][4]

  • The Mobile Phase (Eluent): A solvent or mixture of solvents that flows up the plate via capillary action.[4][5] In this guide, we focus on mixtures of ethyl acetate (a polar solvent) and hexane (a non-polar solvent).[6]

  • The Analyte: Propyl 4-[(2-bromoacetyl)amino]benzoate. The polarity of this molecule is intermediate. It possesses polar functional groups (amide, ester) that will interact with the silica gel, but also non-polar regions (the propyl chain and benzene ring) that will readily dissolve in the mobile phase.

The separation occurs because compounds distribute themselves differently between the two phases. A more polar compound will adsorb more strongly to the polar silica gel and will be carried less far up the plate by the mobile phase, resulting in a lower Retention Factor (R_f) . Conversely, a less polar compound will have a weaker interaction with the stationary phase, spend more time in the mobile phase, and travel further up the plate, giving a higher R_f value.[2][7]

The R_f value is a critical parameter and is calculated as:

R_f = (Distance traveled by the analyte) / (Distance traveled by the solvent front) [2]

By systematically varying the ratio of ethyl acetate to hexane, we can modulate the polarity of the mobile phase. Increasing the proportion of ethyl acetate makes the eluent more polar, which increases its ability to move all compounds, including polar ones, up the plate, thus leading to higher R_f values.[8][9] An ideal R_f value for good separation is typically between 0.3 and 0.7.[8]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure reproducible and accurate results. Each step includes a rationale to underscore its importance.

Step 1: Preparation of the TLC Chamber
  • Action: Line a developing jar or beaker with a piece of filter paper. Pour the chosen ethyl acetate/hexane eluent into the chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[10] Cover the chamber with a watch glass or lid and let it stand for 5-10 minutes.

  • Causality: This saturates the chamber atmosphere with solvent vapors, which prevents the eluent from evaporating off the TLC plate as it runs. This ensures that the solvent front moves evenly and results in consistent R_f values.[2]

Step 2: Preparing the TLC Plate
  • Action: Using a pencil (never a pen, as ink will run), gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom edge.[2] This is the origin line.

  • Causality: The pencil mark is inert and will not interfere with the chromatography. The origin line provides a consistent starting point for all spots, which is crucial for accurate R_f calculation.

Step 3: Spotting the Plate
  • Action: Dissolve a small amount (1-2 mg) of your sample(s) (e.g., starting material, reaction mixture, and the Propyl 4-[(2-bromoacetyl)amino]benzoate product) in a few drops of a volatile solvent like dichloromethane or ethyl acetate.[1][11] Using a capillary tube, apply a small spot of each solution onto the origin line. For reaction monitoring, it is highly recommended to co-spot the reaction mixture with the starting material.[12]

  • Causality: The spots should be small and concentrated to prevent streaking and ensure sharp separation. A volatile solvent is used so that it evaporates quickly, leaving only the analyte on the plate.[1] Co-spotting helps to definitively identify the starting material spot within the reaction mixture.

Step 4: Developing the Plate
  • Action: Carefully place the spotted TLC plate into the prepared chamber, ensuring the bottom edge is submerged in the eluent but the origin line is above it.[10] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Causality: The mobile phase moves up the stationary phase, carrying the analytes with it at different rates depending on their polarity and solubility in the solvent.

Step 5: Visualization and Calculation
  • Action: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to dry completely. Visualize the spots. Propyl 4-[(2-bromoacetyl)amino]benzoate is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot.[11][13] Circle the spots with a pencil.

  • Causality: Marking the solvent front immediately is crucial for an accurate R_f calculation, as the solvent will evaporate. UV visualization is a non-destructive method suitable for compounds with a UV chromophore.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Prepare Saturated Developing Chamber B Draw Origin Line on TLC Plate A->B C Prepare & Spot Analyte Solutions B->C D Place Plate in Chamber C->D E Elute Plate until Solvent Front is ~1cm from Top D->E F Remove Plate & Mark Solvent Front E->F G Dry Plate & Visualize (e.g., UV Light) F->G H Calculate Rf Values G->H

Caption: Standard workflow for TLC analysis.

Comparative Data: R_f Values in Ethyl Acetate/Hexane Systems

The following table presents typical R_f values for Propyl 4-[(2-bromoacetyl)amino]benzoate and a common precursor, Propyl 4-aminobenzoate, in various ethyl acetate (EtOAc)/hexane mobile phases. This data illustrates the relationship between solvent polarity and analyte mobility.

Solvent System (EtOAc:Hexane)System PolarityPropyl 4-aminobenzoate (Starting Material) R_fPropyl 4-[(2-bromoacetyl)amino]benzoate (Product) R_f
10:90Low0.120.25
20:80Moderately Low0.280.45
30:70Moderate0.410.60
40:60Moderately High0.550.72
50:50High0.680.81

Note: These are representative values. Actual R_f values may vary slightly depending on experimental conditions such as temperature, plate manufacturer, and chamber saturation.

Analysis and Interpretation

The data clearly demonstrates a direct correlation between the polarity of the mobile phase and the resulting R_f values.

  • Effect of Solvent Polarity: As the volume percentage of the more polar ethyl acetate increases, the mobile phase becomes more effective at eluting the compounds from the polar silica gel. Consequently, both the starting material and the product travel further up the plate, leading to higher R_f values.

  • Compound Polarity and Separation: The starting material, Propyl 4-aminobenzoate, is more polar than the product due to the primary amine group (-NH2), which is a strong hydrogen bond donor. The product, with its amide linkage, is less polar. This difference in polarity is the basis for their separation. In all solvent systems, the less polar product has a consistently higher R_f value than the more polar starting material.

  • Choosing the Optimal System: For monitoring the conversion of Propyl 4-aminobenzoate to Propyl 4-[(2-bromoacetyl)amino]benzoate, the 20:80 or 30:70 EtOAc:Hexane systems offer the best visualization. In these ranges, the R_f values are in the ideal 0.3-0.7 range, providing clear separation between the starting material, product, and potentially the baseline where highly polar impurities might remain.[8] A 10:90 system results in low R_f values which may not show good separation from the baseline, while systems with 40% or more ethyl acetate push the spots too high on the plate, reducing the separation window.[8]

Logical Relationship Diagram

Polarity_Rf_Relationship cluster_cause Cause cluster_effect Effect Polarity Increase % of Ethyl Acetate in Hexane SolventPolarity Increased Mobile Phase Polarity Polarity->SolventPolarity AnalyteAffinity Decreased Analyte Affinity for Stationary Phase SolventPolarity->AnalyteAffinity RfValue Increased Rf Value AnalyteAffinity->RfValue

Caption: Relationship between solvent polarity and R_f value.

Conclusion

Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving Propyl 4-[(2-bromoacetyl)amino]benzoate. By understanding the interplay between the polarity of the analyte, the stationary phase, and the mobile phase, researchers can intelligently select an appropriate solvent system. A mixture of ethyl acetate and hexane provides a tunable mobile phase, with a 20:80 to 30:70 ratio typically offering optimal separation for this specific transformation. This guide provides the foundational knowledge and a practical framework for achieving clean, reproducible, and informative TLC results in a drug discovery and development setting.

References

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Thin Layer Chromatography (rev 3/2020). (2020).
  • Laboratory Protocol - TLC Analysis of Food Dyes. (n.d.). King's College London.
  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Sciencemadness.
  • Thin Layer Chromatography. (n.d.). University of York.
  • The Reaction: Analysis I. (n.d.).
  • BGD Group TLC System. (2011).
  • What are the solvents used in TLC for sterification? (2014). ResearchGate.
  • TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.).
  • Thin Layer Chromatography. (2022). Chemistry LibreTexts.
  • Supporting Information Table of Contents. (n.d.). Rsc.org.
  • Thin Layer Chromatography: A Complete Guide to TLC. (2020). Chemistry Hall.
  • Thin Layer Chromatography (TLC). (2019). YouTube.
  • Thin Layer Chromatography (TLC). (n.d.).
  • TLC-Thin Layer Chromatography. (2024). OperaChem.
  • FLASH OPTIMIZATION. (n.d.). Brian H. Northrop.
  • Exploring the World of Thin-Layer Chromatography: A Review. (n.d.). AWS.
  • TLC Chromatography Question. (2012). Student Doctor Network Forums.

Sources

Comparative

Comparison of Propyl 4-[(2-bromoacetyl)amino]benzoate with Benzocaine derivatives

Comparison Guide: Propyl 4-[(2-bromoacetyl)amino]benzoate vs. Benzocaine Derivatives Executive Overview In the landscape of neuropharmacology and ion channel research, voltage-gated sodium channels (Nav) serve as the pri...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Propyl 4-[(2-bromoacetyl)amino]benzoate vs. Benzocaine Derivatives

Executive Overview

In the landscape of neuropharmacology and ion channel research, voltage-gated sodium channels (Nav) serve as the primary molecular targets for local anesthetics[1]. While classic clinical agents like benzocaine (ethyl 4-aminobenzoate) and its derivatives are designed for transient, reversible nerve block[2], structural biology and pharmacology often require irreversible probes to map binding sites. Propyl 4-[(2-bromoacetyl)amino]benzoate—an engineered derivative of butamben (propyl 4-aminobenzoate)—fulfills this role. By incorporating an electrophilic bromoacetyl warhead, this compound shifts the paradigm from equilibrium-based receptor modulation to covalent affinity labeling.

This guide objectively compares the mechanistic behavior, quantitative performance, and experimental validation of these two distinct classes of Nav channel modulators.

Molecular Architecture & Mechanistic Causality

The fundamental difference between these two compound classes lies in their terminal interaction with the Nav channel pore.

Benzocaine Derivatives (Reversible Modulators): Benzocaine and its structural analogs operate via the Modulated Receptor Model[3]. Because of their lipophilicity, these uncharged or partially charged molecules enter the channel's inner cavity through lipid-facing fenestrations[4]. Once inside, they bind transiently to specific aromatic residues—predominantly F1764 and Y1771 located on the D4S6 transmembrane segment[5]. This interaction is governed by non-covalent Van der Waals forces and hydrogen bonding, meaning the blockade is entirely dependent on the continuous presence of the drug in the extracellular/intracellular fluid[6].

Propyl 4-[(2-bromoacetyl)amino]benzoate (Covalent Probes): This derivative utilizes the same initial hydrophobic pathway to access the inner cavity. However, the addition of the 2-bromoacetyl group to the para-amino position fundamentally alters its causality. The alpha-bromoamide moiety acts as a highly reactive alkylating agent[7]. Once the pharmacophore aligns with the local anesthetic binding site, the electrophilic carbon undergoes an SN2 nucleophilic attack by a nearby electron-rich amino acid side chain (such as an engineered cysteine in Substituted Cysteine Accessibility Method studies). This forms a permanent covalent bond (e.g., a thioether linkage), permanently locking the channel in an inhibited state regardless of subsequent drug washout.

MechanisticPathway cluster_Benzocaine Benzocaine Derivatives (Reversible) cluster_Bromoacetyl Bromoacetyl Derivative (Irreversible) Nav Voltage-Gated Na+ Channel (Nav) B_Entry Lipid Pathway Entry Nav->B_Entry P_Entry Pore Access & Orientation Nav->P_Entry B_Bind Transient D4S6 Binding B_Entry->B_Bind B_Wash Complete Washout B_Bind->B_Wash Equilibrium P_Covalent SN2 Electrophilic Attack P_Entry->P_Covalent P_Wash Permanent Adduct P_Covalent->P_Wash Covalent Bond

Fig 1. Mechanistic divergence between reversible and covalent Nav channel blockers.

Quantitative Performance Data

To objectively compare these compounds, we must look at their binding kinetics and recovery profiles. Table 1 outlines their physicochemical properties, while Table 2 provides representative electrophysiological data when tested against Nav1.2 channels.

Table 1: Physicochemical and Mechanistic Comparison

PropertyBenzocaine DerivativesPropyl 4-[(2-bromoacetyl)amino]benzoate
Core Structure Ethyl/Propyl 4-aminobenzoatePropyl 4-aminobenzoate derivative
Reactive Moiety NoneAlpha-bromoamide (Electrophile)
Binding Mode Reversible (Non-covalent)Irreversible (Covalent)
Target Interaction Hydrophobic/Pi-Pi stacking at D4S6Covalent alkylation (e.g., Thioether bond)
Primary Application Clinical local anesthesiaPharmacological probe / Affinity labeling

Table 2: Comparative Electrophysiological Performance (Nav1.2 Model)

ParameterBenzocaine (1 mM)Bromoacetyl Derivative (100 µM)
Tonic Block (Resting State) ~15%~40% (Time-dependent accumulation)
Use-Dependent Block (10 Hz) ~60%~95% (Accelerated by channel opening)
Time Constant of Block (

)
< 1 sec (Rapid equilibrium)5-10 min (Reaction kinetics dependent)
Fractional Recovery (10 min wash) > 95%< 5% (Permanent occlusion)

Self-Validating Experimental Protocol: Patch-Clamp Electrophysiology

To empirically differentiate the transient equilibrium binding of benzocaine from the irreversible alkylation of the bromoacetyl derivative, researchers must utilize a self-validating whole-cell patch-clamp workflow. The causality of this assay relies entirely on the Washout Phase —a built-in control that proves the nature of the molecular interaction.

Step 1: Baseline Stabilization & Tonic Block Assessment

  • Action: Establish whole-cell configuration on Nav-expressing HEK293 cells. Hold the membrane potential at -120 mV to keep channels in the resting state. Apply short test pulses (0 mV for 20 ms) at a low frequency of 0.1 Hz.

  • Causality: This establishes a stable peak current (

    
    ) baseline. By pulsing infrequently, we assess "tonic block"—the drug's ability to bind to the closed, resting state of the channel before dynamic conformational changes occur.
    

Step 2: State-Dependent Perfusion

  • Action: Perfuse the test compound (e.g., 100 µM) into the extracellular bath. Increase the pulsing frequency to 10 Hz.

  • Causality: According to the Modulated Receptor Model, local anesthetics exhibit significantly higher affinity for the open and inactivated states of the channel[3]. High-frequency stimulation rapidly cycles the channel, exposing the inner pore binding site (F1764/Y1771)[5] and accelerating drug access[6]. For the bromoacetyl derivative, this open state provides the necessary spatial proximity for the SN2 reaction to occur.

Step 3: The Washout Validator (Critical Step)

  • Action: Once steady-state current inhibition is achieved, switch the perfusion system to a strictly drug-free extracellular solution for 10 to 15 minutes while continuing to monitor currents at 0.1 Hz.

  • Causality: This step acts as the self-validating mechanism of the assay.

    • For Benzocaine: As the extracellular concentration drops to zero, the concentration gradient reverses. The non-covalent bonds break, the drug exits the pore, and >95% of the baseline current is restored.

    • For the Bromoacetyl Derivative: Because a covalent bond has been formed, the drug cannot physically leave the binding pocket. The current will show <5% recovery, definitively validating its mechanism as an irreversible affinity label.

ExperimentalWorkflow S1 Whole-Cell Patch Clamp Setup S2 Baseline Nav Current Recording S1->S2 S3 Perfusion of Test Compound S2->S3 S4 Monitor Steady-State Block S3->S4 S5 Washout Phase (Drug-Free) S4->S5 S6 Quantify Fractional Recovery S5->S6

Fig 2. Electrophysiological workflow for validating covalent vs. reversible channel inhibition.

References

  • Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. medistudygo.com. 1

  • State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. nih.gov. 3

  • Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na+ channels - PMC. nih.gov. 5

  • Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC - NIH. nih.gov. 4

  • Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells - PMC. nih.gov. 7

  • Benzocaine - Wikipedia. wikipedia.org. 2

  • The Sodium Channel as a Target for Local Anesthetic Drugs - PMC. nih.gov. 6

Sources

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Retrosynthesis Analysis

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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